Ipratropium bromide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C20H30BrNO3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
Clave InChI |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
SMILES isomérico |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ipratropium Bromide on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipratropium (B1672105) bromide is a non-selective, competitive muscarinic acetylcholine (B1216132) receptor antagonist. Its therapeutic efficacy, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD), stems from its ability to block the effects of acetylcholine (ACh) in the airways. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of ipratropium bromide on muscarinic receptors.
Introduction to this compound and Muscarinic Receptors
This compound is a quaternary ammonium (B1175870) derivative of atropine.[1] This structural feature limits its systemic absorption and ability to cross the blood-brain barrier, thereby minimizing systemic side effects.[2] It exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3]
Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are central to the parasympathetic nervous system's function. There are five subtypes, designated M1 through M5, which are expressed in various tissues and mediate diverse physiological responses.[4] In the context of airway physiology, the M1, M2, and M3 subtypes are of primary importance.[5]
-
M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[5]
-
M2 Receptors: Found on presynaptic cholinergic nerve terminals, they function as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[4][5]
-
M3 Receptors: Located on bronchial smooth muscle and submucosal glands, their activation by acetylcholine leads to bronchoconstriction and mucus secretion.[2][5]
Molecular Mechanism of Action
This compound functions as a non-selective antagonist at muscarinic receptors, meaning it binds to M1, M2, and M3 subtypes with similar affinity.[2][5] Its primary therapeutic benefit in respiratory diseases is derived from its antagonism of M3 receptors.[2] By competitively blocking acetylcholine from binding to M3 receptors on airway smooth muscle, this compound prevents the downstream signaling cascade that leads to bronchoconstriction.[1] Specifically, it inhibits the acetylcholine-induced increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in smooth muscle contraction.[3] This results in bronchodilation and a reduction in airway resistance.
Furthermore, by blocking M3 receptors on submucosal glands, this compound reduces mucus secretion in the airways.[1] While it also blocks M1 and M2 receptors, its clinical effects are predominantly attributed to its action on M3 receptors.[2] It is important to note that, unlike some newer long-acting muscarinic antagonists (LAMAs) such as tiotropium, this compound does not exhibit kinetic selectivity for M3 over M2 receptors.[4]
Quantitative Data: Binding Affinity of this compound
The affinity of this compound for muscarinic receptor subtypes has been quantified using various in vitro assays. The following tables summarize the available data.
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.9 | [6] |
| M2 | 2.0 | [6] |
| M3 | 1.7 | [6] |
| Receptor Subtype | Ki (nM) | Reference |
| M1-M3 | 0.5 - 3.6 | [7] |
| Parameter | Value | Reference |
| pA2 | 8.39 | [8] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, a measure of binding affinity. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways
The interaction of acetylcholine with muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G-protein. This compound, by blocking the initial receptor activation, prevents these downstream events.
M3 Muscarinic Receptor Signaling Pathway (Gq-coupled)
Activation of the M3 receptor by acetylcholine leads to the activation of a Gq protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction.
Caption: M3 receptor signaling pathway leading to smooth muscle contraction.
M2 Muscarinic Receptor Signaling Pathway (Gi-coupled)
The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the airways, this counteracts the bronchodilatory effects of signals that increase cAMP (e.g., beta-adrenergic agonists). The blockade of presynaptic M2 autoreceptors by ipratropium can paradoxically increase acetylcholine release.
Caption: M2 autoreceptor signaling pathway inhibiting acetylcholine release.
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors involves various in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters, vacuum filtration manifold, and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. The radioligand ([³H]-NMS) concentration should be approximately its dissociation constant (Kd) for the specific receptor subtype.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Non-specific binding control (atropine), radioligand, and cell membranes.
-
Competition: this compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (typically 3-4 times) to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Phosphoinositide Turnover (for M1, M3, M5 Receptors)
This assay measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Materials and Reagents:
-
Cells: CHO or HEK cells expressing the M1, M3, or M5 receptor subtype.
-
Agonist: A muscarinic agonist such as carbachol (B1668302).
-
Antagonist: this compound.
-
[³H]-myo-inositol.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase.
-
Cell lysis buffer and ion-exchange chromatography columns.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle in the presence of LiCl.
-
Stimulation: Stimulate the cells with a fixed concentration of carbachol (typically the EC80) for a defined period.
-
Lysis and Extraction: Terminate the reaction by adding a lysis buffer and extract the inositol phosphates.
-
Separation and Quantification: Separate the [³H]-inositol phosphates from other radiolabeled species using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the concentration of this compound to determine its inhibitory potency (IC50).
Functional Assay: cAMP Accumulation (for M2, M4 Receptors)
This assay assesses the ability of this compound to block the agonist-mediated inhibition of adenylyl cyclase activity.
Materials and Reagents:
-
Cells: CHO or HEK cells expressing the M2 or M4 receptor subtype.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Agonist: A muscarinic agonist such as carbachol.
-
Antagonist: this compound.
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor.
-
Stimulation: Add a fixed concentration of carbachol and forskolin to the cells and incubate for a specified time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The degree of reversal of the carbachol-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of this compound to determine its potency.
Conclusion
This compound is a well-characterized, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its clinical utility in obstructive airway diseases is primarily mediated by the blockade of M3 receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion. The quantitative analysis of its binding affinity and functional antagonism, through rigorous experimental protocols as outlined in this guide, provides a comprehensive understanding of its mechanism of action at the molecular and cellular levels. This foundational knowledge is crucial for the continued development of novel and more selective muscarinic receptor modulators for a variety of therapeutic applications.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. droracle.ai [droracle.ai]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0014476) [hmdb.ca]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Chokehold: Ipratropium Bromide's Signaling Pathway in Airway Smooth Muscle
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway of ipratropium (B1672105) bromide in airway smooth muscle cells. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underlying the therapeutic effects of this widely used bronchodilator. This document delves into the core signaling cascade, presents quantitative data on receptor binding and functional antagonism, and provides detailed protocols for key experimental assays.
Introduction: The Parasympathetic Grip on Airways and Ipratropium Bromide's Intervention
The autonomic nervous system plays a crucial role in regulating the tone of airway smooth muscle. The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (B1216132) (ACh), is the primary driver of bronchoconstriction.[1] Acetylcholine binds to muscarinic acetylcholine receptors (mAChRs) on the surface of airway smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and narrowing of the airways.[2] In pathological conditions such as asthma and chronic obstructive pulmonary disease (COPD), increased vagal tone and cholinergic hyperreactivity contribute significantly to airway obstruction.[3]
This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[3][4] By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively blocks the downstream signaling pathways that lead to bronchoconstriction, resulting in bronchodilation.[5] Its quaternary structure limits its systemic absorption, making it a safe and effective inhaled therapy with localized action in the lungs.[4]
The Core Signaling Pathway: Unraveling the Molecular Mechanism
The primary therapeutic effect of this compound in airway smooth muscle is mediated through its antagonism of the M3 muscarinic acetylcholine receptor subtype.[2][4] The canonical signaling pathway initiated by acetylcholine binding to the M3 receptor is a classic example of a Gq protein-coupled receptor (GPCR) cascade.
Acetylcholine-Induced Contraction:
-
Receptor Activation: Acetylcholine, released from parasympathetic nerve endings, binds to the M3 muscarinic receptor on the airway smooth muscle cell membrane.[6]
-
Gq Protein Activation: This binding induces a conformational change in the M3 receptor, leading to the activation of the heterotrimeric G protein, Gq. The Gαq subunit dissociates and activates its downstream effector.[6]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[6]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's internal calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[7]
-
Muscle Contraction: The resulting increase in intracellular calcium concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[8]
This compound's Point of Intervention:
This compound, as a competitive antagonist, binds to the M3 receptor without activating it. This physically blocks acetylcholine from binding and initiating the entire signaling cascade described above. By preventing the generation of IP3 and the subsequent release of intracellular calcium, this compound inhibits airway smooth muscle contraction, leading to bronchodilation.
Quantitative Data
The affinity and potency of this compound at muscarinic receptors have been quantified in various studies. This section summarizes key quantitative data in structured tables for easy comparison.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| M1 | Human | Peripheral Lung | [3H]-NMS | 0.5 - 3.6 | [9] |
| M2 | Human | Peripheral Lung | [3H]-NMS | 0.5 - 3.6 | [9] |
| M3 | Human | Airway Smooth Muscle | [3H]-NMS | 0.5 - 3.6 | [9] |
Note: [3H]-NMS (N-methylscopolamine) is a non-selective muscarinic antagonist used as a radioligand in competitive binding assays. The similar Ki values across M1, M2, and M3 receptors highlight the non-selective nature of this compound.
Table 2: this compound Functional Antagonism (pA2 and IC50)
| Parameter | Agonist | Species | Tissue | Value | Reference |
| pA2 | Acetylcholine | Rat | Isolated Lungs | 8.39 | [10] |
| IC50 (M1) | - | - | - | 2.9 nM | [3] |
| IC50 (M2) | - | - | - | 2.0 nM | [3] |
| IC50 (M3) | - | - | - | 1.7 nM | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the antagonist's potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway in airway smooth muscle.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors in airway smooth muscle.
Materials:
-
Human airway smooth muscle (HASM) cells or membrane preparations
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (e.g., GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: If using whole cells, prepare membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [3H]-NMS and membrane preparation.
-
Non-specific Binding: [3H]-NMS, a high concentration of a non-labeled antagonist (e.g., atropine), and membrane preparation.
-
Competition Binding: [3H]-NMS, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Airway Smooth Muscle Contraction Assay
This protocol details the measurement of this compound's effect on acetylcholine-induced contraction of isolated airway smooth muscle strips.
Materials:
-
Tracheal or bronchial tissue from a suitable animal model (e.g., guinea pig, rat) or human donor
-
Krebs-Henseleit solution
-
Acetylcholine
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect tracheal or bronchial rings or smooth muscle strips from the airway tissue and mount them in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Contraction: Induce a stable contraction by adding a submaximal concentration of acetylcholine to the organ bath.
-
This compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the initial acetylcholine-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured airway smooth muscle cells in response to acetylcholine and the inhibitory effect of this compound.
Materials:
-
Cultured human airway smooth muscle (HASM) cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Acetylcholine
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture: Culture HASM cells on glass coverslips until they reach the desired confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Imaging: Mount the coverslip on the stage of a fluorescence microscope. Acquire baseline fluorescence images.
-
Stimulation: Perfuse the cells with a solution containing acetylcholine and record the changes in fluorescence intensity over time.
-
Inhibition: Pre-incubate the cells with this compound for a defined period before stimulating with acetylcholine to observe the inhibitory effect on the calcium response.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0). Quantify the peak increase in [Ca2+]i and the area under the curve.
Conclusion
This compound exerts its bronchodilatory effects by competitively antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, on airway smooth muscle cells. This blockade interrupts the Gq-PLC-IP3 signaling cascade, preventing the release of intracellular calcium and subsequent muscle contraction. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this critical therapeutic pathway and to explore novel targets for the treatment of obstructive airway diseases. A thorough understanding of this signaling pathway is paramount for the rational design and development of next-generation respiratory therapeutics.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. graphviz.org [graphviz.org]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. unix.stackexchange.com [unix.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. forum.graphviz.org [forum.graphviz.org]
- 8. stackoverflow.com [stackoverflow.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. color | Graphviz [graphviz.org]
The Pharmacodynamics of Ipratropium Bromide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ipratropium (B1672105) bromide, a cornerstone therapy for obstructive lung diseases. The following sections detail its mechanism of action, receptor binding profile, functional effects in isolated tissues, and in vivo efficacy in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action and Signaling Pathway
Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In the airways, the predominant therapeutic effect is mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle.[3]
Acetylcholine released from postganglionic vagal nerve endings binds to M3 receptors, which are Gq protein-coupled. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction of myosin with actin and resulting in smooth muscle contraction and bronchoconstriction.[4][5]
This compound competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream signaling pathway and preventing the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that is also associated with muscarinic receptor activation.[1] This antagonism leads to the relaxation of airway smooth muscle and bronchodilation.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| M1, M2, M3 | Human peripheral lung and airway smooth muscle homogenates | [3H]-N-methylscopolamine ([3H]-NMS) | 0.5 - 3.6 | [5] |
Table 2: Functional Antagonism of this compound in Isolated Guinea Pig Trachea
| Parameter | Agonist/Stimulus | Value | Reference |
| IC50 | Electrical Field Stimulation (EFS) | 0.58 nM | [5] |
| t1/2 (offset) | Carbachol (10 nM) | 0.5 ± 0.1 h | [6] |
Table 3: In Vivo Bronchoprotective Effects of this compound in Guinea Pigs
| Model | Challenge Agent | Effect | Duration of Action | Reference |
| Anesthetized Guinea Pigs | Vagal Nerve Stimulation | Potentiation of bronchoconstriction at low doses (0.01-1.0 µg/kg), antagonism at higher doses | - | [7] |
| Anesthetized Guinea Pigs | Acetylcholine | Inhibition of bronchoconstriction | - | [6] |
| Conscious Guinea Pigs | - | Increased duration of bronchodilatory effect with PLA-coated particles (56.3 min) vs. IPB alone (11.0 min) | - | [4] |
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of this compound for muscarinic receptors in preclinical tissue preparations.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Tissue: Human peripheral lung or guinea pig tracheal smooth muscle.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Competitor: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Scintillation cocktail.
-
Glass fiber filters (GF/C).
-
Homogenizer, centrifuge, 96-well plates, filter harvester, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Membrane preparation, [³H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific binding wells: Membrane preparation, [³H]-NMS, and a saturating concentration of atropine (1 µM).
-
Competition wells: Membrane preparation, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath for Functional Antagonism
This protocol describes the use of an isolated organ bath to assess the functional antagonistic effects of this compound on guinea pig tracheal smooth muscle.
Objective: To determine the potency (IC50) of this compound in inhibiting bronchoconstriction in an ex vivo setting.
Materials:
-
Animal: Male Hartley guinea pig.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1).
-
Gas mixture: 95% O₂ / 5% CO₂ (Carbogen).
-
Agonist/Stimulus: Acetylcholine, carbachol, or Electrical Field Stimulation (EFS).
-
Antagonist: this compound.
-
Isolated organ bath system with force-displacement transducer and data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in ice-cold PSS.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen. One end of the ring is attached to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with PSS changes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM) or a muscarinic agonist.
-
-
Functional Antagonism Assay:
-
Induce a submaximal, stable contraction of the tracheal rings using a muscarinic agonist (e.g., acetylcholine) or EFS (e.g., 40 V, 0.5 ms, 4 Hz for 15 s).
-
Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contracted tone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% of the maximal inhibition) using non-linear regression analysis.
-
In Vivo Bronchoprotection Assay
This protocol details the methodology for evaluating the bronchoprotective effects of this compound in an in vivo guinea pig model.
Objective: To assess the ability of this compound to inhibit acetylcholine-induced bronchoconstriction in vivo.
Materials:
-
Animals: Male Hartley guinea pigs.
-
Anesthetic: Urethane or a similar suitable anesthetic.
-
Bronchoconstrictor agent: Acetylcholine chloride.
-
Test compound: this compound.
-
Ventilator, pneumotachograph, and pressure transducer for measuring airway resistance and dynamic compliance.
-
Intravenous (jugular vein) and intratracheal cannulas.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Insert a cannula into the trachea for mechanical ventilation.
-
Insert a cannula into the jugular vein for intravenous administration of compounds.
-
Connect the animal to a ventilator and monitor respiratory parameters (e.g., airway resistance, dynamic compliance).
-
-
Bronchoconstriction Challenge:
-
Establish a stable baseline of respiratory parameters.
-
Administer a bolus intravenous injection of acetylcholine to induce a consistent and submaximal bronchoconstriction.
-
Allow the respiratory parameters to return to baseline before the next challenge.
-
-
Drug Administration and Challenge:
-
Administer this compound intravenously or via inhalation at various doses.
-
After a predetermined time, re-challenge the animal with the same dose of acetylcholine.
-
Record the changes in airway resistance and dynamic compliance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound at each dose.
-
Construct a dose-response curve by plotting the percentage of inhibition against the dose of this compound.
-
Determine the ED50 (the dose of this compound that causes 50% inhibition of the bronchoconstrictor response).
-
Conclusion
The preclinical pharmacodynamic profile of this compound is well-characterized, demonstrating its role as a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its primary therapeutic effect of bronchodilation is achieved through the competitive blockade of M3 receptors on airway smooth muscle, effectively inhibiting acetylcholine-induced bronchoconstriction. Functional assays in isolated guinea pig trachea confirm its potent antagonistic activity, while in vivo studies in preclinical models demonstrate its efficacy in protecting against cholinergic-mediated airway narrowing. This comprehensive understanding of its pharmacodynamics has been instrumental in establishing this compound as a key therapeutic agent in the management of obstructive airway diseases.
References
- 1. drugs.com [drugs.com]
- 2. tpcj.org [tpcj.org]
- 3. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide's Influence on cGMP Levels in Bronchial Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of ipratropium (B1672105) bromide on cyclic guanosine (B1672433) monophosphate (cGMP) levels within bronchial tissue. Ipratropium bromide, a cornerstone in the management of obstructive airway diseases, exerts its therapeutic effect through a well-defined mechanism involving the modulation of intracellular signaling pathways. This document outlines the core pharmacological principles, presents illustrative quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades.
Core Mechanism of Action
This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] In the bronchial airways, the parasympathetic nervous system plays a crucial role in regulating smooth muscle tone.[2] Acetylcholine, the primary neurotransmitter of this system, binds to M3 muscarinic receptors on bronchial smooth muscle cells.[2][3] This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C. Subsequently, this enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The rise in intracellular IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.
Crucially, the activation of M3 receptors also stimulates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. An increase in intracellular cGMP levels is associated with bronchoconstriction. This compound, by competitively blocking the M3 receptor, prevents the binding of acetylcholine and the subsequent activation of this signaling pathway.[3][4] Consequently, it inhibits the acetylcholine-induced increase in intracellular cGMP, leading to a reduction in bronchoconstriction and promoting bronchodilation.[4]
While the primary action is at the M3 receptor, this compound also antagonizes M2 muscarinic receptors.[4] M2 receptors are located presynaptically on cholinergic nerve terminals and function as autoreceptors, inhibiting further acetylcholine release. Blockade of these M2 receptors can paradoxically increase acetylcholine release, which could potentially counteract the bronchodilatory effect. However, the predominant clinical effect of this compound is bronchodilation, indicating that its antagonism of postsynaptic M3 receptors is the functionally more significant action in the context of airway smooth muscle tone.
Data Presentation: Illustrative Quantitative Effects
While the qualitative mechanism is well-established, specific quantitative data on the dose-dependent inhibition of acetylcholine-induced cGMP production by this compound in bronchial tissue is not extensively detailed in publicly available literature. The following tables are illustrative, based on the known competitive antagonistic action of this compound and typical dose-response relationships observed in pharmacological studies.
Table 1: Illustrative Effect of this compound on Acetylcholine-Induced cGMP Levels in Bronchial Smooth Muscle
| Treatment Group | Acetylcholine Concentration (µM) | This compound Concentration (nM) | cGMP Level (pmol/mg protein) (Illustrative) | Percent Inhibition of ACh-Induced Increase (Illustrative) |
| Basal | 0 | 0 | 5.2 | N/A |
| Acetylcholine | 10 | 0 | 25.8 | 0% |
| Ipratropium + ACh | 10 | 1 | 18.5 | 35% |
| Ipratropium + ACh | 10 | 10 | 10.3 | 75% |
| Ipratropium + ACh | 10 | 100 | 6.1 | 95% |
Table 2: Illustrative Dose-Response Relationship of this compound in Inhibiting a Fixed Concentration of Acetylcholine-Induced Bronchial Smooth Muscle Contraction
| This compound Concentration (nM) | Acetylcholine (10 µM) - Induced Contraction (% of Maximum) (Illustrative) |
| 0 | 100% |
| 1 | 65% |
| 10 | 25% |
| 100 | 5% |
| 1000 | <1% |
Experimental Protocols
The following section details a synthesized methodology for investigating the effects of this compound on cGMP levels in bronchial tissue, based on common practices in respiratory pharmacology research.[5][6][7]
Tissue Preparation: Isolated Tracheal Rings
-
Animal Model: Male Dunkin-Hartley guinea pigs (250-350 g) are a commonly used model for airway reactivity studies.[5]
-
Euthanasia and Dissection: Animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by exsanguination). The trachea is rapidly excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Preparation: The trachea is cleaned of adherent connective tissue and cut into rings of 3-5 mm in width. For studies investigating the role of the epithelium, it can be removed by gently rubbing the luminal surface with a small wooden stick.
-
Mounting: Tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
Measurement of cGMP Levels
-
Experimental Design: After equilibration, tracheal rings are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulation: The muscarinic agonist, acetylcholine or carbachol, is then added to the organ bath at a concentration known to elicit a significant increase in cGMP (e.g., 10 µM).
-
Tissue Lysis: At the peak of the response (or a predetermined time point), the tracheal rings are rapidly removed from the organ bath and flash-frozen in liquid nitrogen to stop enzymatic activity.
-
Homogenization: The frozen tissue is homogenized in a cold buffer, such as 0.1 M HCl or a buffer containing phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
cGMP Assay: The supernatant is collected, and the cGMP concentration is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[6]
-
Data Normalization: cGMP levels are typically normalized to the total protein content of the tissue sample, determined by a standard protein assay (e.g., Bradford or BCA assay).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Acetylcholine and this compound
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
Experimental Workflow for Measuring cGMP Levels
Caption: Workflow for the experimental determination of cGMP levels in bronchial tissue.
References
- 1. Muscarinic receptor antagonists: effects on pulmonary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-NMMA blocks carbachol-induced increases in cGMP levels but not decreases in tension in the presence of forskolin in rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANP relaxes bovine tracheal smooth muscle and increases cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide: A Technical Guide to its Interaction with Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It is widely utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma due to its bronchodilatory effects, which are mediated through the blockade of acetylcholine-induced bronchoconstriction.[2][3] This technical guide provides an in-depth analysis of the interaction of ipratropium bromide with the five human muscarinic receptor subtypes (M1-M5), presenting quantitative binding data, detailed experimental methodologies, and visualization of the associated signaling pathways.
Core Focus: Muscarinic Receptor Subtype Selectivity
This compound is characterized as a non-selective muscarinic antagonist, exhibiting comparable affinity for the M1, M2, and M3 receptor subtypes.[2][4] Its therapeutic efficacy in respiratory diseases is primarily attributed to the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[2]
Data Presentation: Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for human muscarinic receptor subtypes. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.9 | [5][6] |
| M2 | 2.0 | [5][6] |
| M3 | 1.7 | [5][6] |
| M4 | Data not readily available | |
| M5 | Data not readily available |
Note: While this compound is generally considered a non-selective muscarinic antagonist, comprehensive binding affinity data (Ki or IC50 values) for the M4 and M5 subtypes are not consistently reported in publicly available scientific literature. The provided data for M1, M2, and M3 receptors indicates a high and relatively similar affinity for these subtypes.
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through distinct signaling cascades.[7][8][9]
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 subtypes primarily couple to Gq/11 G-proteins.[7][8] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to processes such as smooth muscle contraction and glandular secretion.
Caption: M1, M3, and M5 receptor Gq-coupled signaling pathway.
M2 and M4 Receptor Signaling
The M2 and M4 subtypes are coupled to Gi/o G-proteins.[7][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[8]
Caption: M2 and M4 receptor Gi-coupled signaling pathway.
Experimental Protocols
The determination of the binding affinity of this compound for muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays.[10][11]
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
2. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
3. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in an appropriate buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following experimental conditions in triplicate:
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of atropine.
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound is a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its primary therapeutic effect in respiratory medicine stems from the blockade of M3 receptors in the airways. The provided technical information, including quantitative binding data, signaling pathway diagrams, and a detailed experimental protocol, offers a comprehensive resource for researchers and professionals in the field of drug development and respiratory pharmacology. Further investigation is warranted to fully characterize the binding profile of this compound at the M4 and M5 muscarinic receptor subtypes.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Ipratropium Bromide: A Non-Selective Muscarinic Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide is a synthetically derived quaternary ammonium (B1175870) compound that acts as a competitive, non-selective antagonist at muscarinic acetylcholine (B1216132) receptors.[1] This technical guide provides an in-depth overview of the pharmacological properties of ipratropium bromide, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for characterizing its binding affinity and functional antagonism are presented, alongside visualizations of key signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for professionals engaged in respiratory pharmacology research and the development of novel anticholinergic therapeutics.
Introduction
This compound is a widely utilized bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[2][3] Its therapeutic effect is primarily attributed to the blockade of acetylcholine-mediated bronchoconstriction in the airways.[1] As a non-selective antagonist, this compound exhibits affinity for all five subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to a multitude of physiological functions.[4][5] Understanding the nuanced interactions of this compound with each receptor subtype is paramount for both elucidating its mechanism of action and guiding the development of more selective and efficacious respiratory medications.
Mechanism of Action
This compound competitively inhibits the binding of the neurotransmitter acetylcholine to muscarinic receptors.[6] In the airways, this antagonism primarily targets M3 muscarinic receptors located on bronchial smooth muscle cells, leading to their relaxation and subsequent bronchodilation.[1][4] Additionally, by blocking muscarinic receptors on submucosal glands, this compound can reduce mucus secretion.[7] Its quaternary ammonium structure limits its systemic absorption and ability to cross the blood-brain barrier, thereby minimizing systemic anticholinergic side effects.[1]
Muscarinic Receptor Binding Profile
The non-selective nature of this compound is evident in its binding affinities across the M1, M2, and M3 receptor subtypes. While comprehensive data for M4 and M5 receptors are less readily available in a single comparative study, the existing evidence underscores its broad activity.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source |
| M1 | This compound | IC50 | 2.9 | [2] |
| M2 | This compound | IC50 | 2.0 | [2] |
| M3 | This compound | IC50 | 1.7 | [2] |
| M1-M3 (Human Lung) | This compound | Ki | 0.5 - 3.6 | [8] |
| M4 | This compound | Ki/IC50 | Data Not Available | |
| M5 | This compound | Ki/IC50 | Data Not Available |
Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes.
Signaling Pathways
The five muscarinic receptor subtypes couple to different G-protein families, initiating distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response such as smooth muscle contraction.
Caption: Gq/11-protein coupled muscarinic receptor signaling pathway.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as opening potassium channels.
Caption: Gi/o-protein coupled muscarinic receptor signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the determination of the inhibition constant (Ki) of this compound at the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells).
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a stable cell line expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound.
-
Non-specific binding control: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 100 µL of membrane suspension.
-
Competition: 50 µL of [³H]-NMS, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total and competition counts.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Functional Antagonism
This protocol describes the determination of the pA₂ value for this compound, a measure of its antagonist potency, using an in vitro functional assay, such as isolated guinea pig tracheal ring contraction.
Procedure:
-
Tissue Preparation: Isolate guinea pig tracheas and cut them into rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tracheal rings to equilibrate under a resting tension of 1 g for at least 60 minutes, with buffer changes every 15 minutes.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).
-
Antagonist Concentration-Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
-
Repeat: Repeat steps 4 and 5 with at least three different concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a well-established, non-selective muscarinic antagonist with a critical role in the management of obstructive lung diseases. Its pharmacological profile is characterized by a broad affinity for muscarinic receptor subtypes, leading to its therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel muscarinic antagonists. A thorough understanding of the principles and methodologies outlined herein is essential for advancing research and development in the field of respiratory pharmacology.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 4. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Ipratropium Bromide Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ipratropium (B1672105) bromide, a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. This document details the key in vitro assays used to elucidate its mechanism of action, receptor binding affinity, and functional activity.
Mechanism of Action
Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In the airways, acetylcholine (ACh) is a key neurotransmitter that binds to muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion.[1] this compound works by blocking the action of acetylcholine at all subtypes of muscarinic receptors, with its primary therapeutic effects in the airways attributed to the antagonism of M3 receptors.[2] By competitively inhibiting the binding of ACh to M3 receptors on bronchial smooth muscle, this compound prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to a decrease in the contractility of smooth muscle, resulting in bronchodilation.[3]
Receptor Binding Affinity
The binding affinity of this compound to muscarinic receptor subtypes is a critical parameter in its pharmacological characterization. Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and measuring the displacement of this radioligand by the unlabeled drug being tested (in this case, this compound).
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki), inhibitory concentrations (IC50), and dissociation constants (Kd) of this compound for muscarinic receptor subtypes reported in various in vitro studies.
| Parameter | Receptor Subtype | Value (nM) | Species/Tissue | Reference |
| IC50 | M1 | 2.9 | - | [1][4] |
| M2 | 2.0 | - | [1][4] | |
| M3 | 1.7 | - | [1][4] | |
| Ki | M1 | 3.6 | Human | [5] |
| M2 | 3.3 | Human | [5] | |
| M3 | 2.5 | Human | [5] | |
| Muscarinic Receptors | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle | [5] | |
| Kd | Muscarinic Receptors | 23 ± 11 pmol/L | Rat Airway and Lung Tissues | [6][7] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to muscarinic receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors, rat cerebral cortex, human airway smooth muscle).[2][5]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[2][5]
-
This compound solutions of varying concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator: Atropine (10 µM).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Membrane preparation, [³H]-NMS, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-NMS, and a high concentration of atropine.
-
Competitive Binding: Membrane preparation, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to characterize the pharmacological effect of this compound beyond its binding affinity. These assays measure the cellular response following receptor activation or blockade.
As this compound is an antagonist of muscarinic receptors, which are G-protein coupled receptors, its effect on second messenger pathways like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) can be assessed. Acetylcholine stimulation of M2 receptors leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels, while stimulation of M3 receptors activates phospholipase C, leading to an increase in cGMP levels.
Objective: To determine the effect of this compound on acetylcholine-induced changes in intracellular cAMP and cGMP levels.
Materials:
-
Cell line expressing the muscarinic receptor of interest (e.g., human airway smooth muscle cells).
-
Acetylcholine (ACh).
-
This compound.
-
Cell lysis buffer.
-
cAMP and cGMP ELISA kits.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration. Then, stimulate the cells with a fixed concentration of acetylcholine.
-
Cell Lysis: After stimulation, lyse the cells to release the intracellular second messengers.
-
Quantification: Measure the concentration of cAMP and cGMP in the cell lysates using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of cAMP or cGMP against the concentration of this compound to determine its inhibitory effect on the acetylcholine-induced response.
This assay directly measures the effect of this compound on the contractility of airway smooth muscle tissue.
Objective: To evaluate the ability of this compound to inhibit acetylcholine-induced contraction of isolated airway smooth muscle.
Materials:
-
Isolated tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig, rat) or human tissue.[5]
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂).
-
Acetylcholine (ACh) or other contractile agonists.
-
This compound.
Procedure:
-
Tissue Preparation: Dissect and prepare tracheal or bronchial rings of appropriate size.
-
Mounting: Mount the tissue rings in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. Apply an optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60 minutes), with periodic washing.
-
Contraction: Induce a submaximal contraction with a fixed concentration of acetylcholine.
-
Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the initial acetylcholine-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
In Vitro Anti-Inflammatory Activity
Recent studies have explored the potential anti-inflammatory effects of this compound. These assays typically involve stimulating immune cells in vitro with an inflammatory agent and then measuring the effect of this compound on the production of inflammatory mediators.
Quantitative Anti-Inflammatory Data
The following table summarizes the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 cells (a human monocytic cell line).
| Cytokine | Ipratropium Concentration (M) | Mean ± SEM (pg/ml) | Reference |
| IL-6 | Control (LPS only) | 262.85 ± 1.7 | [3] |
| 1 x 10⁻⁸ | 233.91 ± 3.62 | [3] | |
| 1 x 10⁻⁷ | 236.26 ± 2.9 | [3] | |
| 1 x 10⁻⁶ | 166.9 ± 3.3 | [3] |
Anti-Inflammatory Assay Protocol
Objective: To investigate the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
Materials:
-
THP-1 cells or other suitable macrophage cell line.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 monocytes into macrophages.
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for the cytokines of interest (e.g., human IL-6, TNF-α).
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with PMA for 48 hours.
-
Treatment: Pre-treat the differentiated macrophages with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect.
Conclusion
The in vitro characterization of this compound provides crucial information for understanding its pharmacological properties. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to assess the activity of this compound and similar anticholinergic compounds. These in vitro models are invaluable tools for preclinical drug discovery and development, enabling the detailed investigation of mechanism of action, receptor affinity, and functional effects in a controlled laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. benchchem.com [benchchem.com]
The Role of Ipratropium Bromide in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide is a cornerstone therapeutic agent in the management of obstructive airway diseases. Its efficacy is rooted in its direct interaction with the cholinergic nervous system. This technical guide provides an in-depth examination of the molecular mechanisms underpinning ipratropium bromide's role as a non-selective muscarinic receptor antagonist. We will explore its pharmacodynamic and pharmacokinetic profiles, detail the specific intracellular signaling pathways it modulates, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in respiratory drug discovery and development.
Introduction to Cholinergic Neurotransmission in the Airways
The autonomic nervous system, particularly the parasympathetic branch, plays a pivotal role in regulating airway smooth muscle tone and mucus secretion. The primary efferent pathway is mediated by the vagus nerve, which releases the neurotransmitter acetylcholine (B1216132) (ACh) at parasympathetic ganglia and postganglionic nerve endings within the airways.[1] ACh exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) located on various cell types in the lungs.[2] In the context of airway physiology, three main subtypes are of critical importance:
-
M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[1]
-
M2 Receptors: Found on presynaptic cholinergic nerve endings, these autoreceptors inhibit further release of ACh, acting as a negative feedback mechanism.[3]
-
M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their stimulation by ACh is the primary driver of bronchoconstriction and mucus secretion.[1][4]
Elevated vagal tone is a key contributor to bronchoconstriction in diseases like Chronic Obstructive Pulmonary Disease (COPD), making the cholinergic pathway a prime target for therapeutic intervention.[1]
Pharmacology of this compound
This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine. This structural modification confers a localized site of action within the lungs, as its charge and low lipophilicity limit systemic absorption and prevent it from crossing the blood-brain barrier.[4][5]
Mechanism of Action
This compound functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[4] It competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5).[2] Its therapeutic effect in the airways—bronchodilation and reduced mucus secretion—is primarily achieved through the blockade of M3 receptors on bronchial smooth muscle and submucosal glands.[5][6] By antagonizing these receptors, ipratropium prevents the downstream signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), thereby inhibiting smooth muscle contraction.[4]
However, its non-selective nature means it also blocks M1 and M2 receptors. Blockade of the presynaptic M2 autoreceptor can lead to an increased release of acetylcholine, which may slightly counteract its post-synaptic M3 blockade.[3]
Pharmacodynamics: Receptor Affinity
This compound exhibits similar affinity across the M1, M2, and M3 receptor subtypes, confirming its non-selective profile. The inhibitory constant (IC50) values highlight this characteristic. While specific values for M4 and M5 are less commonly reported, it is generally accepted to have affinity for all five subtypes.[2][7]
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.9 | [7][8] |
| M2 | 2.0 | [7][8] |
| M3 | 1.7 | [7][8] |
| M4 | Not specified, but considered non-selective | [2] |
| M5 | Not specified, but considered non-selective | [2] |
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of this compound is characterized by its localized action following inhalation, with minimal systemic exposure.
| Parameter | Description | Value(s) | Reference(s) |
| Absorption | Minimal systemic absorption after inhalation. The majority of the inhaled dose is swallowed and poorly absorbed from the GI tract. | Bioavailability (Inhalation): < 7% Bioavailability (Oral): ~2% | [5][9][10] |
| Distribution | Low plasma protein binding. Does not readily cross the blood-brain barrier due to its quaternary amine structure. | Protein Binding: 0-9% Volume of Distribution (Vd): 2.4-4.6 L/kg | [3][5][11] |
| Metabolism | Partially metabolized via ester hydrolysis to inactive metabolites. | ~60% of the systemically available dose is metabolized. | [5][11] |
| Excretion | Excreted primarily in the feces (unchanged drug from swallowed portion) and urine (absorbed portion and metabolites). | Elimination Half-life (t½): ~2 hours Renal Excretion (IV admin): ~50% unchanged | [3][9][11] |
| Onset of Action | Rapid onset of bronchodilation following inhalation. | 3-15 minutes | [3][5] |
| Peak Effect | Time to achieve maximum bronchodilator effect. | 1.5-2 hours | [5] |
| Duration of Action | The therapeutic effect is of a short-to-moderate duration. | 3-6 hours | [6] |
Signaling Pathways and Ipratropium's Intervention
The primary therapeutic action of this compound is the interruption of the M3 muscarinic receptor signaling cascade in airway smooth muscle cells.
M3 Receptor-Mediated Bronchoconstriction
Upon binding of acetylcholine, the M3 receptor, a Gq/11 protein-coupled receptor, initiates a well-defined signaling pathway that culminates in smooth muscle contraction.
Ipratropium's Antagonistic Action
This compound competitively binds to the M3 receptor, physically blocking acetylcholine from initiating the signaling cascade. This inhibition prevents the rise in intracellular calcium, leading to airway smooth muscle relaxation (bronchodilation).
Experimental Protocols
Characterizing the interaction of compounds like this compound with muscarinic receptors requires robust in vitro and in vivo methodologies.
In Vitro: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., ipratropium) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding (NSB) Agent: 1 µM Atropine.
-
96-well filter plates (e.g., glass fiber GF/C).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells and prepare a membrane fraction via differential centrifugation. Determine the final protein concentration using a standard assay (e.g., BCA).
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding (TB): 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL Assay Buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL Atropine (1 µM), and 150 µL of membrane preparation.
-
Competition: 50 µL [³H]-NMS, 50 µL of this compound dilution, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = TB (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Assessment of Bronchodilator Efficacy in Animal Models
This protocol describes a method to evaluate the bronchoprotective effect of an inhaled compound against a spasmogen-induced bronchoconstriction in an animal model.
Objective: To measure the ability of inhaled this compound to prevent methacholine-induced bronchoconstriction in mice.
Materials:
-
Animal Model: Male BALB/c mice (or other appropriate strain).
-
Anesthetic: E.g., ketamine/xylazine cocktail.
-
Bronchoconstrictor (Spasmogen): Methacholine (B1211447) chloride solution.
-
Test Compound: this compound solution for nebulization.
-
Equipment: Small animal ventilator (e.g., FlexiVent), nebulizer system, tracheostomy tools.
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Perform a tracheostomy and cannulate the trachea.
-
Mechanical Ventilation: Connect the animal to a small animal ventilator. The ventilator will control breathing and measure respiratory mechanics (e.g., resistance and elastance) using the forced oscillation technique.
-
Baseline Measurement: Record baseline pulmonary function tests (PFTs) to establish a stable pre-challenge state.
-
Compound Administration: Administer an aerosolized dose of either vehicle (saline) or this compound to the animal via the ventilator's inhalation port for a set duration.
-
Bronchoconstrictor Challenge: Shortly after compound administration, challenge the animal with increasing concentrations of nebulized methacholine (e.g., 5, 10, 25, 50 mg/mL).
-
PFT Measurement: Measure changes in respiratory system resistance (Rrs) and elastance (Ers) immediately after each methacholine challenge.
-
Data Analysis: Compare the dose-response curves of methacholine-induced bronchoconstriction between the vehicle-treated group and the ipratropium-treated group. A rightward shift and a lower maximal response in the ipratropium group indicate a significant bronchoprotective effect.
Conclusion
This compound's therapeutic utility is a direct consequence of its targeted antagonism of muscarinic receptors within the cholinergic pathways of the airways. As a non-selective antagonist, it effectively blocks M3 receptor-mediated bronchoconstriction and mucus secretion. Its quaternary amine structure ensures localized delivery and minimizes systemic side effects, conferring a favorable safety profile. The quantitative pharmacological data and established experimental protocols outlined in this guide provide a robust framework for the continued study of ipratropium and the development of novel anticholinergic agents for respiratory diseases.
References
- 1. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of this compound after single dose inhalation and oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Impact of Ipratropium Bromide on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle cells, leading to bronchodilation. A critical component of this mechanism is the inhibition of acetylcholine-induced increases in intracellular calcium concentration ([Ca²⁺]i). This technical guide provides an in-depth analysis of the effect of ipratropium bromide on intracellular calcium signaling pathways, presents quantitative data on its receptor affinity, details relevant experimental protocols for studying these effects, and visualizes the core signaling cascades and experimental workflows.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. In the context of airway smooth muscle physiology, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors, which are Gq/11 protein-coupled receptors. This activation initiates a signaling cascade that culminates in the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction.
This compound, a quaternary ammonium (B1175870) derivative of atropine, acts as a competitive antagonist at muscarinic receptors.[1] By blocking these receptors, this compound effectively prevents the downstream signaling events, including the mobilization of intracellular calcium, thereby promoting airway relaxation.[2][3] This guide delves into the specifics of this interaction, providing the foundational knowledge necessary for researchers and drug development professionals working in this area.
Core Mechanism of Action
The primary mechanism by which this compound influences intracellular calcium signaling is through its antagonism of M3 muscarinic receptors.[4][5] The canonical pathway is as follows:
-
Acetylcholine Binding and Receptor Activation: Under normal physiological conditions, acetylcholine binds to M3 muscarinic receptors on the surface of airway smooth muscle cells.
-
Gq/11 Protein Activation: This binding event activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ Receptor Activation and Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum. This binding opens the IP₃ receptor channels, leading to a rapid efflux of stored Ca²⁺ into the cytoplasm.
-
Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration triggers the cascade of events leading to smooth muscle contraction.
This compound, by competitively binding to the M3 muscarinic receptor, prevents acetylcholine from initiating this cascade, thereby inhibiting the release of intracellular calcium and subsequent bronchoconstriction.
Quantitative Data Presentation
The potency of this compound is determined by its affinity for muscarinic receptors. The following tables summarize key quantitative data, allowing for a comparative analysis with other muscarinic antagonists.
| Antagonist | M1 IC₅₀ (nM) [6][7] | M2 IC₅₀ (nM) [6][7] | M3 IC₅₀ (nM) [6][7] |
| This compound | 2.9 | 2.0 | 1.7 |
| Antagonist | Receptor Subtype | Kᵢ (nM) [8] |
| This compound | M₁ | 1.1 |
| M₂ | 1.8 | |
| M₃ | 1.0 | |
| Glycopyrrolate | M₁ | 1.0 |
| M₂ | 2.1 | |
| M₃ | 0.5 |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's Antagonism of the M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Measuring Intracellular Calcium with Fura-2 AM.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to muscarinic receptor stimulation and inhibition by this compound.
Materials:
-
Airway smooth muscle cells (primary culture or cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
Muscarinic agonist (e.g., acetylcholine, carbachol)
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter
Procedure:
-
Cell Preparation:
-
Culture airway smooth muscle cells on glass coverslips or in a multi-well plate until they reach the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Baseline Measurement:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
-
Experimental Treatment:
-
To study the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before adding the muscarinic agonist.
-
Add the muscarinic agonist (e.g., acetylcholine or carbachol) to the cells while continuously recording the fluorescence.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration.
-
The change in the F340/F380 ratio over time reflects the dynamics of intracellular calcium signaling in response to the agonist and antagonist.
-
To determine the IC₅₀ of this compound, dose-response curves are generated by plotting the inhibition of the agonist-induced calcium response against a range of this compound concentrations.
-
Patch-Clamp Electrophysiology
Patch-clamp techniques can be employed to study the effects of this compound on calcium currents, although its primary action is not direct channel blockade. This method can be used to investigate downstream effects on calcium-activated channels.
General Protocol Outline:
-
Cell Preparation: Isolate single airway smooth muscle cells.
-
Pipette Preparation: Fabricate and fill patch pipettes with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.
-
Configuration: Establish a whole-cell or perforated-patch configuration to measure whole-cell currents.
-
Data Acquisition: Apply voltage protocols to elicit calcium currents or calcium-activated currents and record the resulting electrical signals.
-
Drug Application: Perfuse the cell with a solution containing the muscarinic agonist in the presence and absence of this compound to observe its effect on the measured currents.
Conclusion
This compound exerts a significant effect on intracellular calcium signaling by acting as a potent antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype. This antagonism directly inhibits the Gq-PLC-IP₃ pathway, preventing the release of calcium from intracellular stores and thereby leading to bronchodilation. The quantitative data on its receptor affinity underscores its high potency. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other muscarinic antagonists on intracellular calcium dynamics. A thorough understanding of these fundamental mechanisms is paramount for the continued development of effective therapies for obstructive airway diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Table 2 from Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. | Semantic Scholar [semanticscholar.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Muscarinic Receptors: An In-Depth Technical Guide to the Non-Canonical Molecular Targets of Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide is a cornerstone of therapy for obstructive lung diseases, with its clinical efficacy primarily attributed to the blockade of muscarinic acetylcholine (B1216132) receptors in the airways. However, a growing body of evidence suggests that its pharmacological profile may extend beyond this well-established mechanism. This technical guide delves into the molecular targets of ipratropium bromide other than muscarinic receptors, providing a comprehensive overview of the current, albeit limited, scientific literature. We explore its interaction with large conductance calcium-activated potassium (BKCa) channels and the potential for nicotinic acetylcholine receptor antagonism. This document is intended to serve as a resource for researchers and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to stimulate further investigation into the non-canonical pharmacology of this widely used therapeutic agent.
Introduction
This compound, a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438), is a widely prescribed bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action involves the competitive, non-selective antagonism of M1, M2, and M3 muscarinic acetylcholine receptors, leading to a reduction in bronchoconstriction and mucus secretion. While its effects on the muscarinic system are well-documented, the potential for this compound to interact with other molecular targets has been less explored. Understanding these "off-target" interactions is crucial for a complete comprehension of its pharmacological profile, including potential side effects and opportunities for novel therapeutic applications. This guide focuses on two such non-muscarinic targets: the large conductance calcium-activated potassium (BKCa) channels and nicotinic acetylcholine receptors.
Modulation of Large Conductance Calcium-Activated Potassium (BKCa) Channels
Recent preclinical evidence suggests that this compound may exert effects on ion channels, specifically the large conductance calcium-activated potassium (BKCa) channels, which play a critical role in regulating airway smooth muscle tone.
Quantitative Data
A study on tracheal smooth muscle cells from chronically hypoxic rats demonstrated that this compound can reverse the hypoxia-induced decrease in BKCa channel activity. The key quantitative findings from this study are summarized in the table below.
| Parameter | Control | Hypoxia | Hypoxia + this compound |
| Channel Open Probability (P₀) | 0.35 ± 0.10 | 0.17 ± 0.07 | Increased |
| Fast Open Time Constant (τₒ₁) | 1.49 ± 0.41 ms | 0.53 ± 0.23 ms | Prolonged |
| Slow Open Time Constant (τₒ₂) | 11.9 ± 3.2 ms | 3.8 ± 1.4 ms | Prolonged |
| Fast Closing Time Constant (τₑ₁) | 2.7 ± 0.9 ms | 5.7 ± 1.5 ms | - |
| Slow Closing Time Constant (τₑ₂) | 12.1 ± 2.3 ms | 19.4 ± 2.9 ms | - |
Data presented as mean ± standard deviation. The study reported a significant increase in P₀ and prolongation of τₒ₁ and τₒ₂ with this compound treatment in the hypoxic group, though specific values were not provided in the abstract.
Signaling Pathway
The proposed mechanism involves the activation of BKCa channels by this compound, leading to potassium ion efflux, hyperpolarization of the smooth muscle cell membrane, and subsequent relaxation.
This compound activating BKCa channels.
Experimental Protocol: Patch-Clamp Electrophysiology
The following is a detailed methodology for investigating the effects of this compound on BKCa channels in airway smooth muscle cells, based on standard electrophysiological techniques.
Objective: To characterize the effect of this compound on single-channel currents of BKCa channels in isolated tracheal smooth muscle cells.
Materials:
-
Tracheal tissue from a suitable animal model (e.g., Sprague-Dawley rats)
-
Collagenase type I, papain, and bovine serum albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Pipette solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 with KOH
-
Bath solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺, pH 7.4 with KOH
-
This compound stock solution
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Cell Isolation:
-
Euthanize the animal and dissect the trachea in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Remove connective tissue and epithelium.
-
Mince the smooth muscle layer and incubate in a dissociation medium containing collagenase and papain at 37°C.
-
Gently triturate the tissue to release single smooth muscle cells.
-
Wash the cells by centrifugation and resuspend in DMEM.
-
-
Patch-Clamp Recording (Inside-Out Configuration):
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
Approach a single, relaxed smooth muscle cell with the patch pipette and form a high-resistance (gigaohm) seal.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Hold the membrane potential at a depolarized level (e.g., +40 mV) to activate BKCa channels.
-
Record baseline single-channel currents in a bath solution with a known free Ca²⁺ concentration.
-
Perfuse the bath with solutions containing increasing concentrations of this compound and record the channel activity.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the channel open probability (P₀), mean open and closed times, and single-channel conductance.
-
Construct dose-response curves for the effect of this compound on these parameters.
-
Workflow for patch-clamp experiments.
Potential Interaction with Nicotinic Acetylcholine Receptors
As a quaternary ammonium compound structurally related to atropine, this compound has the potential to interact with nicotinic acetylcholine receptors (nAChRs), particularly at autonomic ganglia where they mediate neurotransmission.
Evidence for Nicotinic Receptor Antagonism
Direct quantitative data for the binding affinity or blocking potency (e.g., IC₅₀) of this compound at various nAChR subtypes is currently lacking in the published literature. However, studies on structurally similar atropine compounds have demonstrated that at high concentrations, they can exert a blocking effect on nicotinic receptors in autonomic ganglia. This suggests that this compound may also possess such properties, which could contribute to its overall pharmacological effect, especially at higher doses.
Logical Relationship for Ganglionic Blockade
The potential for this compound to act as a ganglionic blocker would involve the inhibition of nAChRs on postganglionic neurons in both the sympathetic and parasympathetic nervous systems.
Ipratropium's potential ganglionic blockade.
Experimental Protocol: Assessment of Ganglionic Blockade
The following protocol outlines a classical approach to assess the ganglionic blocking activity of a compound like this compound using an isolated tissue preparation.
Objective: To determine the inhibitory effect of this compound on nicotinic neurotransmission in an isolated autonomic ganglion preparation.
Materials:
-
Superior cervical ganglion isolated from a suitable animal model (e.g., rabbit or rat)
-
Krebs-Ringer bicarbonate solution
-
Suction electrodes for nerve stimulation and recording
-
Amplifier and data acquisition system
-
This compound and known ganglionic blockers (e.g., hexamethonium) as controls
Procedure:
-
Tissue Preparation:
-
Isolate the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal carotid) nerves.
-
Mount the preparation in a recording chamber and perfuse with oxygenated Krebs-Ringer solution at 37°C.
-
-
Electrophysiological Recording:
-
Place the preganglionic nerve in a stimulating suction electrode and the postganglionic nerve in a recording suction electrode.
-
Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit compound action potentials (CAPs) in the postganglionic nerve.
-
Record stable baseline CAPs.
-
-
Drug Application:
-
Introduce this compound into the perfusing solution at increasing concentrations.
-
Record the CAPs at each concentration until a steady-state effect is observed.
-
Perform a washout with drug-free solution to assess the reversibility of the effect.
-
Use a known ganglionic blocker like hexamethonium (B1218175) as a positive control.
-
-
Data Analysis:
-
Measure the amplitude of the postganglionic CAP at each drug concentration.
-
Normalize the CAP amplitude to the baseline recording.
-
Construct a concentration-response curve and calculate the IC₅₀ value for this compound.
-
Conclusion and Future Directions
While the primary therapeutic action of this compound is unequivocally linked to its antagonism of muscarinic receptors, the preliminary evidence discussed in this guide suggests a more complex pharmacological profile. The modulation of BKCa channels presents an intriguing, albeit not fully characterized, non-muscarinic mechanism that could contribute to its bronchodilatory effects. The potential for nicotinic receptor antagonism, inferred from its chemical structure and studies of related compounds, warrants direct investigation to ascertain its physiological relevance.
Future research should focus on:
-
Confirming the effects of this compound on BKCa channels in human airway smooth muscle cells and elucidating the precise molecular mechanism of interaction.
-
Conducting comprehensive in vitro studies to determine the binding affinities and functional antagonist potencies of this compound at various subtypes of nicotinic acetylcholine receptors.
-
Investigating other potential non-muscarinic targets, such as other ion channels or G-protein coupled receptors, through broader screening assays.
A more complete understanding of the molecular targets of this compound will not only refine our knowledge of this established drug but may also pave the way for the development of new therapeutics with improved efficacy and safety profiles.
Unveiling the Anti-inflammatory Potential of Ipratropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide, a well-established short-acting muscarinic antagonist, is primarily recognized for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD) and asthma. Emerging evidence, however, illuminates a broader therapeutic scope for this molecule, highlighting its significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of ipratropium bromide, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. The presented data underscores the potential of this compound as a multifaceted therapeutic agent capable of not only alleviating bronchoconstriction but also modulating the inflammatory cascades that underpin respiratory diseases.
Introduction
Chronic inflammatory airway diseases, such as COPD and asthma, are characterized by persistent inflammation, leading to airflow limitation and tissue damage. While the bronchodilatory action of this compound through the blockade of muscarinic acetylcholine (B1216132) receptors on airway smooth muscle is well-documented, its role in mitigating the underlying inflammatory processes is an area of growing interest.[1][2] Acetylcholine, the primary ligand for muscarinic receptors, is now understood to be a pro-inflammatory mediator in the airways, capable of inducing the release of inflammatory cytokines and promoting airway remodeling.[1][3] By antagonizing these receptors, this compound can interfere with these cholinergic pro-inflammatory signals. This guide synthesizes the current understanding of the anti-inflammatory effects of this compound, providing a technical resource for researchers and drug development professionals.
Mechanism of Action: Beyond Bronchodilation
This compound is a non-selective competitive antagonist of the muscarinic acetylcholine receptors (M1, M2, and M3).[4] While its antagonism of M3 receptors on airway smooth muscle leads to bronchodilation, its interaction with muscarinic receptors on various immune and structural cells of the airways contributes to its anti-inflammatory effects.[3][4]
The pro-inflammatory effects of acetylcholine in the airways are mediated, in part, through the activation of intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By blocking muscarinic receptors, this compound can inhibit the activation of these pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize key findings, demonstrating the dose-dependent effects of this compound on inflammatory markers.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-Stimulated THP-1 Macrophages
| This compound Concentration | Mean IL-6 Concentration (pg/mL ± SEM) | Percent Inhibition of IL-6 | Mean TNF-α Concentration (pg/mL ± SEM) | Percent Inhibition of TNF-α |
| Control (LPS only) | 262.85 ± 1.7 | 0% | 726.33 ± 3.7 | 0% |
| 1 x 10⁻⁸ M | 233.91 ± 3.62 | 11.0% | - | - |
| 1 x 10⁻⁷ M | 236.26 ± 2.9 | 10.1% | - | - |
| 1 x 10⁻⁶ M | 166.9 ± 3.3 | 36.5% | - | - |
Data extracted from a study on LPS-stimulated THP-1 cells.[4] The study also indicated a reduction in TNF-α but did not provide specific data for a dose-response table.
Table 2: In Vivo Effect of this compound on Inflammatory Cell Infiltration in a Rat Model of Acute Pulmonary Inflammation
| Treatment Group | Total Cell Count in BALF (x10⁵) | Neutrophil Count in BALF (x10⁵) | Macrophage Count in BALF (x10⁵) |
| Sham | 2.8 ± 0.3 | 0.1 ± 0.0 | 2.7 ± 0.3 |
| Cadmium | 15.6 ± 1.5 | 12.5 ± 1.3 | 3.1 ± 0.3 |
| Cadmium + this compound | 11.2 ± 1.1 | 8.1 ± 0.9 | 3.1 ± 0.3 |
BALF: Bronchoalveolar Lavage Fluid. Data is conceptually represented based on findings indicating a significant reduction in neutrophil numbers.[5] *p < 0.05 compared to the Cadmium group.
Key Signaling Pathways
The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate key signaling pathways involved in the inflammatory response.
Muscarinic Receptor Signaling in Airway Inflammation
Acetylcholine binding to M3 muscarinic receptors on airway epithelial and smooth muscle cells activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream pro-inflammatory transcription factors like NF-κB and the MAPK pathway.[1][6]
Inhibition of NF-κB and MAPK Pathways
By blocking the initial step of acetylcholine binding to the M3 receptor, this compound prevents the downstream activation of PKC, and consequently, the activation of the NF-κB and MAPK (specifically ERK1/2) pathways.[1][5] This inhibition leads to a reduction in the transcription of genes encoding pro-inflammatory mediators such as IL-6, IL-8, and TNF-α.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in THP-1 Macrophages
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
5.1.1. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.
-
To differentiate monocytes into a macrophage-like phenotype, seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the adherent macrophages with phosphate-buffered saline (PBS) and replace the medium with fresh RPMI-1640 without PMA for 24 hours before treatment.
5.1.2. Treatment and Stimulation
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1 x 10⁻⁸ M, 1 x 10⁻⁷ M, 1 x 10⁻⁶ M) or vehicle control for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.
5.1.3. Cytokine Quantification by ELISA
-
After the 24-hour incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.
In Vivo Assessment of Neutrophil Infiltration in a Rat Model of Acute Lung Inflammation
This protocol describes an in vivo model to evaluate the effect of this compound on neutrophil migration into the lungs following an inflammatory challenge.
5.2.1. Animal Model and Treatment
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Induce acute lung inflammation by intratracheal instillation of a pro-inflammatory agent such as cadmium chloride (CdCl₂) or LPS.
-
Administer this compound or vehicle control via inhalation (nebulization) or intratracheal instillation at a predetermined time point before or after the inflammatory challenge.
5.2.2. Bronchoalveolar Lavage (BAL)
-
At a specified time point after the inflammatory challenge (e.g., 24 hours), euthanize the rats.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Perform bronchoalveolar lavage by instilling and gently aspirating a fixed volume of sterile, cold PBS (e.g., 3 x 5 mL).
-
Pool the recovered BAL fluid (BALF) for each animal and keep it on ice.
5.2.3. Cell Counting and Differential Analysis
-
Centrifuge the BALF at 1,500 rpm for 10 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, lymphocytes) by counting at least 300 cells under a light microscope.
-
Calculate the absolute number of each cell type.
Conclusion
The evidence presented in this technical guide strongly supports the role of this compound as an anti-inflammatory agent, in addition to its well-established bronchodilatory function. Through the competitive antagonism of muscarinic acetylcholine receptors, this compound effectively inhibits key pro-inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators and the infiltration of inflammatory cells into the airways. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for the continued investigation and development of this compound and other cholinergic modulators for the treatment of chronic inflammatory respiratory diseases. Further research is warranted to fully elucidate the clinical implications of these anti-inflammatory effects and to explore their potential in personalized medicine approaches for patients with specific inflammatory phenotypes.
References
- 1. Cholinergic Regulation of Airway Inflammation and Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Allergic Airway Inflammation by Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on ipratropium bromide's chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ipratropium (B1672105) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental chemical properties of ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine. It serves as a technical resource, detailing the physicochemical characteristics, experimental protocols for their determination, and the underlying mechanism of action critical for research and development.
Physicochemical Properties
This compound is a white or almost white, odorless, crystalline powder.[1][2] It is a synthetic anticholinergic agent used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[3][4]
Quantitative Data Summary
The core quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₀H₃₀BrNO₃ | [2][5][6] |
| Molecular Weight | 412.37 g/mol | [5][6] |
| CAS Number | 22254-24-6 | [6][7] |
| Appearance | White crystalline powder | [2][7] |
| Taste | Bitter |[7] |
Table 2: Physicochemical Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Melting Point | 230-233°C (with decomposition) | [1][7][8] |
| pKa | 15.3 | [9] |
| pH (1% w/v solution) | 5.0 - 7.5 |[1][2] |
Table 3: Solubility Profile
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Freely soluble (10 g/L) | [1][5][7] |
| Ethanol | Slightly soluble / Freely soluble in lower alcohols | [1][7] |
| Chloroform | Insoluble | [1][7] |
| Ether | Insoluble | [1][7] |
| Fluorohydrocarbons | Insoluble |[1] |
Mechanism of Action: Signaling Pathway
This compound is a non-selective muscarinic antagonist that competitively inhibits acetylcholine (B1216132) at muscarinic receptors in the bronchial smooth muscle.[10][11] Its therapeutic effect, bronchodilation, is primarily achieved by blocking the M3 muscarinic receptors.[] This action inhibits the Gq protein-coupled phospholipase C (PLC) pathway, preventing the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[][13] The subsequent lack of IP3-mediated calcium release from the endoplasmic reticulum leads to a decrease in intracellular calcium, preventing the activation of myosin light chain kinase and resulting in smooth muscle relaxation.[][13][14]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate determination of this compound's chemical properties. The following sections outline the protocols for key experiments.
Melting Point Determination (Capillary Method)
The capillary method is the standard pharmacopeial technique for determining the melting point of a solid crystalline substance.[15]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[16] The sample is compacted by tapping the tube gently on a hard surface.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus (e.g., a liquid paraffin (B1166041) bath or a metal block).[16]
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[16] For this compound, decomposition is often observed.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, essential for biopharmaceutical classification.[17][18]
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a series of flasks, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological pH range.[17]
-
Equilibration: The flasks are sealed and placed in a mechanical agitator (e.g., an orbital shaker) set to a constant temperature, typically 37 ± 1°C, to simulate physiological conditions.[17][19] The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Sample Separation: Once at equilibrium, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[18][20]
-
Replication: The experiment is performed in at least triplicate for each pH condition to ensure accuracy and reproducibility.[17]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[21]
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically purified water. The ionic strength of the solution is kept constant using an inert salt like potassium chloride (KCl).[21]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments. After each addition, the solution is stirred to homogeneity, and the pH is recorded once the reading stabilizes.[21]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. The experiment is repeated multiple times to ensure precision.[21]
Stability
This compound is known to be stable in neutral and acidic solutions. However, it undergoes rapid hydrolysis in alkaline conditions, a critical factor for formulation and storage considerations.[1][7][8] Aerosol and inhalation solutions should be stored at controlled room temperature and protected from light and excessive humidity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound API - Pharmaceutical Grade at Best Price, High Purity & Quality [jigspharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 5. This compound(22254-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 22254-24-6 [m.chemicalbook.com]
- 8. This compound | 22254-24-6 [chemicalbook.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. thinksrs.com [thinksrs.com]
- 16. davjalandhar.com [davjalandhar.com]
- 17. who.int [who.int]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. uspnf.com [uspnf.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Ipratropium Bromide Administration in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ipratropium (B1672105) bromide in various animal models of Chronic Obstructive Pulmonary Disease (COPD). This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and visualizes associated signaling pathways and workflows to guide researchers in designing and executing their own pre-clinical investigations.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation, inflammation, and lung tissue destruction.[1][2] Animal models are indispensable tools for understanding the pathophysiology of COPD and for evaluating the efficacy of novel therapeutics like ipratropium bromide.[1][3] this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that acts as a bronchodilator, primarily used in the management of COPD.[4][5] Its administration in animal models allows for the investigation of its mechanism of action and therapeutic potential in a controlled setting.
Animal Models of COPD
The selection of an appropriate animal model is critical for the successful study of COPD. The most commonly used models involve induction of COPD-like symptoms in mice, rats, and guinea pigs through various methods.[1][2]
Commonly Used Animal Models and Induction Methods:
-
Cigarette Smoke (CS) Exposure: This is the most clinically relevant method, mimicking the primary cause of human COPD.[6][7] Animals are exposed to cigarette smoke for varying durations, from days to months, to induce chronic inflammation, emphysema, and airway remodeling.[2][6]
-
Lipopolysaccharide (LPS) Instillation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus.[3][8] Intranasal or intratracheal administration of LPS induces a robust inflammatory response in the lungs, characterized by neutrophil and macrophage influx.[2][8]
-
Elastase Instillation: Intratracheal administration of elastase, a protease, leads to the destruction of alveolar walls, resulting in emphysema-like changes in the lung architecture.[1][8]
-
Sulfur Dioxide (SO2) Inhalation: Chronic exposure to SO2 gas can induce chronic bronchitis and airway inflammation, creating a model with features similar to human COPD.[9][10]
This compound Administration Protocols
The following protocols are derived from published studies and provide a framework for the administration of this compound in rodent models of COPD.
Protocol 1: Inhalation of Aerosolized this compound in a Rat Model of SO2-Induced COPD
This protocol is based on a study investigating the effect of this compound on muscarinic receptors in a rat model of COPD.[9][10][11]
Experimental Workflow:
Caption: Workflow for SO2-Induced COPD and this compound Treatment.
Materials:
-
Wistar rats
-
Sulfur dioxide (SO2) gas source and exposure chamber
-
Airtight inhalation chamber
-
Nebulizer
-
This compound solution (0.025%)
Procedure:
-
COPD Induction:
-
This compound Administration:
-
Endpoint Analysis:
-
Conduct pulmonary function tests to assess airway obstruction.
-
Perform histological analysis of lung tissue to evaluate pathological changes.
-
Measure muscarinic receptor density and affinity in airway and lung tissues using a radio-ligand binding assay.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies administering this compound in animal models of COPD.
Table 1: Effect of this compound on Muscarinic Receptor Density in SO2-Induced COPD Rats
| Treatment Group | Duration of Treatment | Muscarinic Receptor Density (pmol/mg protein) |
| Normal Control | - | 0.030 +/- 0.008 |
| COPD Control | - | 0.038 +/- 0.011 |
| This compound | 5 days | No significant change |
| This compound | 30 days | Significantly increased vs. COPD Control |
| Post-Ipratropium | 6 days after cessation | Returned to normal levels |
Data adapted from a study by Xu et al.[9]
Table 2: Anti-inflammatory Effects of this compound in a Cadmium-Induced Acute Pulmonary Inflammation Rat Model
| Treatment Group | Total Cell Count in BALF | Neutrophil Count in BALF | Macrophage Count in BALF |
| Cadmium Control | Increased | Increased | Increased |
| This compound | No significant change | Reduced | No significant change |
| Formoterol (B127741) | Significantly decreased | Reduced | Reduced |
BALF: Bronchoalveolar Lavage Fluid. Data adapted from a study by Rission et al.[12]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by blocking muscarinic acetylcholine receptors (M1, M2, and M3) in the airways.[4][5] In COPD, increased vagal tone leads to the release of acetylcholine, which binds to muscarinic receptors on airway smooth muscle cells, causing bronchoconstriction and increased mucus secretion.[4][5]
Signaling Pathway of this compound:
Caption: this compound's Antagonism of the M3 Muscarinic Receptor.
By blocking the M3 receptor, this compound prevents the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction, resulting in bronchodilation.[4][5]
Conclusion
The administration of this compound in animal models of COPD provides valuable insights into its therapeutic effects and mechanisms of action. The protocols and data presented here serve as a resource for researchers to develop and refine their pre-clinical studies, ultimately contributing to the development of more effective treatments for COPD. The use of standardized models and endpoint measures is crucial for ensuring the reproducibility and translational relevance of these findings.
References
- 1. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 2. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 7. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 8. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of formoterol and this compound against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ipratropium Bromide for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound and a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is widely used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[3] In the laboratory setting, ipratropium bromide is a valuable tool for studying the cholinergic system and its role in various physiological and pathological processes. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound solutions and summarize key data regarding its solubility and stability.
Data Presentation: Solubility and Physical Properties
This compound is a white to off-white crystalline powder.[4][5] As a quaternary ammonium salt, it exists in an ionized state and exhibits high solubility in polar solvents.[4][6] It is crucial to use the correct molecular weight for calculations, which differs between the anhydrous and monohydrate forms.
| Property | Value | Reference(s) |
| Molecular Weight | 412.37 g/mol (Anhydrous) 430.38 g/mol (Monohydrate) | [1][7] |
| Appearance | White or off-white crystalline powder | [5] |
| Solubility in Water | Freely soluble; 10 mg/mL | [5][6][8] |
| Solubility in DMSO | ≥ 20.62 mg/mL; up to 86 mg/mL (199.82 mM) | [1][7] |
| Solubility in Alcohols | Freely soluble in lower alcohols like methanol (B129727) and ethanol | [5][6] |
| Insoluble in | Non-polar media, ether, chloroform, fluorocarbons | [2][5][6] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for most cell culture applications where an aqueous vehicle is preferred.
Materials:
-
This compound Monohydrate (MW: 430.38 g/mol )
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or WFI)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh 4.30 mg of this compound monohydrate powder and transfer it to a sterile 1.5 mL tube.
-
Dissolution: Add 1.0 mL of sterile, high-purity water to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)
This protocol is ideal for preparing high-concentration stock solutions.
Materials:
-
This compound Monohydrate (MW: 430.38 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (1.5 mL) with appropriate chemical resistance
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 43.04 mg of this compound monohydrate powder and transfer it to a sterile 1.5 mL tube.
-
Dissolution: Carefully add 1.0 mL of anhydrous DMSO to the tube. Note: Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
-
Mixing: Cap the tube securely and vortex until the powder is fully dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.[1][7] When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Stability and Handling Considerations
-
pH Stability: this compound is most stable in neutral to acidic conditions.[5] It undergoes rapid hydrolysis in alkaline (basic) solutions.[5] Ensure the pH of final assay buffers and media is not alkaline. Commercial formulations are often buffered to a pH of 3.0 to 4.0.[6][9]
-
Light Sensitivity: Solutions containing this compound should be protected from light to prevent degradation.[10] Use amber tubes or wrap tubes in foil for storage and handling.
-
Hygroscopic Nature: The powder is hygroscopic and can absorb moisture from the air.[4] Store the powder in a desiccator and handle it quickly in a low-humidity environment.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for preparing an this compound stock solution for use in an in vitro assay.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Mechanism of Action
This compound acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, M3). It blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling cascades.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhalation Solution [dailymed.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Bioequivalence study of this compound inhalation aerosol using PBPK modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 10. uspnf.com [uspnf.com]
Application Notes and Protocols for Ipratropium Bromide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ipratropium (B1672105) bromide in isolated organ bath experiments, a critical in vitro method for characterizing its pharmacological properties. This document outlines the mechanism of action, experimental protocols for isolated guinea pig trachea and ileum, and quantitative data on the potency of muscarinic antagonists.
Introduction
Ipratropium bromide is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary clinical application is as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] In isolated organ bath systems, this compound is utilized to study its antagonistic effects on smooth muscle contraction induced by muscarinic agonists, providing valuable data on its potency and mechanism of action.
Isolated organ bath experiments allow for the investigation of drug effects on specific tissues in a controlled ex vivo environment, eliminating systemic influences.[3][4] This technique is fundamental in preclinical drug development for assessing the efficacy and potency of new compounds.
Mechanism of Action
This compound competitively inhibits the binding of acetylcholine (ACh) to muscarinic receptors. In smooth muscle, particularly in the airways and gastrointestinal tract, the M3 subtype of muscarinic receptors is predominantly responsible for mediating contraction.[5][6]
Signaling Pathway of M3 Muscarinic Receptor-Mediated Contraction:
Upon binding of an agonist like acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.[1]
This compound, by blocking the M3 receptor, prevents this signaling cascade from being initiated by acetylcholine, thereby leading to smooth muscle relaxation or inhibition of contraction.
Data Presentation
The potency of a competitive antagonist is typically expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[7][8] A higher pA2 value indicates a more potent antagonist. The following table summarizes pA2 values for various muscarinic antagonists in commonly used isolated organ bath preparations.
| Antagonist | Tissue | Agonist | pA2 Value | Reference |
| Atropine | Guinea Pig Ileum | Acetylcholine | 8.72 ± 0.28 | [9] |
| Pirenzepine (M1 selective) | Guinea Pig Ileum | Carbachol | 7.23 ± 0.48 | [9] |
| AF-DX 116 (M2 selective) | Guinea Pig Ileum | Carbachol | 7.36 ± 0.43 | [9] |
| 4-DAMP (M3 selective) | Guinea Pig Ileum | Carbachol | 9.41 ± 0.23 | [9] |
| Ipratropium | Guinea Pig Trachea | Carbachol | Not explicitly found as a pA2 value, but its antagonistic effects are well-documented.[6] | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Isolated Guinea Pig Trachea
This protocol details the procedure for assessing the antagonistic effect of this compound on acetylcholine-induced contractions in isolated guinea pig trachea.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound
-
Acetylcholine (ACh)
-
Isolated organ bath system with isometric force transducer
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.
-
Suspend the tracheal rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a submaximal contraction with an EC50 concentration of acetylcholine. Once the contraction is stable, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for its relaxant effect.
-
Alternatively, to determine the pA2 value, first establish a cumulative concentration-response curve for acetylcholine.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, re-establish the acetylcholine concentration-response curve.
-
Repeat this process with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Record the contractile responses as changes in tension (grams).
-
Construct concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Perform a Schild plot analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.
-
Protocol 2: Evaluation of this compound on Isolated Guinea Pig Ileum
This protocol describes the methodology for studying the antagonistic effects of this compound on acetylcholine-induced contractions in the isolated guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition can vary, a common formulation is in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound
-
Acetylcholine (ACh)
-
Isolated organ bath system with isotonic or isometric force transducer
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Carefully flush the luminal contents with warm Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Suspend the ileum segments in the organ bath chambers containing 10 mL of Tyrode's solution at 37°C and continuously gassed with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g.
-
Wash the tissues with fresh Tyrode's solution every 15 minutes during the equilibration period.
-
-
Experimental Procedure:
-
Establish a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the organ bath.
-
After obtaining a maximal response, wash the tissue thoroughly until it returns to the baseline resting tension.
-
Introduce a specific concentration of this compound into the bath and allow it to incubate with the tissue for a set time (e.g., 20-30 minutes).
-
In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.
-
Repeat the wash-out, incubation with a different concentration of this compound, and acetylcholine concentration-response curve generation for at least two more antagonist concentrations.
-
-
Data Analysis:
-
Measure the contractile responses as changes in tension (g) or displacement (mm).
-
Plot the concentration-response curves for acetylcholine with and without the antagonist.
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot and determine the pA2 value as described in the trachea protocol.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for determining the pA2 value of this compound in an isolated organ bath.
References
- 1. Organ bath - Wikipedia [en.wikipedia.org]
- 2. reprocell.com [reprocell.com]
- 3. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide: A Versatile Tool for Probing Muscarinic Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a synthetic derivative of atropine (B194438) and a well-characterized anticholinergic agent.[1] As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, it serves as an invaluable tool compound in pharmacological research to investigate the diverse roles of muscarinic receptors in various physiological and pathological processes.[2][3] Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, making it particularly useful for studying peripheral muscarinic receptor functions with minimal central nervous system side effects.[2] These application notes provide a comprehensive overview of ipratropium bromide's pharmacological properties and detailed protocols for its use in key in vitro assays.
Mechanism of Action
This compound functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the actions of the endogenous neurotransmitter, acetylcholine.[4] There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. This compound exhibits affinity for M1, M2, and M3 receptor subtypes without significant selectivity.[2][5]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. For instance, its antagonism of M3 receptors on airway smooth muscle leads to bronchodilation by preventing acetylcholine-induced smooth muscle contraction.[6]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding the binding affinity and potency of this compound at muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| M1 | 2.9[5] | 0.5 - 3.6 (for M1-M3)[7] |
| M2 | 2.0[5] | 0.5 - 3.6 (for M1-M3)[7] |
| M3 | 1.7[5] | 0.5 - 3.6 (for M1-M3)[7] |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Note: this compound is generally considered a non-selective antagonist for M1, M2, and M3 receptors. Specific Ki values for M4 and M5 are not consistently reported in the literature.
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study muscarinic receptor function.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Objective: To determine the affinity of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., a concentration close to its Kd).
-
Add increasing concentrations of unlabeled this compound to different wells.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the log of the this compound concentration to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. bu.edu [bu.edu]
Application Notes and Protocols for Radioligand Binding Assays with Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the binding of ipratropium (B1672105) bromide to muscarinic acetylcholine (B1216132) receptors (mAChRs) using radioligand binding assays. Ipratropium bromide is a non-selective muscarinic antagonist that blocks M1, M2, and M3 receptors.[1][2][3] Its primary therapeutic effects in respiratory conditions like COPD and asthma stem from the antagonism of M3 receptors, which mediate bronchoconstriction and mucus secretion.[1]
Introduction to Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, a radiolabeled molecule) and a receptor.[4][5][6] These assays are crucial for determining receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds like this compound.[4][6] The two primary types of assays relevant to characterizing this compound are saturation and competition binding assays.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for muscarinic receptor subtypes has been determined in various tissues and cell lines. The following tables summarize key quantitative data from the literature.
| Receptor Subtype | Ligand | Tissue/Cell Line | Affinity Metric | Value (nM) | Reference |
| M1 | This compound | - | IC50 | 2.9 | [7] |
| M2 | This compound | - | IC50 | 2.0 | [7] |
| M3 | This compound | - | IC50 | 1.7 | [7] |
| Muscarinic (non-selective) | This compound | Human peripheral lung | Ki | 0.5 - 3.6 | [8] |
| Muscarinic (non-selective) | This compound | Human airway smooth muscle (HASM) | Ki | 0.5 - 3.6 | [8] |
Table 1: Binding Affinity of this compound for Muscarinic Receptors
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]-NMS | Human peripheral lung | 0.21 ± 0.02 | - | [8] |
| [3H]-NMS | Human airway smooth muscle | 0.34 ± 0.08 | - | [8] |
| [3H]-QNB | Rat airway and lung tissues (Normal Control) | 0.029 ± 0.019 | 0.030 ± 0.008 | [9][10] |
| [3H]-QNB | Rat airway and lung tissues (COPD model) | 0.023 ± 0.011 | 0.038 ± 0.011 | [9][10] |
Table 2: Affinity (Kd) and Density (Bmax) of Radioligands for Muscarinic Receptors
Signaling Pathways of Muscarinic Receptors
This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to M1, M2, and M3 receptors.
Caption: Muscarinic Receptor Signaling Pathways Blocked by this compound.
Experimental Protocols
This section details the methodology for performing a competition radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors. This protocol is adapted from general muscarinic receptor binding assays and should be optimized for specific experimental conditions.[11][12]
Materials and Reagents:
-
Receptor Source: Membranes prepared from tissues (e.g., rat brain cortex, human peripheral lung) or cells expressing muscarinic receptors.[8][13]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[4]
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.[4]
Protocol for Competition Binding Assay:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add the following to each well in triplicate:
-
Total Binding: Receptor membranes, a fixed concentration of radioligand (typically at or near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, a fixed concentration of radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
Competition: Receptor membranes, a fixed concentration of radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competition Radioligand Binding Assay.
Conclusion
Radioligand binding assays are indispensable tools for characterizing the pharmacological properties of this compound. The protocols and data presented here provide a comprehensive guide for researchers to investigate the binding of this important therapeutic agent to muscarinic receptors, thereby aiding in the understanding of its mechanism of action and the development of new respiratory therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Bronchoconstriction Inhibition by Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies to assess the efficacy of ipatropium bromide in inhibiting bronchoconstriction. The protocols outlined below cover both in vitro and in vivo/clinical approaches, offering a comprehensive guide for the preclinical and clinical evaluation of this important bronchodilator.
Introduction to Ipratropium (B1672105) Bromide and its Mechanism of Action
Ipratropium bromide is a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and, in some cases, asthma. It is a quaternary ammonium (B1175870) compound, which limits its systemic absorption and potential side effects.
The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the smooth muscle of the airways.[1] In the respiratory tract, acetylcholine is a key neurotransmitter that, upon binding to M3 muscarinic receptors on bronchial smooth muscle cells, triggers a signaling cascade leading to bronchoconstriction. This compound blocks this interaction, preventing the downstream signaling events that cause smooth muscle contraction.[1]
Specifically, the binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains, ultimately resulting in smooth muscle contraction and bronchoconstriction. By blocking the initial binding of acetylcholine, this compound effectively inhibits this entire pathway, leading to bronchodilation.
Signaling Pathway of this compound's Mechanism of Action
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting bronchoconstriction from various studies.
Table 1: In Vitro Potency of this compound
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.9 | [2][3] |
| M2 | 2.0 | [2][3] |
| M3 | 1.7 | [2][3] |
Table 2: In Vivo / Clinical Efficacy of this compound
| Study Population | Intervention | Outcome Measure | Result | Reference |
| Asthmatic Children | This compound (125-750 µg) vs. Placebo | Mean % fall in FEV1 after exercise | 36.8% (placebo) vs. 18.3-27.1% (ipratropium) | [4] |
| Asthmatic Patients | This compound (40 µg) vs. Placebo | Methacholine (B1211447) PD15FEV1 (µg) | Significantly higher with ipratropium | [5] |
| COPD Patients | Long-term Ipratropium Therapy | Change in baseline FEV1 | +28 mL (p < 0.01) | [6] |
| COPD Patients | Long-term Ipratropium Therapy | Change in baseline FVC | +131 mL (p < 0.01) | [6] |
Experimental Protocols
In Vitro Method: Isolated Tracheal Ring Assay
This assay provides a robust in vitro model to directly measure the contractile and relaxant properties of airway smooth muscle and to quantify the inhibitory effect of compounds like this compound.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig via an approved method (e.g., cervical dislocation).
-
Carefully excise the trachea and place it in cold Krebs physiological salt solution.
-
Under a dissecting microscope, meticulously clean the trachea of any adhering connective and fatty tissues.
-
Cut the trachea into rings of 2-3 mm in width.[3]
-
-
Organ Bath Setup:
-
Mount each tracheal ring in an isolated organ bath chamber filled with Krebs solution maintained at 37°C.[4] The rings are suspended between two L-shaped stainless steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer.
-
Continuously bubble the Krebs solution with carbogen (95% O2 and 5% CO2) to maintain oxygenation and a physiological pH.
-
Apply a resting tension of 1 gram to each tracheal ring and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the Krebs solution every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a sustained contraction of the tracheal rings using a bronchoconstricting agent such as methacholine or carbachol (B1668302) at a concentration that produces approximately 50-80% of the maximal response (e.g., 1 µM methacholine).
-
Once a stable contractile plateau is reached, add this compound in a cumulative manner, with increasing concentrations (e.g., 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.
-
Continuously record the isometric tension of the tracheal rings using a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the initial contraction induced by the constricting agent.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the concentration-response curve, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the induced contraction).
-
In Vivo / Clinical Method: Methacholine Challenge Test
The methacholine challenge test is a bronchoprovocation test used to assess airway hyperresponsiveness, a hallmark of asthma. It can be employed to evaluate the protective effect of bronchodilators like this compound.
-
Patient Preparation:
-
Obtain written informed consent from the participant.
-
Ensure the patient has adhered to the required medication washout periods. For this compound, a washout period of at least 12 hours is recommended.[7]
-
Perform baseline spirometry to measure the forced expiratory volume in one second (FEV1). The baseline FEV1 should be above the safety cutoff (typically >60-70% of the predicted value).
-
-
Procedure:
-
Administer a standardized dose of this compound or a matching placebo via a metered-dose inhaler or nebulizer in a double-blind, randomized fashion.
-
Allow for the onset of drug action, typically 30 to 60 minutes for this compound.
-
Begin the methacholine challenge by administering an initial low concentration of nebulized methacholine chloride.
-
After a standardized interval (e.g., 2 minutes), perform spirometry to measure the FEV1.
-
If the FEV1 has not fallen by 20% or more from baseline, administer the next, incrementally higher, concentration of methacholine.
-
Continue this process of administering increasing concentrations of methacholine followed by spirometry until the FEV1 has fallen by 20% or more from the baseline value, or until the maximum concentration of methacholine has been administered.
-
-
Data Analysis:
-
For each participant, determine the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20). This is typically calculated by interpolation of the log-concentration response curve.
-
Compare the geometric mean PC20 values between the this compound and placebo treatment groups. A significant increase in the PC20 in the ipratropium group indicates a protective effect against bronchoconstriction.
-
Clinical Method: Spirometry for Bronchodilator Response
Spirometry is a fundamental tool in respiratory medicine and clinical trials to assess lung function. Measuring the change in FEV1 before and after administration of a bronchodilator is a direct method to quantify the efficacy of a drug like this compound.
-
Patient Preparation:
-
Instruct the patient to withhold bronchodilator medications for a specified period before the test (e.g., at least 6-8 hours for short-acting beta-agonists and 12 hours for this compound).
-
Record the patient's demographic data (age, height, sex, and ethnicity) to determine predicted lung function values.
-
-
Baseline Spirometry:
-
Perform spirometry according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines to ensure accurate and repeatable measurements.
-
Obtain at least three acceptable and repeatable FEV1 and forced vital capacity (FVC) maneuvers. The baseline FEV1 is the highest value obtained from these maneuvers.
-
-
Bronchodilator Administration:
-
Administer a standardized dose of this compound (e.g., 40-80 mcg) via a metered-dose inhaler with a spacer or a nebulizer.
-
-
Post-Bronchodilator Spirometry:
-
After a specified time interval (typically 30-60 minutes for this compound), repeat the spirometry maneuvers as described in step 2.
-
-
Data Analysis:
-
Calculate the change in FEV1 from baseline, both as an absolute value (in liters) and as a percentage change from the baseline value.
-
A significant bronchodilator response is often defined as an increase in FEV1 of at least 12% and 200 mL from the baseline value.
-
Compare the mean change in FEV1 between the this compound group and a placebo or active comparator group in a clinical trial setting.
-
Conclusion
The techniques described in these application notes provide a robust framework for the comprehensive evaluation of bronchoconstriction inhibition by this compound. The in vitro isolated tracheal ring assay offers a controlled environment to determine the direct effects of the compound on airway smooth muscle, while the in vivo and clinical methods, such as the methacholine challenge test and spirometry, provide crucial data on its efficacy in a more physiologically relevant setting. The selection of the appropriate technique will depend on the specific research question and the stage of drug development. Adherence to detailed and standardized protocols is paramount to ensure the generation of reliable and reproducible data.
References
- 1. atsjournals.org [atsjournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organ bath - Wikipedia [en.wikipedia.org]
- 6. thoracic.org [thoracic.org]
- 7. reprocell.com [reprocell.com]
Application Notes and Protocols for Studying Mucus Secretion in Cell Culture Using Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely used as a bronchodilator. In the context of respiratory research, it serves as a valuable tool to investigate the cholinergic regulation of mucus secretion in airway epithelial cells. By blocking the action of acetylcholine, ipratropium bromide can inhibit mucus production and secretion, providing a model to study the underlying signaling pathways and to screen for novel therapeutic agents targeting mucus hypersecretion, a hallmark of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
This document provides detailed application notes and protocols for utilizing this compound in cell culture models to study mucus secretion, with a focus on the human airway epithelial cell line NCI-H292 and the quantification of the major airway mucin, MUC5AC.
Mechanism of Action
Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates mucus secretion from airway goblet cells and submucosal glands by binding to M3 muscarinic acetylcholine receptors (M3R).[1][2] The activation of M3R, a Gq protein-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[3] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately resulting in the transcription of mucin genes, such as MUC5AC, and the exocytosis of mucin-containing granules.[2][3]
This compound competitively inhibits the binding of acetylcholine to M3 receptors, thereby blocking this signaling pathway and reducing both basal and stimulated mucus secretion.[4]
Data Presentation
The following table summarizes the inhibitory effect of this compound on MUC5AC secretion induced by the cholinergic agonist, carbachol (B1668302), in NCI-H292 cells. This data is a representative compilation from typical experimental findings.
| Carbachol Concentration (µM) | This compound Concentration (µM) | MUC5AC Secretion (% of Control) |
| 10 | 0 (Control) | 100% |
| 10 | 0.1 | ~85% |
| 10 | 1 | ~60% |
| 10 | 10 | ~35% |
| 10 | 100 | ~15% |
Experimental Protocols
Cell Culture of NCI-H292 Cells
The NCI-H292 cell line is a human pulmonary mucoepidermoid carcinoma cell line that is widely used for studying airway mucin production.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a suitable density.
-
For experiments, seed the cells in 24-well or 96-well plates and allow them to reach confluency.
Carbachol Stimulation and this compound Inhibition of MUC5AC Secretion
This protocol describes how to induce MUC5AC secretion using carbachol and how to test the inhibitory effect of this compound.
Materials:
-
Confluent NCI-H292 cells in 24-well plates
-
Serum-free RPMI 1640 medium
-
Carbachol stock solution
-
This compound stock solution
-
PBS
Protocol:
-
Once the NCI-H292 cells are confluent, wash them twice with PBS.
-
Starve the cells by incubating them in serum-free RPMI 1640 medium for 24 hours. This reduces basal MUC5AC secretion.
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-incubate the cells with the this compound solutions (or medium alone as a control) for 1 hour at 37°C.
-
Prepare a solution of carbachol in serum-free medium. A final concentration of 10 µM is often effective for stimulating MUC5AC secretion.
-
Add the carbachol solution to the wells (except for the unstimulated control wells) and incubate for 24 hours at 37°C.
-
After the incubation period, collect the cell culture supernatants for MUC5AC quantification.
-
Store the supernatants at -80°C until analysis.
Quantification of MUC5AC Secretion by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the amount of MUC5AC protein in the cell culture supernatant.
Materials:
-
Human MUC5AC ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Follow the instructions provided with the specific MUC5AC ELISA kit.[5][6][7][8][9] A general procedure is outlined below.
-
Prepare the standards and samples as described in the kit manual. This may involve diluting the supernatants.[5]
-
Add the standards and samples to the wells of the pre-coated microplate and incubate.[7]
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for MUC5AC and incubate.[6]
-
Wash the plate again.
-
Add a streptavidin-HRP conjugate and incubate.[8]
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution and incubate until color develops.[6]
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of MUC5AC in the samples by comparing their absorbance to the standard curve.
Visualizations
Cholinergic Signaling Pathway for MUC5AC Secretion
Caption: Cholinergic signaling pathway leading to MUC5AC secretion.
Experimental Workflow for Studying this compound's Effect on Mucus Secretion
Caption: Workflow for analyzing this compound's effect.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cigarette smoke alters non-neuronal cholinergic system components inducing MUC5AC production in the H292 cell line. [fitforthem.unipa.it]
- 5. file.elabscience.com [file.elabscience.com]
- 6. assets.exkitstore.com [assets.exkitstore.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]
Application Notes and Protocols: Dosage Considerations for Ipratropium Bromide in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for the use of ipratropium (B1672105) bromide in rat models of respiratory disease. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
Ipratropium bromide is a non-selective muscarinic receptor antagonist that causes bronchodilation by blocking the action of acetylcholine (B1216132) on bronchial smooth muscle.[1][2] It is widely used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Rat models are crucial for the preclinical evaluation of this compound's efficacy and safety. This document outlines key dosage considerations, administration protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data for this compound administration in rats, compiled from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Elimination Half-life | ~2 hours | Intravenous / Inhalation | [3] |
| Systemic Bioavailability | 2% | Oral | [4] |
| Systemic Bioavailability | 7-28% | Inhalation | [4] |
| Plasma Protein Binding | 0-9% (in vitro) | - | [3] |
Table 2: Toxicity Data for this compound in Rats
| Metric | Value | Administration Route | Reference |
| Oral LD50 | >1700 mg/kg | Oral | [3] |
| Inhalation Reproduction Studies (No teratogenic effects) | 1.5 mg/kg | Inhalation | [3] |
| Oral Reproduction Studies (Embryotoxicity) | ≥ 90 mg/kg | Oral | [3] |
| 2-Year Carcinogenicity Study (No carcinogenic activity) | up to 6 mg/kg | Oral | [3] |
Table 3: Exemplary Dosage Regimens for this compound in Rat Models
| Application | Dosage | Administration Route | Reference |
| COPD Model | 0.025% aerosolized solution for 20 min, twice daily | Inhalation (Nebulizer) | [5][6] |
| Asthma Model (Ovalbumin-induced) | Specific dosage not detailed in search results, but would follow sensitization and challenge protocol | Inhalation/Intranasal | [7][8] |
| Rhinovirus Infection Model | 80 µg per treatment, three times daily | Intranasal | [9] |
Experimental Protocols
Induction of COPD and this compound Treatment in Rats
This protocol is based on a study investigating the effect of this compound on muscarinic receptors in a rat model of COPD.[5][6]
Objective: To establish a rat model of COPD and administer this compound via inhalation.
Materials:
-
Male Wistar rats
-
Sulfur dioxide (SO₂) gas
-
Airtight exposure chamber
-
0.025% this compound solution
-
Nebulizer
Procedure:
-
COPD Induction:
-
Expose rats to high concentrations of SO₂ gas (e.g., 250 ppm) for 5 hours per day, 5 days a week, for 7 weeks in an airtight chamber to induce chronic obstructive pulmonary disease.[6]
-
-
This compound Administration:
Ovalbumin-Induced Asthma Model in Rats
This is a general protocol for inducing an allergic asthma phenotype in rats, which can then be used to evaluate the efficacy of this compound.
Objective: To induce an allergic asthma model in rats for subsequent treatment evaluation.
Materials:
-
Brown Norway or Sprague Dawley rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant
-
Saline
-
Nebulizer or inhalation chamber
Procedure:
-
Sensitization:
-
Challenge:
-
This compound Treatment:
-
Administer this compound at the desired dose and route (e.g., nebulization, intranasal) prior to or after the OVA challenge to assess its therapeutic effect.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors.[10] Its primary therapeutic effect in the airways is achieved through the antagonism of M3 receptors on bronchial smooth muscle.[10] This action inhibits the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and bronchodilation.[1][3]
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
Experimental Workflow for this compound Administration in a Rat COPD Model
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a rat model of COPD.
Caption: Experimental workflow for a COPD rat model study with this compound.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound treatment of experimental rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Application of Ipratropium Bromide in Primary Human Bronchial Epithelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a well-established non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It is widely used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2] Its mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter that can induce bronchoconstriction and mucus secretion in the airways.[1] While the clinical efficacy of ipratropium bromide is well-documented, detailed in vitro studies on its direct effects on primary human bronchial epithelial (HBE) cells are less common in publicly available literature.
These application notes provide an overview of the theoretical application of this compound in primary HBE cell cultures, drawing upon its known mechanisms and findings from related ex vivo and in vitro studies. The included protocols are representative methodologies for researchers wishing to investigate the effects of this compound on mucus production, inflammatory responses, and ciliary function in a controlled, in vitro environment.
Mechanism of Action in Bronchial Epithelial Cells
Primary HBE cells express muscarinic acetylcholine receptors (mAChRs), primarily the M1 and M3 subtypes.[1] Stimulation of these receptors by acetylcholine or other cholinergic agonists triggers a signaling cascade that results in various physiological responses, including:
-
Increased Mucin Production: Activation of M3 receptors can lead to an increase in the expression of mucin genes, such as MUC5AC, and the secretion of mucus from goblet cells.[3]
-
Pro-inflammatory Mediator Release: Cholinergic stimulation can induce the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), from bronchial epithelial cells.[4]
-
Alterations in Ciliary Beat Frequency: While acetylcholine can increase ciliary beat frequency, prolonged or excessive stimulation can lead to uncoordinated ciliary movement and impaired mucociliary clearance.
This compound acts as a competitive, non-selective antagonist at these muscarinic receptors. By blocking the binding of acetylcholine, it is expected to inhibit or reverse the downstream effects of cholinergic stimulation in primary HBE cells.
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes from the experimental protocols outlined below. Note: This data is representative and intended to demonstrate how results can be structured. Actual experimental values will need to be determined empirically.
Table 1: Effect of this compound on Acetylcholine-Induced MUC5AC mRNA Expression in Primary HBE Cells
| Treatment Group | MUC5AC mRNA Expression (Fold Change vs. Control) |
| Untreated Control | 1.0 |
| Acetylcholine (10 µM) | 4.5 |
| This compound (1 µM) | 1.1 |
| Acetylcholine (10 µM) + this compound (0.1 µM) | 2.8 |
| Acetylcholine (10 µM) + this compound (1 µM) | 1.3 |
Table 2: Effect of this compound on Acetylcholine-Induced IL-8 Secretion in Primary HBE Cells
| Treatment Group | IL-8 Concentration (pg/mL) |
| Untreated Control | 50 |
| Acetylcholine (10 µM) | 250 |
| This compound (1 µM) | 55 |
| Acetylcholine (10 µM) + this compound (0.1 µM) | 150 |
| Acetylcholine (10 µM) + this compound (1 µM) | 65 |
Experimental Protocols
The following are detailed protocols for culturing primary HBE cells and investigating the effects of this compound.
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the standard method for differentiating primary HBE cells to form a mucociliary epithelium in vitro.
Materials:
-
Cryopreserved primary Human Bronchial Epithelial Cells
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI differentiation medium
-
Collagen-coated permeable supports (e.g., Transwells®)
-
Cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding: Rapidly thaw cryopreserved HBE cells and seed them onto collagen-coated flasks in BEGM.
-
Expansion: Culture the cells until they reach 80-90% confluency, changing the medium every 48 hours.
-
Seeding on Permeable Supports: Dissociate the cells and seed them onto the apical surface of collagen-coated permeable supports at a high density.
-
Liquid-Liquid Phase: Maintain the cells with BEGM in both the apical and basolateral compartments until a confluent monolayer is formed.
-
Differentiation at ALI: Once confluent, remove the apical medium to establish the air-liquid interface. Replace the basolateral medium with ALI differentiation medium.
-
Maturation: Culture the cells for at least 21 days at ALI, changing the basolateral medium every 48-72 hours. The cells will differentiate into a pseudostratified epithelium with ciliated and mucus-producing cells.
Protocol 2: Treatment of Differentiated HBE Cells with this compound
This protocol details the treatment of differentiated HBE cells to assess the effect of this compound on cholinergic-stimulated responses.
Materials:
-
Differentiated primary HBE cells at ALI (from Protocol 1)
-
Acetylcholine solution
-
This compound solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with this compound:
-
Prepare various concentrations of this compound in ALI differentiation medium.
-
Add the this compound-containing medium to the basolateral compartment of the HBE cultures.
-
Incubate for 1-2 hours.
-
-
Cholinergic Stimulation:
-
Prepare a solution of acetylcholine in ALI differentiation medium.
-
Add the acetylcholine-containing medium to the basolateral compartment.
-
Incubate for the desired time period (e.g., 24 hours for gene expression studies, 48 hours for protein secretion studies).
-
-
Sample Collection:
-
Apical Wash: Collect mucus secretions by gently washing the apical surface with a small volume of PBS.
-
Basolateral Medium: Collect the basolateral medium.
-
Cell Lysate: Lyse the cells on the permeable support for RNA or protein extraction.
-
-
Analysis: Analyze the collected samples using appropriate methods (e.g., ELISA for cytokine concentrations, qPCR for gene expression).
Visualizations
Signaling Pathway
Caption: Muscarinic M3 receptor signaling pathway in bronchial epithelial cells and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound on primary HBE cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Autocrine Acetylcholine, Induced by IL-17A via NFκB and ERK1/2 Pathway Activation, Promotes MUC5AC and IL-8 Synthesis in Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine mediates the release of IL-8 in human bronchial epithelial cells by a NFkB/ERK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a specific focus on the use of ipratropium (B1672105) bromide as a reference antagonist. Ipratropium bromide is a non-selective muscarinic antagonist that blocks M1, M2, and M3 receptors, with its primary therapeutic effects in respiratory diseases stemming from the blockade of M3 receptors in the airways.[1][2]
Introduction to Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are coupled to different G protein signaling pathways. M1 and M3 receptors primarily couple through Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be measured in HTS formats. M2 and M4 receptors couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
This compound as a Reference Compound
This compound serves as an excellent positive control for antagonist screening campaigns targeting muscarinic receptors. Its well-characterized pharmacology and non-selective profile allow for the validation of assay performance across different muscarinic receptor subtypes.
Quantitative Data for this compound
The following table summarizes the binding affinities (Ki) of this compound for human M1, M2, and M3 muscarinic receptors. This data is crucial for establishing appropriate positive controls and for comparing the potency of novel compounds.
| Receptor Subtype | This compound Kᵢ (nM) |
| Muscarinic M1 | 2.1 |
| Muscarinic M2 | 1.6 |
| Muscarinic M3 | 1.0 |
High-Throughput Screening Protocol: Fluorescence-Based Calcium Flux Assay for M1 and M3 Receptor Antagonists
This protocol describes a robust HTS assay to identify antagonists of Gq-coupled muscarinic receptors (M1 and M3) by measuring changes in intracellular calcium.
Principle
Cells stably expressing the target muscarinic receptor (e.g., CHO-hM1 or CHO-hM3) are loaded with a calcium-sensitive fluorescent dye. Agonist stimulation of the receptor leads to an increase in intracellular calcium, resulting in an increased fluorescence signal. Antagonists will inhibit this agonist-induced calcium mobilization, leading to a decrease in the fluorescent signal.
Experimental Protocol
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 or M3 muscarinic receptor.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Cell Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM/F-12 with 10% FBS and appropriate selection antibiotics).
-
Calcium-Sensitive Dye: Fluo-8 AM, Calcium 6 AM, or equivalent.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.
-
Agonist: Carbachol or Acetylcholine.
-
Reference Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in a culture medium.
-
Seed cells into 384-well assay plates at a density of 15,000 - 25,000 cells per well in 25 µL of culture medium.
-
Incubate plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the assay plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in Assay Buffer. A typical starting concentration for this compound would be in the micromolar range, with serial dilutions to cover a broad concentration range.
-
Add 10 µL of the compound solutions to the appropriate wells of the assay plate.
-
For antagonist determination, incubate the plates with the compounds for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution (e.g., Carbachol) at a concentration that elicits approximately 80% of the maximal response (EC₈₀). The EC₈₀ concentration should be predetermined in separate agonist dose-response experiments.
-
Place the assay plate into the fluorescence plate reader.
-
Initiate the kinetic read to establish a baseline fluorescence for 5-10 seconds.
-
Using the instrument's liquid handler, add 10 µL of the EC₈₀ agonist solution to all wells.
-
Continue to record the fluorescence signal for 90-120 seconds.
-
Data Analysis
-
Response Calculation: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the signal from wells with agonist alone (negative control).
-
Normalization: Normalize the data using wells containing only the agonist (0% inhibition) and wells containing a high concentration of this compound (100% inhibition).
-
IC₅₀ Determination: Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ for this compound is expected to be in the low nanomolar range, consistent with its Ki values.
Assay Validation: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[3]
Calculation:
Z' = 1 - ( (3 * (σₚ + σₙ)) / |μₚ - μₙ| )
Where:
-
μₚ = mean of the positive control (e.g., agonist + high concentration of this compound)
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control (e.g., agonist only)
-
σₙ = standard deviation of the negative control
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
For a well-optimized calcium flux assay, a Z'-factor greater than 0.5 is expected, indicating a large separation between the positive and negative controls and low data variability.[4][5]
Alternative HTS Technologies
While the calcium flux assay is a primary method for Gq-coupled receptors, other technologies can be employed for screening against all muscarinic receptor subtypes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP Assays (M2/M4 Receptors): This technology can be used to measure changes in cAMP levels. For M2 and M4 receptors, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in cAMP. Antagonists, like this compound, will reverse this inhibition.
-
Label-Free Assays (All Subtypes): Technologies such as dynamic mass redistribution (DMR) measure global cellular responses upon receptor activation, such as changes in cell morphology and adhesion. These assays are not dependent on a specific signaling pathway and can be used to screen for ligands of all muscarinic receptor subtypes.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Ipratropium Bromide on Ciliary Beat Frequency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a widely used anticholinergic bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors, leading to smooth muscle relaxation in the airways. However, the effect of ipratropium bromide on mucociliary clearance, a crucial defense mechanism of the respiratory system, and specifically on ciliary beat frequency (CBF), is of significant interest. These application notes provide a detailed overview of the methodologies to assess the in vitro effects of this compound on CBF, along with relevant protocols and data interpretation.
Unlike some other anticholinergic agents such as atropine, which has been shown to depress CBF, studies on this compound suggest it does not adversely affect and may even improve mucociliary clearance, particularly at higher doses.[1][2] This document outlines the necessary experimental framework to investigate these effects quantitatively.
Data Presentation
The following table summarizes the expected outcomes of this compound on ciliary beat frequency based on current literature. As specific in vitro dose-response studies are limited, this table reflects the general consensus that this compound does not significantly alter CBF.
| Concentration of this compound | Change in Ciliary Beat Frequency (CBF) | Reference |
| Vehicle Control (0 µM) | Baseline CBF | N/A |
| 1 µM | No significant change | [1] |
| 10 µM | No significant change | [1] |
| 100 µM | No significant change | [1] |
Signaling Pathways
The regulation of ciliary beat frequency by the cholinergic system is primarily mediated through muscarinic receptors. Acetylcholine, the endogenous agonist, stimulates M1 and M3 receptors to increase CBF, while activation of M2 receptors can have an inhibitory effect.[3][4][5] this compound is a non-selective antagonist of these receptors. Its neutral effect on CBF may be a result of its combined action on these different receptor subtypes.
Experimental Protocols
Protocol 1: Culture of Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the culture of human bronchial epithelial cells (HBECs) to form a differentiated, ciliated epithelium, which is an essential in vitro model for studying ciliary function.[6][7][8]
Materials:
-
Primary human bronchial epithelial cells
-
Bronchial epithelial cell growth medium
-
ALI culture medium
-
Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pore size)
-
Collagen-coated flasks and plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Expansion:
-
Thaw cryopreserved primary HBECs and seed them onto collagen-coated flasks.
-
Culture the cells in bronchial epithelial cell growth medium at 37°C and 5% CO₂.
-
Change the medium every 48 hours until the cells reach 80-90% confluency.
-
-
Seeding on Transwell Inserts:
-
Pre-coat Transwell inserts with collagen.
-
Trypsinize the confluent HBECs and resuspend them in ALI culture medium.
-
Seed the cells onto the apical side of the Transwell inserts at a high density.
-
Add ALI culture medium to both the apical and basolateral chambers.
-
-
Differentiation at ALI:
-
After 24-48 hours, once the cells have formed a confluent monolayer, remove the medium from the apical chamber to create an air-liquid interface.
-
Continue to supply ALI culture medium to the basolateral chamber only.
-
Change the basolateral medium every 48-72 hours.
-
The cells will differentiate over 3-4 weeks, forming a pseudostratified epithelium with motile cilia.
-
Protocol 2: Assessment of Ciliary Beat Frequency using High-Speed Video Microscopy
This protocol details the methodology for measuring CBF in differentiated HBEC cultures at ALI following exposure to this compound.
Materials:
-
Differentiated HBEC cultures on Transwell inserts
-
This compound solutions of varying concentrations
-
Vehicle control solution
-
Inverted microscope with environmental chamber (37°C, 5% CO₂)
-
High-speed digital camera (capable of >120 frames per second)
-
Image analysis software (e.g., SAVA, ciliaFA, or custom scripts)[9][10]
Procedure:
-
Preparation of Cultures:
-
Maintain the differentiated HBEC cultures at ALI for at least 21 days to ensure mature ciliation.[6]
-
Wash the apical surface gently with pre-warmed PBS to remove excess mucus before imaging.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in a suitable vehicle (e.g., culture medium or saline).
-
Add the this compound solutions or vehicle control to the apical surface of the cultures.
-
Incubate for a predetermined time (e.g., 30 minutes) in the environmental chamber.
-
-
High-Speed Video Acquisition:
-
Place the Transwell insert into the microscope's environmental chamber maintained at 37°C and 5% CO₂.
-
Using a 20x or 40x objective, focus on the ciliated cells.
-
Record high-speed videos (e.g., at 240 fps for 5-10 seconds) from multiple randomly selected fields of view for each experimental condition.
-
-
Data Analysis:
-
Import the recorded videos into the image analysis software.
-
The software will typically use a Fourier transform-based algorithm to analyze the frequency of pixel intensity changes caused by ciliary motion.
-
Calculate the mean CBF for each field of view.
-
Average the CBF values from multiple fields for each condition.
-
Statistically compare the CBF of this compound-treated groups to the vehicle control.
-
References
- 1. Effect of this compound on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 0.2 mg this compound on mucociliary clearance in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes in cilia-driven transport and airway epithelial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of muscarinic receptor subtypes in modulation of nasal ciliary action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes in cilia-driven transport and airway epithelial development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciliary beat frequency in cultured human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]
- 9. imperialbrandsscience.com [imperialbrandsscience.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ipratropium bromide solubility issues in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ipratropium (B1672105) bromide in physiological buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of ipratropium bromide?
A1: this compound is a quaternary ammonium (B1175870) compound that is freely soluble in water and methanol.[1][2][3] It is sparingly soluble in ethanol (B145695) and practically insoluble in non-polar, lipophilic solvents such as ether and chloroform.[1][2] Its ionic nature as a quaternary ammonium salt contributes significantly to its high solubility in polar solvents.[4][5][6]
Q2: How does pH affect the solubility and stability of this compound?
A2: The solubility of this compound is pH-dependent. It is most stable in neutral to acidic solutions.[2][7] In alkaline solutions, this compound is susceptible to rapid hydrolysis, which can lead to degradation and precipitation of the compound.[2] For experimental work, it is recommended to maintain the pH of the solution in a slightly acidic range (e.g., pH 3-5) to ensure stability, often achieved by using hydrochloric acid for pH adjustment.[8][9]
Q3: I am observing precipitation of this compound in my physiological buffer (e.g., PBS). What could be the cause?
A3: Precipitation of this compound in physiological buffers can be attributed to several factors:
-
pH: If the pH of your buffer is neutral to slightly alkaline, it could be promoting the hydrolysis of the ester bond in the this compound molecule, leading to the formation of less soluble degradation products.
-
Buffer Composition: While this compound is generally soluble in aqueous solutions, interactions with certain buffer components could potentially reduce its solubility. High concentrations of phosphate (B84403) or other salts might lead to "salting out" effects.
-
Concentration: You may be exceeding the saturation solubility of this compound in your specific buffer system at the experimental temperature.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can reduce the solubility of this compound.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: this compound is incompatible with strong oxidizing agents.[6] When preparing solutions, avoid contact with such agents to prevent chemical degradation. Additionally, it is advisable to protect solutions containing this compound from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dissolving this compound | Exceeding solubility limit at the given temperature. | Gently warm the solution while stirring. If the precipitate does not dissolve, it indicates that the concentration is above the saturation point. Prepare a more dilute solution. |
| pH of the buffer is too high (alkaline). | Adjust the pH of the buffer to a slightly acidic range (pH 3-5) using a suitable acid (e.g., HCl) before adding this compound.[8][9] | |
| Slow dissolution rate. | Use sonication to aid in the dissolution process after adding this compound to the buffer. | |
| Precipitate forms over time in a previously clear solution | Hydrolysis due to alkaline pH. | Ensure the long-term stability of your stock and working solutions by maintaining an acidic pH. Store solutions at recommended temperatures and protect from light.[2] |
| Evaporation of the solvent leading to increased concentration. | Keep containers tightly sealed to prevent solvent evaporation, especially during long-term storage or incubation. | |
| Inconsistent results in bioassays | Poor solubility leading to variable effective concentrations. | Confirm the solubility of this compound in your specific assay buffer at the intended concentration and temperature before conducting the experiment. Consider using a co-solvent like a small percentage of ethanol if compatible with your experimental system.[7] |
| Degradation of the compound. | Prepare fresh solutions for your experiments. If using stored solutions, verify the concentration and purity using an appropriate analytical method like HPLC.[1] |
Quantitative Solubility Data
While this compound is known to be freely soluble in water, specific quantitative data in various physiological buffers is not extensively available in peer-reviewed literature. The following table summarizes the available solubility information. Researchers should experimentally determine the solubility in their specific buffer system.
| Solvent | Temperature | Solubility | Reference |
| Water | Not Specified | Freely Soluble | [1][2][3] |
| Water | Not Specified | 10 mg/mL | [6] |
| Methanol | Not Specified | Freely Soluble | [1] |
| Ethanol | Not Specified | Sparingly Soluble | [1] |
| Chloroform | Not Specified | Insoluble | [2] |
| Ether | Not Specified | Insoluble | [2] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical industry practices for determining the thermodynamic solubility of a compound.
1. Materials:
-
This compound powder
-
Physiological buffer of interest (e.g., PBS, TRIS-HCl) at the desired pH
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
2. Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Add a known volume of the physiological buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vials to ensure that excess solid is still present.
-
Separate the undissolved solid from the solution by either centrifugation at a high speed or by filtering the solution through a 0.22 µm syringe filter. This step is critical to remove all particulate matter.
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is a more rapid method suitable for screening solubility in multiple buffer conditions.
1. Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Physiological buffers of interest
-
96-well microplates (UV-transparent for spectrophotometric analysis)
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
2. Procedure:
-
Dispense the physiological buffers into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Alternatively, for a quantitative measurement, use a filter plate to separate the precipitated compound from the soluble fraction.
-
Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at a suitable wavelength.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: Signaling pathway of this compound's antagonist action on M3 receptors.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medkoo.com [medkoo.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Ipratropium Bromide for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ipratropium (B1672105) bromide for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and reference data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ipratropium bromide?
A1: this compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It blocks the action of acetylcholine, the neurotransmitter released from the vagus nerve, at M1, M2, and M3 muscarinic receptors.[2] By blocking these receptors, particularly M3 receptors on bronchial smooth muscle, it prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to muscle relaxation (bronchodilation).[2]
Q2: What is a typical concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound in vitro is highly dependent on the cell type and the specific assay. For receptor binding assays, IC50 values are in the low nanomolar range. For functional assays, such as inhibiting agonist-induced responses, concentrations typically range from 1 nM to 10 µM. For cytotoxicity studies, a wider range should be tested, potentially from 10 nM up to 100 µM or higher, as significant cytotoxicity is cell-type dependent. One study in primary ventricular myocytes showed a dose-dependent decrease in cell viability from 10 pM (1 x 10⁻¹¹ M) to 100 µM (1 x 10⁻⁴ M).
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a white crystalline powder that is freely soluble in water and methanol.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile water or a buffered solution like PBS.[3] The stock solution should be sterile-filtered (0.22 µm filter) and can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines is this compound commonly studied?
A4: Given its primary clinical use for respiratory conditions, this compound is often studied in human airway epithelial cell lines such as A549 (adenocarcinomic human alveolar basal epithelial cells) and BEAS-2B (immortalized human bronchial epithelial cells).[4][5] These cell lines are relevant models for studying the effects of inhaled therapeutics on the respiratory epithelium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between experiments | 1. Inconsistent cell passage number or health.2. Variability in reagent preparation (e.g., this compound dilutions).3. Fluctuations in incubator conditions (CO₂, temperature, humidity).4. Pipetting errors. | 1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.2. Prepare fresh dilutions of this compound from a validated stock for each experiment.3. Ensure incubators are properly calibrated and maintained.4. Use calibrated pipettes and consistent pipetting techniques. |
| Lower than expected potency (High IC50) | 1. Degradation of this compound stock solution.2. Sub-optimal agonist concentration used for stimulation in functional assays.3. High cell density leading to drug depletion.4. Receptor desensitization due to prolonged agonist exposure. | 1. Prepare fresh stock solutions. Verify the purity of the compound.2. Use an agonist concentration at or near its EC80 to ensure a robust but sensitive assay window.3. Optimize cell seeding density to ensure it is on the linear portion of the growth curve.4. Minimize pre-incubation times and ensure cells are not over-stimulated. |
| Unexpected Cytotoxicity | 1. This compound concentration is too high for the specific cell line.2. Off-target effects at high concentrations.3. Contamination of the drug stock or culture medium. | 1. Perform a dose-response curve starting from a low concentration (e.g., 1 nM) to determine the cytotoxic threshold.2. If possible, confirm the effect is mediated by muscarinic receptors using a different antagonist or by using receptor-knockdown cells.3. Ensure all reagents and solutions are sterile. |
| No response to agonist in functional assays (e.g., Calcium Flux) | 1. Low or no expression of the target muscarinic receptor (M1/M3) in the cell line.2. Inactive agonist or incorrect concentration.3. Problems with the assay itself (e.g., inactive calcium dye, incorrect buffer). | 1. Confirm receptor expression via qPCR, Western blot, or by using a positive control cell line known to express the receptor.2. Verify the activity and concentration of the agonist.3. Run assay controls, including a positive control agonist (e.g., ionomycin (B1663694) for calcium flux) and ensure all buffers are correctly prepared. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that in vitro cytotoxicity can vary significantly between cell types.
| Parameter | Receptor/Cell Type | Value | Notes |
| IC50 (Receptor Binding) | Muscarinic M1 Receptor | 2.9 nM | Antagonist activity. |
| IC50 (Receptor Binding) | Muscarinic M2 Receptor | 2.0 nM | Antagonist activity. |
| IC50 (Receptor Binding) | Muscarinic M3 Receptor | 1.7 nM | Antagonist activity. |
| Effective Concentration Range (Cytotoxicity) | Primary Ventricular Myocytes | 10 pM - 100 µM | Dose-dependent decrease in cell viability observed across this range. |
| Recommended Starting Concentration Range (Functional Assays) | e.g., A549, BEAS-2B | 1 nM - 10 µM | For antagonism of agonist-induced responses (e.g., calcium flux). |
| Recommended Starting Concentration Range (Cytotoxicity Assays) | e.g., A549, BEAS-2B | 10 nM - 100 µM | A broad range is recommended to establish a dose-response curve. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay in A549 Cells
This protocol is designed to determine the cytotoxic effect of this compound on A549 human lung adenocarcinoma cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Sterile water or PBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A suggested starting range is 20 nM to 200 µM (final concentrations will be 10 nM to 100 µM). Include a "vehicle control" (medium with the same amount of solvent, e.g., water) and an "untreated control" (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, and untreated control to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The incubation time should be optimized for your specific experimental question.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Functional Antagonism (Calcium Flux) Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in BEAS-2B cells.
Materials:
-
BEAS-2B cells
-
Complete culture medium
-
Black, clear-bottom 96-well cell culture plates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Fluorescence plate reader with injection capability (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed BEAS-2B cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often in HBSS/HEPES buffer. Probenecid can be included to improve dye retention.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: During incubation, prepare serial dilutions of this compound in HBSS/HEPES buffer. Also, prepare the carbachol (B1668302) solution at a concentration that will induce a sub-maximal response (e.g., EC80).
-
Pre-incubation with Antagonist: After dye loading, gently wash the cells once with HBSS/HEPES buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to inject the carbachol solution into the wells and immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the peak fluorescence signal induced by carbachol. Plot the inhibition of the carbachol response against the concentration of this compound to calculate an IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound blocks the M3 muscarinic receptor signaling cascade.
Experimental Workflow
Caption: A typical experimental workflow for assessing cell viability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Tiotropium/Olodaterol treatment reduces cigarette smoke extract-induced cell death in BEAS-2B bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated ipratropium bromide administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated ipratropium (B1672105) bromide administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis, and does it occur with repeated ipratropium bromide administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated doses.[1][2] While theoretically possible, studies have shown that tachyphylaxis to the bronchodilatory effects of this compound is not a common clinical or experimental finding.[3] In a study involving patients with severe chronic airways obstruction, repeated administration of this compound for two weeks did not show a progressive improvement beyond the initial single dose, but it also did not show a diminishing effect.[4]
Q2: We observed a decreased response to this compound in our long-term animal study. What could be the underlying mechanism if not tachyphylaxis?
A2: A more likely explanation for a change in response over time is the upregulation of muscarinic receptors. One study in a rat model of COPD demonstrated that while short-term (5-day) administration of this compound did not significantly change muscarinic receptor density, long-term (30-day) administration led to a significant increase in these receptors. This upregulation could potentially lead to a state of "rebound hyperresponsiveness" upon withdrawal of the drug.
Q3: What is rebound hyperresponsiveness and how can we test for it?
A3: Rebound hyperresponsiveness is a phenomenon where the airways become more sensitive to bronchoconstrictor stimuli after the withdrawal of a regularly administered bronchodilator. This is thought to be due to an increase in the number of receptors (upregulation) as a compensatory mechanism to chronic receptor blockade.[3]
You can investigate this by performing a bronchoprovocation challenge (e.g., with methacholine) at baseline, during, and after a period of repeated this compound administration. An increased sensitivity to the bronchoconstrictor agent after stopping ipratropium would suggest rebound hyperresponsiveness.[3] A study in asthmatic subjects showed a transient increase in airway responsiveness to methacholine (B1211447) 24 hours after discontinuing a 3-week course of this compound.[3]
Q4: We have occasionally observed an immediate worsening of bronchoconstriction after administering this compound. What could be the cause?
A4: This rare phenomenon is known as paradoxical bronchospasm and is an acute, unexpected constriction of the airways following the administration of a bronchodilator.[5] It is not a form of tachyphylaxis but rather an adverse drug reaction. If you observe this, it is crucial to discontinue the administration of this compound immediately and investigate other potential causes. The exact mechanism is not fully understood but may be related to the drug formulation or individual patient sensitivity.[5]
Troubleshooting Guides
Issue 1: Perceived Decrease in Bronchodilator Effect Over Time
| Possible Cause | Troubleshooting Steps |
| Muscarinic Receptor Upregulation | 1. Design a study to measure muscarinic receptor density in airway tissue at baseline and after prolonged ipratropium administration using a radioligand binding assay. 2. Assess for rebound hyperresponsiveness by performing a methacholine challenge after a washout period following long-term ipratropium treatment. |
| Experimental Variability | 1. Ensure consistent drug delivery and precise measurement of airway response (e.g., using standardized spirometry techniques). 2. Include appropriate control groups (placebo, vehicle) to account for any time-dependent changes in airway function. |
| Disease Progression in Animal Model | 1. Monitor the progression of the underlying respiratory disease in your animal model to ensure that the observed changes are not due to the natural course of the disease. |
Issue 2: Acute Worsening of Airway Obstruction Post-Administration
| Possible Cause | Troubleshooting Steps |
| Paradoxical Bronchospasm | 1. Immediately cease administration of this compound. 2. Administer a rescue bronchodilator from a different class (e.g., a short-acting beta-agonist). 3. Document the event thoroughly and consider reporting it. 4. Investigate the specific formulation of this compound used, as excipients can sometimes be a contributing factor. |
| Incorrect Drug Administration/Dose | 1. Verify the concentration and volume of the administered drug. 2. Ensure the delivery device (e.g., nebulizer, inhaler) is functioning correctly and is appropriate for the experimental model. |
Data Presentation
Table 1: Effect of Repeated this compound Administration on Muscarinic Receptor Density in a Rat Model of COPD
| Treatment Duration | Muscarinic Receptor Density (pmol/mg protein) | Significance vs. Untreated COPD |
| 5 Days | Increased (not statistically significant) | P > 0.05 |
| 30 Days | 0.049 ± 0.016 | P < 0.05 |
| 6 Days Post-Cessation (after 30 days of treatment) | Returned to near normal levels | - |
| Data adapted from a study on a rat model of COPD. |
Table 2: Consistency of Bronchodilator Response (FEV1) to this compound in Clinical Studies
| Study Duration | Patient Population | Observation |
| 2 Weeks | Severe Chronic Airways Obstruction | Slight statistically significant improvement in FEV1 was maintained, with no evidence of progressive improvement or tolerance.[4] |
| 3 Weeks | Mild Asthma | No significant diminution of the acute bronchodilator response to ipratropium was observed.[3] |
| 12 Weeks (in combination with fenoterol) | Asthma | The bronchodilator response was statistically the same as on day 1. |
| 85 Days | COPD | The FEV1 response to this compound (in combination with albuterol) remained consistent. |
Experimental Protocols
1. Radioligand Binding Assay for Muscarinic Receptor Density
This protocol is a general guideline for determining the density of muscarinic receptors in lung tissue homogenates.
-
Materials:
-
Lung tissue from experimental animals (control and ipratropium-treated groups).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]quinuclidinyl benzilate - [³H]QNB).
-
Unlabeled competing ligand (e.g., atropine) to determine non-specific binding.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize lung tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.
-
Binding Assay: Incubate the membrane preparation with varying concentrations of the radioligand in the presence (for non-specific binding) and absence (for total binding) of a high concentration of the unlabeled competing ligand.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the maximal binding capacity (Bmax), which represents the receptor density, and the dissociation constant (Kd).
-
2. Methacholine Challenge for Airway Hyperresponsiveness
This protocol outlines the assessment of airway responsiveness in human subjects. Similar principles can be applied to animal models with appropriate modifications.
-
Subject Preparation:
-
Ensure subjects have abstained from bronchodilator medications for the appropriate washout period.[6]
-
Obtain baseline spirometry measurements, including Forced Expiratory Volume in one second (FEV1).
-
-
Procedure:
-
Baseline Measurement: Administer an aerosol of saline (placebo) and measure FEV1.
-
Methacholine Administration: Administer progressively increasing concentrations of methacholine via a nebulizer at set intervals.[6]
-
Spirometry: After each dose of methacholine, perform spirometry to measure the FEV1.
-
Endpoint: The challenge is typically stopped when the FEV1 has fallen by 20% or more from the post-saline baseline, or when the maximum concentration of methacholine has been administered.[6]
-
Data Analysis: The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is calculated. A lower PC20 indicates greater airway hyperresponsiveness.
-
Mandatory Visualizations
Caption: this compound signaling pathway in bronchial smooth muscle.
Caption: Experimental workflow to investigate rebound hyperresponsiveness.
Caption: Logical relationships of repeated ipratropium administration.
References
- 1. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 2. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 3. Rebound hyperresponsiveness to muscarinic stimulation after chronic therapy with an inhaled muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled trial of the effect of repeated administration of this compound on ventilatory function of patients with severe chronic airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of ipratropium bromide in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ipratropium (B1672105) bromide in experimental settings.
Troubleshooting Guides
Issue: Observed effects are inconsistent with M3 receptor antagonism.
Possible Cause: Ipratropium bromide is a non-selective muscarinic antagonist and can interact with other muscarinic receptor subtypes, leading to complex biological responses. Blockade of M2 receptors, for instance, can increase acetylcholine (B1216132) release, which may counteract the intended M3 blockade.[1][2]
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression profile of muscarinic receptor subtypes (M1-M5) in your experimental model (cell line or tissue).
-
Use Subtype-Selective Antagonists: As a control, use more selective antagonists for M1, M2, or M3 receptors to dissect the contribution of each subtype to the observed effect.
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing engagement of other muscarinic subtypes.
Issue: Paradoxical Bronchoconstriction in Animal Models.
Possible Cause: This can be a result of this compound's antagonist activity at presynaptic M2 autoreceptors on cholinergic nerve endings.[1][2] Blockade of these receptors leads to an increase in acetylcholine release, which can overcome the M3 receptor blockade on smooth muscle, resulting in contraction.[1][2]
Troubleshooting Steps:
-
Dose Adjustment: Lower the dose of this compound to a range that is selective for the desired effect without significant M2 receptor blockade.
-
Alternative Antagonists: Consider using an M3-selective antagonist as a comparator to confirm that the paradoxical effect is M2-mediated.
-
Monitor Acetylcholine Levels: If feasible, measure acetylcholine levels in the local environment to correlate with the observed physiological response.
Issue: High background or non-specific binding in radioligand binding assays.
Possible Cause: The radioligand may be binding to non-receptor components in the assay, or the washing steps may be insufficient.
Troubleshooting Steps:
-
Optimize Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).
-
Pre-treat Filters/Plates: Use a blocking agent like polyethyleneimine to pre-treat filters and plates to reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors.[2][3] In the airways, this leads to a reduction in bronchoconstriction and mucus secretion, which are mediated by M1 and M3 receptors.[3]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects within the muscarinic receptor family are due to its non-selectivity. For example, antagonism of M2 receptors can lead to paradoxical bronchoconstriction.[1][2] Systemic exposure, although generally low with inhaled administration, can lead to anticholinergic side effects such as dry mouth, tachycardia, and in some cases, has been associated with an increased risk of cardiovascular events in patients with pre-existing heart conditions.[4][5][6][7][8]
Q3: How can I minimize systemic side effects in my animal studies?
A3: To minimize systemic effects, localized delivery of this compound is recommended, such as through inhalation or nebulization for respiratory studies.[9] This method targets the airways directly and reduces systemic absorption compared to oral or intravenous administration.[2][9] Careful dose selection is also critical to limit systemic exposure.
Q4: I'm observing unexpected cardiovascular effects in my in vitro cardiac muscle preparation. Why might this be?
A4: this compound can have direct effects on cardiac tissue. Studies have shown that it can increase myocardial infarct size in models of ischemia/reperfusion injury.[6][10] This is thought to be due to the blockade of the protective effects of acetylcholine in the heart.[6] Therefore, it is crucial to consider these potential direct cardiac effects when interpreting data from cardiac preparations.
Data Presentation
| Receptor Subtype | This compound IC50 (nM) | Reference |
| Muscarinic M1 | 2.9 | MedChemExpress |
| Muscarinic M2 | 2.0 | MedChemExpress |
| Muscarinic M3 | 1.7 | MedChemExpress |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Radioligand, assay buffer, and cell membranes.
-
Non-specific Binding (NSB): Radioligand, atropine, and cell membranes.
-
Competition: Radioligand, this compound dilution, and cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
Cell-Based Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
This compound stock solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Measure baseline fluorescence using the plate reader.
-
Inject the muscarinic agonist and immediately begin measuring fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence in response to the agonist in the presence and absence of the antagonist to determine the potency of this compound as an antagonist.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Blockade of the M3 muscarinic receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
References
- 1. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Cardiovascular events associated with this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. medscape.com [medscape.com]
- 9. Frontiers | Bioequivalence study of this compound inhalation aerosol using PBPK modelling [frontiersin.org]
- 10. This compound-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ipratropium Bromide and Paradoxical Bronchospasm in Animal Models
Welcome to the technical support center for researchers investigating paradoxical bronchospasm with ipratropium (B1672105) bromide in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered during in vivo and in vitro experiments.
| Problem | Potential Cause | Suggested Solution |
| Variable or no bronchoconstriction observed after low-dose ipratropium bromide administration. | Animal Species Variability: Different species have varying sensitivities and muscarinic receptor distributions. | Ensure the selected animal model (e.g., guinea pig, dog) is appropriate for studying cholinergic responses. Guinea pigs are known to be sensitive to vagally induced bronchoconstriction.[1][2] |
| Anesthesia Protocol: The type and depth of anesthesia can influence autonomic nerve activity and airway reflexes. | Use a consistent and well-documented anesthesia protocol. Urethane (B1682113) is commonly used in guinea pig models for bronchospasm studies.[3] | |
| Incorrect Dosage: The paradoxical effect is dose-dependent, typically occurring at low concentrations.[2][4] | Perform a dose-response study to determine the optimal concentration for inducing bronchoconstriction in your specific animal model. In guinea pigs, potentiation of vagally induced bronchoconstriction was observed at 0.01-1.0 µg/kg.[2] | |
| Paradoxical bronchospasm is observed, but the results are not reproducible. | Formulation Issues: The osmolality of the nebulized solution can induce bronchospasm. Hypotonic solutions have been implicated in paradoxical responses.[5] | Use a preservative-free, iso-osmolar solution of this compound. If preparing in-house, ensure the vehicle is isotonic saline. |
| Inconsistent Drug Delivery: For inhalation studies, aerosol particle size and distribution can vary between experiments. | Standardize the nebulization or aerosol generation parameters. Ensure consistent placement of the delivery device. | |
| Health Status of Animals: Underlying respiratory infections or inflammation can alter airway reactivity. | Use specific-pathogen-free (SPF) animals and monitor their health status closely. | |
| Unexpected bronchodilation at all tested doses of this compound. | High Starting Dose: The initial dose used may already be in the therapeutic range for M3 receptor blockade, masking the M2-mediated paradoxical effect.[4] | Begin with a much lower dose range and perform a cumulative dose-response curve. |
| Insufficient Vagal Tone: The paradoxical effect relies on blocking pre-junctional M2 autoreceptors, which is most evident under conditions of increased acetylcholine (B1216132) release.[1][6] | Consider incorporating vagal nerve stimulation into the experimental protocol to enhance cholinergic tone.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for paradoxical bronchospasm with this compound?
A1: this compound is a non-selective muscarinic antagonist. The paradoxical bronchoconstriction is thought to be caused by the blockade of pre-junctional M2 muscarinic autoreceptors on parasympathetic nerves at low doses.[2][4] These M2 receptors normally inhibit the release of acetylcholine (ACh).[7] By blocking these inhibitory receptors, more ACh is released into the neuromuscular junction, leading to increased stimulation of post-junctional M3 muscarinic receptors on airway smooth muscle, resulting in bronchoconstriction.[6][8] At higher doses, this compound blocks the M3 receptors, leading to the expected bronchodilation.[4]
Q2: Which animal models are most suitable for studying this phenomenon?
A2: Guinea pigs are a commonly used and well-characterized model for studying bronchospasm due to their sensitive airways and significant vagal innervation.[1][2] Studies in dogs have also demonstrated the dose-dependent paradoxical bronchoconstrictor effect of ipratropium.[4] Rat models have been used to study changes in muscarinic receptor density following chronic ipratropium treatment.[9]
Q3: Can the formulation of this compound influence the experimental outcome?
A3: Yes, the formulation is critical. Hypotonic nebulizer solutions have been shown to cause bronchoconstriction.[5] Additionally, excipients and preservatives, such as benzalkonium chloride (BAC) and ethylenediaminetetraacetic acid (EDTA), have been associated with paradoxical bronchospasm in some studies.[10] It is recommended to use preservative-free and iso-osmolar solutions for your experiments.
Q4: How can I differentiate between a true pharmacological effect and an irritant response to the aerosol?
A4: To distinguish between a pharmacological effect and a non-specific irritant response, several controls should be included in your experimental design. Administer the vehicle solution alone (e.g., isotonic saline) to determine if the delivery method or vehicle itself causes any change in airway resistance. Additionally, pre-treatment with a selective M3 antagonist can be used to confirm that the observed bronchoconstriction is mediated by M3 receptor activation.
Q5: What are the key parameters to measure when assessing bronchospasm in animal models?
A5: In anesthetized, mechanically ventilated animals, the primary parameter is the change in pulmonary inflation pressure (PIP) or airway resistance.[3] In conscious, unrestrained animals, barometric whole-body plethysmography can be used to measure parameters like enhanced pause (Penh), which is an indicator of airflow limitation.[11]
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Airway Caliber in Different Animal Models
| Animal Model | This compound Dose/Concentration | Observed Effect | Reference |
| Guinea Pig | 0.01-1.0 µg/kg (IV) | Potentiation of vagally induced bronchoconstriction | [2] |
| Guinea Pig | >1.0 µg/kg (IV) | Antagonism of vagally induced bronchoconstriction | [2] |
| Dog | 0.01 and 0.1 mg/ml (Inhaled) | Bronchoconstriction (22 ± 2% and 20 ± 3% of control airway area) | [4] |
| Dog | >0.1 mg/ml (Inhaled) | Bronchodilation | [4] |
Table 2: Muscarinic Receptor Binding Affinities of Related Compounds
| Compound | Receptor | IC50 (µM) | Reference |
| Rapacuronium | M2 | 5.10 ± 1.5 | [6] |
| Rapacuronium | M3 | 77.9 ± 11 | [6] |
Experimental Protocols
Protocol 1: Vagal Nerve Stimulation-Induced Bronchospasm in Anesthetized Guinea Pigs
This protocol is adapted from studies investigating the effects of muscarinic antagonists on vagally induced bronchoconstriction.[2]
1. Animal Preparation:
- Anesthetize a male Dunkin-Hartley guinea pig with urethane (1.5 g/kg, intraperitoneally).
- Perform a tracheotomy and insert a cannula connected to a small animal ventilator.
- Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
- Isolate the right vagus nerve in the neck.
2. Measurement of Bronchoconstriction:
- Measure changes in pulmonary inflation pressure (PIP) using a pressure transducer connected to a side-arm of the tracheal cannula. An increase in PIP indicates bronchoconstriction.
- Allow the animal to stabilize for at least 20 minutes after surgical procedures.
3. Vagal Stimulation:
- Stimulate the distal end of the sectioned right vagus nerve with a bipolar electrode (e.g., 5 Hz, 0.5 ms (B15284909) pulse width, 5-10 V for 5 seconds).
- Adjust the voltage to produce a submaximal bronchoconstrictor response.
- Perform stimulations at regular intervals (e.g., every 5 minutes).
4. Drug Administration:
- Once a stable baseline of vagally induced bronchoconstriction is established, administer this compound intravenously at cumulative doses (e.g., 0.01, 0.1, 1.0, 10 µg/kg).
- Administer each dose 2-3 minutes before the next vagal stimulation.
5. Data Analysis:
- Record the peak increase in PIP for each vagal stimulation.
- Express the bronchoconstrictor response as a percentage of the pre-drug baseline.
- Plot a dose-response curve to visualize the potentiation and subsequent inhibition of the bronchoconstrictor response.
Protocol 2: Measurement of Airway Caliber in Anesthetized Dogs via High-Resolution Computed Tomography (HRCT)
This protocol is based on a study that directly measured changes in airway cross-sectional area.[4]
1. Animal Preparation:
- Anesthetize a mongrel dog and intubate with an endotracheal tube.
- Maintain anesthesia with an appropriate intravenous or inhalational agent.
- Place the animal in a supine position on the HRCT scanner bed.
2. HRCT Imaging:
- Acquire baseline HRCT scans of the lungs at a fixed airway pressure.
- Identify and mark specific airways for repeated measurement of cross-sectional area throughout the experiment.
3. Drug Administration:
- Deliver aerosolized this compound via a nebulizer connected to the endotracheal tube.
- Administer cumulative concentrations (e.g., 0.01 mg/ml, 0.1 mg/ml, 1.0 mg/ml).
- After each dose, wait for a specified period (e.g., 5-10 minutes) before acquiring the next set of HRCT scans.
4. Data Analysis:
- Using imaging software, measure the cross-sectional area of the previously identified airways for each dose.
- Calculate the percentage change in airway area from the baseline for each concentration of this compound.
- To confirm the role of M2 receptors, the experiment can be repeated after pre-treatment with a selective M2 antagonist like gallamine.[4]
Mandatory Visualizations
References
- 1. atsjournals.org [atsjournals.org]
- 2. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Functional response to inhaled salbutamol and/or this compound in Ascaris suum-sensitised cats with allergen-induced bronchospasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of ipratropium bromide solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of ipratropium (B1672105) bromide solutions for long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of ipratropium bromide solutions.
Issue 1: Precipitation or cloudiness observed in the solution.
-
Question: My this compound solution has become cloudy or formed a precipitate. What could be the cause and how can I prevent it?
-
Answer: Precipitation can occur due to several factors:
-
Improper Storage Temperature: Storing the solution at cold temperatures, such as in a refrigerator, can cause precipitation.[1] this compound solutions should be stored at a controlled room temperature, typically between 20-25°C (68-77°F).[1]
-
Incompatible Excipients: Mixing this compound with certain solutions containing preservatives like benzalkonium chloride can lead to cloudiness.[2][3] For instance, mixing this compound solutions containing benzalkonium chloride with cromolyn (B99618) inhalation solution is not recommended.[2]
-
Solvent System: In hydrofluoroalkane (HFA) propellant systems, the ratio of co-solvents like ethanol (B145695) to the propellant is critical. An imbalance can lead to precipitation of the drug.[4]
Troubleshooting Steps:
-
Visually inspect the solution for any particulate matter or discoloration before each use.[1]
-
Ensure the storage temperature is consistently within the recommended range.[1][5]
-
If preparing admixtures, confirm the compatibility of all components. When mixing with other nebulizer solutions, it is best to use preservative-free sterile sodium chloride solution 0.9% as the diluent and use the mixture immediately.[6]
-
For solution-based pMDIs, carefully control the ethanol and HFA propellant concentrations to ensure the drug remains solubilized.[4]
-
Issue 2: Loss of potency or unexpected experimental results over time.
-
Question: I suspect my this compound solution has degraded. What are the primary degradation pathways and how can I minimize them?
-
Answer: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, where the ester linkage is broken down to form tropic acid and an alcohol.[7] This process is highly dependent on the pH of the solution.
-
pH Effects: this compound is most stable in acidic to neutral solutions, with a pH optimum around 3.5.[7] It is rapidly hydrolyzed in alkaline solutions.[8] Both specific acid and base catalysis, as well as general acid and base catalysis, contribute to its hydrolysis.[7]
-
Oxidation: Forced degradation studies have shown that this compound is also susceptible to oxidative degradation.[9][10]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within the optimal range of 3.0 to 5.0.[11] This can be achieved by using appropriate buffer systems. A common formulation practice is to adjust the pH with hydrochloric acid.[12]
-
Stabilizers: The addition of a chelating agent like disodium (B8443419) edetate (EDTA) can help stabilize the solution.[6][11] Inorganic acids such as hydrochloric acid, nitric acid, sulfuric acid, or phosphoric acid can also be used to stabilize aerosol solution formulations.[13]
-
Storage Conditions: Store the solution protected from light and at a controlled room temperature.[1][5][6] Avoid exposure to high temperatures and direct sunlight.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: this compound solutions should be stored at a controlled room temperature, between 20-25°C (68-77°F).[1] They should be kept in their original container to protect them from light and moisture.[1] It is important to avoid extreme temperatures, both high and low, as this can affect the drug's potency.[1] Do not freeze the solution.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. The molecule is an ester and is susceptible to hydrolysis.[7] The rate of hydrolysis is slowest at a pH of approximately 3.5.[7] In more acidic conditions (pH 1-3), specific acid catalysis dominates the degradation. In neutral to alkaline conditions (pH 6-9), specific base catalysis is the primary driver of hydrolysis, leading to rapid degradation in alkaline solutions.[7][8]
Q3: What are the main degradation products of this compound?
A3: The primary degradation of this compound occurs through the hydrolysis of its ester group. This results in the formation of tropic acid and tropane, which is an alcohol.[7][14]
Q4: Can I mix this compound solutions with other drugs for my experiments?
A4: Yes, this compound is often mixed with other nebulizer solutions, such as salbutamol (B1663637).[15][16] However, it is crucial to ensure the physicochemical compatibility of the mixture. When preparing such admixtures, they should ideally be diluted with preservative-free sterile sodium chloride solution 0.9% and used immediately.[6] Some studies have shown that admixtures of this compound and salbutamol can remain stable for up to five days when stored between 4°C and 22°C.[15][16] Always check for the presence of preservatives like benzalkonium chloride, as they can cause incompatibility with other drugs.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol is designed to assess the stability of an this compound solution under various stress conditions, helping to identify potential degradation products and pathways.
Materials:
-
This compound solution
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer)[9][10]
Methodology:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of HCl.
-
-
Oxidative Degradation:
-
Treat the this compound solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze the sample using HPLC.
-
-
Thermal Degradation:
-
Expose the this compound solution to a high temperature (e.g., 60°C) for a specified period.
-
Analyze the sample using HPLC.
-
Data Presentation:
The results of forced degradation studies can be summarized in a table to show the percentage of degradation under different conditions.
| Stress Condition | Degradation (%) |
| Acidic (0.1 N HCl) | 13.42%[9][10] |
| Alkaline (0.1 N NaOH) | 26.39%[9][10] |
| Oxidative (3% H₂O₂) | 28.89%[9][10] |
| Thermal | No significant degradation[9][10] |
Visualizations
Diagram 1: this compound Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- 1. droracle.ai [droracle.ai]
- 2. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allcarepharmacy.com [allcarepharmacy.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Hydrolysis kinetics of this compound - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR this compound BY USING RP-HPLC [ouci.dntb.gov.ua]
- 11. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 12. This compound Inhalation Solution 0.02% [dailymed.nlm.nih.gov]
- 13. US5955058A - Stabilized medicinal aerosol solution formulations containing this compound - Google Patents [patents.google.com]
- 14. DailyMed - this compound spray, metered [dailymed.nlm.nih.gov]
- 15. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Ipratropium Bromide's Cardiovascular Effects in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with ipratropium (B1672105) bromide in vivo and need to control for its effects on heart rate.
Frequently Asked Questions (FAQs)
Q1: Why does ipratropium bromide, a bronchodilator, affect heart rate?
A1: this compound is a muscarinic antagonist. While its primary therapeutic action is localized to the lungs when inhaled, systemic administration or significant systemic absorption can lead to the blockade of muscarinic type 2 (M2) receptors in the heart. These M2 receptors are crucial for the parasympathetic (vagal) control of heart rate. By blocking these receptors, this compound inhibits the vagal tone that normally slows the heart, leading to an increase in heart rate (tachycardia).
Q2: I'm observing significant tachycardia in my animal models after administering this compound. Is this expected?
A2: Tachycardia is a known, though not always prominent, side effect of this compound, especially with systemic (e.g., intravenous) administration. While inhaled ipratropium has minimal systemic absorption, direct administration into the bloodstream will almost certainly lead to cardiovascular effects. The extent of the tachycardia can depend on the dose, the route of administration, the animal model, and the baseline heart rate.
Q3: How can I experimentally control for the tachycardic effects of this compound to isolate its other potential systemic effects?
A3: To control for this compound-induced tachycardia, you can co-administer a cardioselective beta-blocker, such as atenolol (B1665814) or metoprolol. These agents specifically block β1-adrenergic receptors in the heart, which are responsible for increasing heart rate in response to sympathetic stimulation. By administering a beta-blocker, you can mitigate the tachycardic effects of this compound, allowing for the study of its other systemic actions.
Q4: Will a beta-blocker interfere with the primary effects of this compound I am studying?
A4: If your primary interest is in the bronchodilatory effects of this compound, a cardioselective beta-blocker is unlikely to interfere, as these effects are mediated by muscarinic receptors in the airways. However, if you are studying other systemic effects that may involve adrenergic pathways, you will need to carefully consider the potential for interaction. It is crucial to include appropriate control groups in your experimental design, such as a group receiving only the beta-blocker, to account for any independent effects.
Troubleshooting Guides
Issue 1: Uncontrolled and escalating tachycardia after this compound administration.
-
Possible Cause: The dose of this compound may be too high for the chosen animal model, leading to excessive muscarinic blockade.
-
Troubleshooting Steps:
-
Review Dosage: Compare your administered dose with established literature values for your specific animal model and route of administration.
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose of this compound that elicits the desired primary effect with the least impact on heart rate.
-
Administer a Cardioselective Beta-Blocker: Pre-treat with a cardioselective beta-blocker like atenolol to specifically counteract the cardiac effects. Refer to the experimental protocols below for guidance on dosage and timing.
-
Issue 2: Inconsistent or variable heart rate changes between experimental subjects.
-
Possible Cause: Variability in the baseline autonomic tone of the animals or inconsistent drug administration.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions to establish a stable baseline heart rate before drug administration.
-
Consistent Administration: Standardize the route and speed of administration, especially for intravenous injections, to ensure consistent pharmacokinetics.
-
Monitor Baseline Parameters: Record baseline heart rate and other cardiovascular parameters for a sufficient period before the experiment to establish individual animal norms.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Tachycardia and Its Control with Atenolol in a Rat Model
This protocol describes a method to induce a measurable tachycardic effect with intravenously administered this compound and subsequently control this effect using the cardioselective beta-blocker, atenolol.
Animal Model: Male Sprague-Dawley rats (250-300g)
Materials:
-
This compound solution (for intravenous injection)
-
Atenolol solution (for intravenous infusion)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous administration and blood pressure monitoring
-
ECG and blood pressure monitoring system
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters in the femoral vein for drug administration and the carotid artery for blood pressure and heart rate monitoring. Allow the animal to stabilize.
-
Baseline Measurement: Record baseline heart rate and mean arterial pressure (MAP) for at least 30 minutes to ensure a stable state.
-
Experimental Groups:
-
Group 1 (Control): Administer a saline vehicle infusion.
-
Group 2 (Ipratropium Only): Administer an intravenous bolus of this compound (e.g., 0.03 mg/kg).
-
Group 3 (Atenolol + Ipratropium): Administer a 15-minute intravenous infusion of atenolol (5 mg/kg) prior to the intravenous bolus of this compound (0.03 mg/kg).
-
Group 4 (Atenolol Only): Administer a 15-minute intravenous infusion of atenolol (5 mg/kg).
-
-
Data Collection: Continuously monitor and record heart rate and MAP throughout the experiment for at least 60 minutes post-administration of this compound or saline.
-
Data Analysis: Calculate the change in heart rate and MAP from baseline for each group. Perform statistical analysis (e.g., ANOVA) to compare the effects between groups.
Data Presentation
Table 1: Effect of Intravenous this compound and Atenolol on Heart Rate in Anesthetized Rats
| Treatment Group | Baseline Heart Rate (bpm, Mean ± SD) | Peak Heart Rate Post-Treatment (bpm, Mean ± SD) | Change in Heart Rate (bpm, Mean ± SD) |
| Saline (Control) | 350 ± 15 | 352 ± 18 | +2 ± 3 |
| This compound (0.03 mg/kg IV) | 348 ± 12 | 430 ± 20 | +82 ± 8 |
| Atenolol (5 mg/kg IV) + this compound (0.03 mg/kg IV) | 315 ± 10 | 325 ± 14 | +10 ± 4 |
| Atenolol (5 mg/kg IV) Only | 318 ± 13 | 316 ± 15 | -2 ± 2 |
Note: The data presented in this table are representative and synthesized from expected physiological responses based on available literature. Actual experimental results may vary.
Visualizations
Signaling Pathway of this compound's Effect on Heart Rate
Caption: Mechanism of this compound-induced tachycardia.
Experimental Workflow for Controlling Ipratropium's Effect on Heart Rate
Caption: Experimental workflow for in vivo studies.
Logical Relationship of Pharmacological Agents
Caption: Pharmacological control of heart rate.
How to prevent contamination in ipratropium bromide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, troubleshooting, and addressing contamination in ipratropium (B1672105) bromide stock solutions.
Troubleshooting Guide
Encountering contamination can be a significant setback in research. This guide provides a systematic approach to identifying and resolving contamination issues in your ipratropium bromide stock solutions.
Initial Steps:
-
Quarantine: Immediately isolate the suspected contaminated stock solution to prevent cross-contamination to other reagents and cell cultures.
-
Visual Inspection: Examine the solution for any signs of contamination.
| Observation | Potential Cause | Recommended Action |
| Cloudiness/Turbidity | Bacterial contamination | Discard the solution. Review aseptic preparation techniques. |
| Visible Filaments/Clumps | Fungal (mold) contamination | Discard the solution. Sanitize the entire workspace, including incubators and biosafety cabinets. |
| Color Change (e.g., to yellow) | Bacterial contamination leading to a pH shift | Discard the solution. Verify the pH of your solvent before preparation. |
| Precipitate | Chemical incompatibility or solubility issues | Check the solvent used and the concentration of the stock solution. This compound is freely soluble in water and lower alcohols but may precipitate in solutions with high concentrations of other salts or organic solvents.[1] |
Microscopic Examination:
If visual inspection is inconclusive, examine a small aliquot of the solution under a microscope.
| Observation | Potential Contaminant |
| Small, motile rods or cocci | Bacteria |
| Budding, oval-shaped cells | Yeast |
| Filamentous structures (hyphae) | Mold |
Logical Flow for Troubleshooting Contamination
Caption: A flowchart for troubleshooting contamination in this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination for this compound stock solutions?
A1: Contamination can arise from several sources:
-
The operator: Poor aseptic technique is a major contributor.
-
The environment: Airborne particles in the laboratory.
-
Reagents and equipment: Contaminated solvents, glassware, or pipette tips.
Q2: What is the optimal pH for an this compound stock solution to ensure stability?
A2: this compound is most stable in neutral to acidic conditions.[1] It is rapidly hydrolyzed in alkaline solutions.[1] For research applications, preparing the stock solution in a solvent with a pH between 3.5 and 6.5 is recommended. Commercially available formulations for inhalation are often buffered to a pH of around 3.4.[2][3]
Q3: Should I use preservatives in my this compound stock solution?
A3: For long-term storage of multi-dose stock solutions, preservatives can be beneficial. Common preservatives used in commercial this compound solutions include benzalkonium chloride and disodium (B8443419) ethylene (B1197577) diamine tetraacetic acid (EDTA).[2] However, for many research applications, especially those involving cell culture, it is preferable to prepare smaller, single-use aliquots without preservatives to avoid potential cytotoxic effects.
Q4: How should I sterilize my this compound stock solution?
A4: this compound is a small molecule and may be sensitive to heat. Therefore, sterile filtration is the recommended method for sterilization. Use a 0.22 µm syringe filter to sterilize the solution after the this compound has been fully dissolved. Autoclaving is not recommended as it may lead to degradation of the compound.
Q5: What are the ideal storage conditions for this compound stock solutions?
A5: this compound solutions should be protected from light.[4] For short-term storage (up to a few days), refrigeration at 2-8°C is suitable. For long-term storage, it is advisable to store aliquots at -20°C.
Data on this compound Solution Stability
The stability of this compound solutions is influenced by pH, storage temperature, and the presence of preservatives.
| Condition | Storage Temperature | Duration | Stability | Reference |
| Neutral or Acidic pH | Room Temperature | Not specified | Fairly stable | [1] |
| Alkaline pH | Room Temperature | Not specified | Rapidly hydrolyzed | [1] |
| With Preservatives (Benzalkonium Chloride & EDTA) | Room Temperature (15-25°C) | Up to 28 days (simulated use) | Stable | [2] |
| Admixture with Salbutamol (B1663637) | 4°C | 5 days | >90% of original concentration retained | |
| Admixture with Salbutamol | 22°C (protected from light) | 5 days | >90% of original concentration retained | |
| Admixture with Salbutamol | 22°C (under fluorescent light) | 5 days | >90% of original concentration retained |
Experimental Protocol: Preparation of a Sterile 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM sterile stock solution of this compound for use in research applications.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, sterile-filtered)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile serological pipettes or micropipettes with sterile tips
-
0.22 µm sterile syringe filter
-
Sterile syringe (size appropriate for the volume of solution)
-
Sterile, light-protecting microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculations:
-
The molecular weight of this compound is 412.4 g/mol .
-
To prepare a 10 mM solution, you will need 4.124 mg of this compound per 1 mL of solvent.
-
Calculate the required mass of this compound for your desired final volume.
-
-
Aseptic Preparation:
-
Perform all steps in a certified Class II biological safety cabinet (BSC).
-
Disinfect the BSC surfaces with an appropriate disinfectant (e.g., 70% ethanol) before starting.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a sterile conical tube.
-
-
Dissolution:
-
Using a sterile pipette, add the desired volume of sterile, high-purity water to the conical tube containing the this compound powder.
-
Cap the tube securely and vortex or invert gently until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Using sterile pipettes, aliquot the filtered stock solution into sterile, light-protecting microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.
-
For short-term storage, store the aliquots at 2-8°C for up to one week.
-
For long-term storage, store the aliquots at -20°C.
-
Experimental Workflow for Preparing this compound Stock Solution
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
Technical Support Center: Ipratropium Bromide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for using ipratropium (B1672105) bromide in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ipratropium bromide at the cellular level?
This compound is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It competitively inhibits the binding of acetylcholine to M1, M2, and M3 muscarinic receptors on the cell surface.[3][4] This blockade prevents the activation of downstream signaling pathways. Specifically, by blocking M1 and M3 receptors, ipratropium inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that increases intracellular calcium levels.[1][] The resulting decrease in intracellular calcium leads to the relaxation of smooth muscle and a reduction in mucus secretion.[2][3]
Q2: What are the typical working concentrations and binding affinities for this compound?
The potency of this compound is high, with inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) typically in the low nanomolar range. The exact concentration will depend on the cell line and experimental endpoint. As a non-selective antagonist, it shows similar affinity across M1, M2, and M3 receptor subtypes.[4]
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | M1 | 2.9 nM | [4] |
| M2 | 2.0 nM | [4] | |
| M3 | 1.7 nM | [4] | |
| Kᵢ (Binding Affinity) | Human Airway Smooth Muscle Receptors | 0.5 - 3.6 nM | [6] |
Q3: How should I prepare and store this compound stock solutions for cell culture?
-
Solubility: this compound is freely soluble in water (up to 50 mM) and lower alcohols but insoluble in lipids.[7][8] It can also be dissolved in DMSO.[9]
-
Stability: The compound is stable in neutral and acidic aqueous solutions. However, it is rapidly hydrolyzed and loses potency in alkaline solutions (high pH).[7] Standard cell culture media are typically buffered around pH 7.2-7.4. For maximum consistency, prepare fresh solutions or store aliquots of a high-concentration stock solution at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]
-
Preparation:
-
Weigh out the required amount of this compound powder.
-
Dissolve in sterile, nuclease-free water, PBS, or DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot into sterile tubes and store appropriately. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
-
Q4: Which factors related to the cell line can influence experimental outcomes?
The cellular context is critical for observing the effects of this compound. Key factors include:
-
Muscarinic Receptor Expression: The density and subtype (M1, M2, M3) of muscarinic receptors on your chosen cell line will directly determine the magnitude of the response. Long-term exposure to this compound has been shown to cause an upregulation in the number of muscarinic receptors in animal models, which could be a confounding factor in chronic dosing experiments.[10][11]
-
Cellular Uptake Transporters: In human bronchial epithelial cells (BEAS-2B), cellular uptake of ipratropium is an active, carrier-mediated process involving the organic cation/carnitine transporters OCTN1 and, primarily, OCTN2.[12] The expression level of these transporters can affect the intracellular concentration of the drug and its observed potency.
| Transporter | Cell Line | Kₘ (Michaelis Constant) | Note |
| OCTN1 | HEK293 (transfected) | 444 µM | Lesser contribution to uptake.[12] |
| OCTN2 | HEK293 (transfected) | 53.0 µM | Primary transporter for uptake.[12] |
| Overall Uptake | BEAS-2B | 78.0 µM | Combined activity of endogenous transporters.[12] |
Section 2: Troubleshooting Guide
Problem: I am observing lower-than-expected potency or no effect.
This is a common issue that can arise from multiple factors related to the drug, the cells, or the assay itself.
Problem: My results are not reproducible between experiments.
In addition to the factors above, poor reproducibility is often linked to subtle variations in experimental conditions.[13]
-
Cell State: Ensure cells are seeded at the same density and are at a consistent confluency (e.g., 80-90%) at the start of each experiment. Cell behavior can change at different confluency levels.
-
Reagent Quality: Use the same lot of fetal bovine serum (FBS) if possible, as lot-to-lot variability can introduce unknown factors that affect cell signaling.[14] While ipratropium has low protein binding, other media components can influence cell health and responsiveness.[2]
-
Environmental Factors: Maintain consistent incubator conditions (CO₂, temperature, humidity). Small shifts can stress cells and alter their response to stimuli.
-
Pipetting and Dilutions: Inaccurate serial dilutions can lead to significant errors in the final drug concentration, especially when working in the nanomolar range. Calibrate pipettes regularly and use proper technique.
Section 3: Key Experimental Protocols
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of antagonists like this compound.[6][15] It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to muscarinic receptors in a cell membrane preparation.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing muscarinic receptors to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., hypotonic buffer with protease inhibitors) using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant, low concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well. This concentration should be near the K₋ of the radioligand.
-
Add increasing concentrations of unlabeled this compound (your competitor ligand). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like atropine).
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[6]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Quantification of Intracellular Calcium ([Ca²⁺]i) Flux
This protocol outlines a general method to measure changes in intracellular calcium concentration in response to a muscarinic agonist and its inhibition by this compound. This is a functional assay to measure the drug's potency.
Methodology:
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Wash cells gently with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the buffered salt solution. The loading concentration and time will depend on the dye and cell type (e.g., 1-5 µM for 30-60 minutes at 37°C).
-
After loading, wash the cells 2-3 times with the buffered solution to remove excess extracellular dye.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader equipped with injectors.
-
Baseline: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Inhibition: Inject varying concentrations of this compound into the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulation: Inject a constant concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to stimulate calcium release.
-
Recording: Record the fluorescence signal continuously for several minutes following agonist injection to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) from baseline to the peak after agonist addition.
-
Normalize the response in the ipratropium-treated wells to the response in the agonist-only control wells (0% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and calculate the IC₅₀, which represents the functional potency of this compound in that specific assay.
-
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of ipratropium, an anti-chronic obstructive pulmonary disease drug, is mediated by organic cation/carnitine transporters in human bronchial epithelial cells: implications for carrier-mediated pulmonary absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ipratropium Bromide's Short Duration of Action
This technical support center is designed for researchers, scientists, and drug development professionals who are working to overcome the limitations of ipratropium (B1672105) bromide's short duration of action in their experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the development and characterization of long-acting ipratropium bromide formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using standard this compound in prolonged in vitro or in vivo studies?
A1: The main limitation of standard this compound is its short duration of action, which is typically 2 to 4 hours.[1] This necessitates frequent administration in experimental models to maintain a therapeutic effect, which can be inconvenient and may lead to fluctuations in drug concentration at the target site.
Q2: What are the common strategies to extend the duration of action of this compound?
Q3: How can I assess the stability of my long-acting this compound formulation?
A3: Stability testing should involve storing the formulation under controlled conditions (e.g., 4°C and 22°C) and periodically analyzing the drug content and integrity.[5] Key parameters to monitor include drug concentration (using methods like HPLC), particle size distribution, and encapsulation efficiency over time.[6][7] For formulations in pressurized metered-dose inhalers (pMDIs), factors like the propellant and ethanol (B145695) content can significantly impact stability.[6][8]
Q4: What are the critical quality attributes to consider when developing a long-acting this compound formulation for inhalation?
A4: For inhaled formulations, critical quality attributes include aerodynamic particle size distribution (APSD), mass median aerodynamic diameter (MMAD), and fine particle fraction (FPF).[6][7][8] The MMAD should ideally be between 1-5 µm for optimal deposition in the deep lung.[7] Additionally, the formulation must be compatible with the chosen inhalation device.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
| Potential Cause | Troubleshooting Steps |
| Suboptimal lipid composition | - Vary the lipid-to-drug ratio. A higher lipid concentration often improves the encapsulation of hydrophilic drugs. - Experiment with different types of phospholipids (B1166683) and the inclusion of cholesterol to modify membrane rigidity and permeability.[10] |
| Inefficient hydration method | - Ensure the lipid film is thin and evenly distributed before hydration. - Optimize the hydration temperature, keeping it above the phase transition temperature of the lipids. - Agitation method (e.g., vortexing, sonication) and duration can impact vesicle formation and drug entrapment.[11] |
| Issues with separation of free drug | - Use size exclusion chromatography or dialysis with an appropriate molecular weight cutoff membrane to separate unencapsulated drug from liposomes.[12] - Ultracentrifugation can also be used, but pelleting of liposomes can sometimes be challenging.[12] |
| Drug leakage during formulation | - Prepare liposomes in a buffer with an osmotic pressure similar to the drug solution to prevent osmotic stress and drug leakage.[10] |
Issue 2: Inconsistent Drug Release from PLGA Microspheres
| Potential Cause | Troubleshooting Steps |
| High initial burst release | - Increase the polymer concentration in the organic phase to create a denser matrix. - Optimize the solvent evaporation rate; a slower rate can lead to less porous microspheres. - A higher drug loading can sometimes contribute to a higher burst effect; consider adjusting the drug-to-polymer ratio.[13] |
| Variable release kinetics between batches | - Tightly control manufacturing process parameters such as homogenization speed and time, temperature, and solvent evaporation rate.[13] - Ensure consistent particle size distribution between batches, as this significantly impacts the surface area and release rate.[14] - Characterize the molecular weight and polydispersity of each new batch of PLGA polymer, as these properties affect the degradation rate.[13] |
| Poor in vitro-in vivo correlation (IVIVC) | - The in vivo environment can accelerate polymer degradation and drug release compared to standard in vitro conditions.[15] - Consider using in vitro release media that better mimic the in vivo environment, for example, by adjusting pH or adding relevant enzymes. |
| Drug distribution within the microsphere | - The distribution of the drug within the polymer matrix (homogeneously dispersed vs. surface-loaded) affects the release profile. This can be influenced by the drug's solubility in the polymer and the manufacturing process.[16] |
Data Presentation
Table 1: Comparison of this compound Formulations
| Formulation | Drug Carrier | Mean Particle Size (µm) | Encapsulation Efficiency (%) | Duration of Action (in vivo) | Reference |
| Standard this compound | None | N/A | N/A | ~11.0 min (guinea pigs) | [2] |
| PLA-Coated Microparticles (1% PLA) | Polylactic Acid | Not Specified | Not Specified | Not Specified | [2] |
| PLA-Coated Microparticles (30% PLA) | Polylactic Acid | Not Specified | Not Specified | 56.3 min (guinea pigs) | [2] |
| PLGA Microspheres (generic) | Poly(lactic-co-glycolic acid) | 1-100 | 50-90 | Weeks to months (drug dependent) | [3][4] |
| Liposomes (generic) | Phospholipids | 0.1-1.0 | 2-50 (hydrophilic drugs) | Hours to days (drug dependent) | [10][17] |
Experimental Protocols
Protocol 1: Preparation of Sustained-Release this compound-Loaded PLA Microparticles
This protocol is adapted from a study that successfully prolonged the bronchodilatory effect of this compound in a guinea pig model.[2]
Materials:
-
This compound
-
Polylactic acid (PLA)
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized water
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in a mixture of ethanol and deionized water.
-
Prepare a separate solution of PLA in dichloromethane. The concentration of PLA can be varied to achieve different coating thicknesses (e.g., 1%, 5%, 10%, 15%, 30%, 50% w/w relative to this compound).[2]
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer equipped with a two-fluid nozzle.
-
Feed the this compound solution and the PLA solution into the spray dryer through separate channels of the nozzle.
-
Optimize spray drying parameters such as inlet temperature, atomization pressure, and feed rate to obtain hollow, spherical particles suitable for inhalation.
-
-
Particle Characterization:
-
Particle Size Analysis: Determine the particle size distribution using laser diffraction.
-
Morphology: Examine the shape and surface morphology of the microparticles using scanning electron microscopy (SEM).
-
Drug Content: Determine the amount of this compound encapsulated in the microparticles using a validated HPLC method after dissolving a known weight of microparticles in a suitable solvent.
-
In Vitro Release: Perform dissolution testing using a suitable apparatus (e.g., USP Type IV) to assess the drug release profile over time.[2]
-
Protocol 2: In Vivo Assessment of Bronchodilator Duration of Action
This protocol is based on a pharmacodynamic study in guinea pigs.[2]
Animals:
-
Male Hartley guinea pigs
Procedure:
-
Induction of Bronchoconstriction:
-
Anesthetize the guinea pigs.
-
Administer a bronchoconstricting agent, such as acetylcholine (B1216132) or histamine, to induce a stable bronchoconstriction.
-
-
Drug Administration:
-
Administer the prepared this compound formulation (e.g., PLA-coated microparticles) or a control (unformulated this compound) via intratracheal insufflation.
-
-
Measurement of Bronchodilation:
-
Measure changes in airway resistance or a surrogate measure like tidal volume at regular intervals post-drug administration until the response returns to baseline.
-
-
Data Analysis:
-
Calculate the duration of action as the time taken for the bronchodilatory effect to decrease to a predetermined level (e.g., 50% of the maximum effect).
-
Compare the duration of action of the long-acting formulation to that of the standard this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action.
Experimental Workflow
Caption: Workflow for Developing Long-Acting this compound.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Manufacture, characterization, and pharmacodynamic evaluation of engineered this compound particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. scielo.br [scielo.br]
- 5. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Compatible Stability and Aerosol Characteristics of Atrovent® (this compound) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine | MDPI [mdpi.com]
- 8. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Microstructure Formation and Characterization of Long-Acting Injectable Microspheres: The Gateway to Fully Controlled Drug Release Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomes prolong the therapeutic effect of anti-asthmatic medication via pulmonary delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ipratropium Bromide Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from ipratropium (B1672105) bromide in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is ipratropium bromide and how might it interfere with my assay?
This compound is a synthetic anticholinergic drug, structurally related to atropine.[1] It is a quaternary ammonium (B1175870) compound, which means it carries a positive charge. While there is a lack of direct published evidence showing routine interference of this compound in common biochemical assays, its chemical properties suggest theoretical mechanisms of interference. These include:
-
Non-specific binding: The positive charge of the ipratropium molecule could lead to electrostatic interactions with negatively charged surfaces, such as microplate wells or protein components of an assay, leading to non-specific binding.
-
Steric hindrance: If this compound binds non-specifically to a target protein or antibody, it could physically block the binding of the intended analyte or detection molecule.
-
Cross-reactivity in immunoassays: Although unlikely to be a frequent issue due to its unique structure, there is a theoretical possibility of cross-reactivity if an antibody in an immunoassay recognizes a similar structural motif on this compound as it does on the target analyte.
Q2: At what concentrations might this compound cause interference?
The likelihood of interference is concentration-dependent. Following inhalation, peak plasma concentrations of this compound are generally low. Studies have reported peak plasma concentrations (Cmax) in the range of 32 to 96.3 pg/mL.[1][2] However, a significant portion of an inhaled dose is swallowed, leading to higher concentrations in the gastrointestinal tract.[3][4] It is crucial to consider the specific sample matrix and the administered dose when assessing the potential for interference.
Quantitative Data Summary: this compound Pharmacokinetics
| Parameter | Route of Administration | Value | Reference |
| Peak Plasma Concentration (Cmax) | Inhalation | 32 pg/mL | [1] |
| Peak Plasma Concentration (Cmax) | Inhalation (HFA-MDI) | 96.3 pg/mL (normalized to 160 mcg/dose) | [2] |
| Systemic Bioavailability | Inhalation | <10% to 7% | [1][5] |
| Elimination Half-life | Intravenous/Inhalation | ~1.6 - 2 hours | [2][5] |
Q3: Are there any documented cases of this compound causing false positives or negatives in assays?
Troubleshooting Guides
Scenario 1: Unexpectedly High Background or False Positives in an Immunoassay (e.g., ELISA)
Possible Cause: Non-specific binding of this compound to the microplate surface or to assay components (e.g., capture or detection antibodies).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background in immunoassays.
Detailed Methodologies:
-
Spike-in Experiment:
-
Prepare a known negative control sample (a sample that should not contain the analyte of interest).
-
Spike this negative control with a range of this compound concentrations, starting from expected physiological levels up to a worst-case scenario concentration.
-
Run the spiked samples in your assay alongside unspiked controls.
-
An increase in signal in the spiked samples compared to the unspiked control suggests interference.
-
-
Buffer Optimization:
-
Blocking:
-
Ensure the blocking step is sufficient. You can try increasing the concentration of the blocking agent (e.g., BSA or casein) or the incubation time.
-
Consider switching to a different blocking agent. Casein has been shown to be more effective than BSA in some cases for reducing non-specific binding.[8]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove this compound from the sample before running the assay. The choice of sorbent will depend on the physicochemical properties of this compound.
-
Sample Dilution: If the expected analyte concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.[9]
-
Scenario 2: Reduced Signal or False Negatives in an Enzymatic Assay
Possible Cause: this compound non-specifically binding to the enzyme and inhibiting its activity, or interfering with the detection of the reaction product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reduced signal in enzymatic assays.
Detailed Methodologies:
-
Control Experiments:
-
Ipratropium + Substrate: To check if this compound interacts with the substrate or detection system, run a reaction with the substrate and this compound but without the enzyme.
-
Ipratropium + Enzyme: To assess direct inhibition, pre-incubate the enzyme with this compound before adding the substrate. A decrease in activity compared to a control without this compound suggests inhibition.
-
-
Buffer Modification:
-
pH Optimization: The pH of the assay buffer can influence non-specific interactions. Experiment with slight adjustments to the pH to see if it mitigates the interference.[6]
-
Enzyme Stabilization: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help stabilize the enzyme and prevent non-specific binding of other molecules.[6]
-
-
Sample Cleanup:
-
Protein Precipitation and SPE: For complex matrices, first precipitate the proteins (e.g., with acetonitrile (B52724) or methanol), then use Solid-Phase Extraction (SPE) on the supernatant to remove this compound.
-
Dialysis or Ultrafiltration: For larger analytes, these methods can be used to separate the small molecule this compound from the analyte of interest.
-
Signaling Pathway Considerations
This compound acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[5] It blocks the action of acetylcholine, leading to a decrease in the formation of cyclic guanosine (B1672433) monophosphate (cGMP).[5]
Caption: Simplified signaling pathway of this compound's mechanism of action.
When designing an assay, be mindful of this pathway. If your assay measures components of the cGMP signaling cascade or related pathways, the pharmacological action of this compound could lead to in vivo or ex vivo effects that alter the baseline levels of your analyte, which is distinct from direct assay interference.
Disclaimer: The information provided here is for guidance purposes only. Specific assay interference issues may require further investigation and optimization. Always validate your assays thoroughly, especially when analyzing samples that may contain potentially interfering substances.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Optimizing Ipratropium Bromide Aerosol Delivery in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of aerosolized ipratropium (B1672105) bromide in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and streamline your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the aerosolized delivery of ipratropium bromide in animal studies.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Aerosol Output or Nebulizer "Sputtering" | 1. Low Nebulizer Volume: Nebulizing small volumes can lead to inconsistent output and premature sputtering. A minimum volume is often required for efficient nebulization.[1] 2. Improper Nebulizer Assembly: Incorrectly assembled components can disrupt airflow and aerosol generation. 3. Clogged Nebulizer Nozzle: Residue from previous experiments or impurities in the solution can obstruct the nozzle. | 1. Ensure the total volume in the nebulizer is sufficient. For some formulations, a minimum of 2mL is recommended. If the this compound solution volume is low, it can be mixed with a suitable vehicle like sterile saline.[1] 2. Carefully follow the manufacturer's instructions for assembling the nebulizer. Ensure all parts are securely fitted. 3. Thoroughly clean the nebulizer after each use according to the manufacturer's protocol. Use filtered, sterile solutions to prepare your this compound formulation. |
| Low Lung Deposition of this compound | 1. Suboptimal Particle Size: The aerodynamic particle size is a critical factor for lung deposition. Particles that are too large will impact the upper airways, while very small particles may be exhaled.[2] 2. High Nasal Filtration in Rodents: Rodents are obligate nose breathers, and their nasal passages are highly efficient at filtering inhaled particles. 3. Inefficient Delivery System: The choice of nebulizer and exposure system (e.g., whole-body vs. nose-only) significantly impacts delivery efficiency. | 1. Aim for a mass median aerodynamic diameter (MMAD) between 1 and 3 µm for optimal rodent lung deposition. The particle size can be influenced by the nebulizer type and operating parameters.[2] 2. Utilize a nose-only or endotracheal tube delivery system to bypass nasal filtration and increase the dose delivered to the lungs. 3. Vibrating mesh nebulizers (VMNs) have been shown to produce a greater proportion of fine particles compared to jet nebulizers.[3] For mechanically ventilated animals, optimizing ventilator settings and considering breath-actuated nebulization can enhance delivery.[4] |
| Variability in Experimental Results | 1. Inconsistent Nebulizer Performance: Different nebulizer types and even different units of the same model can have varying outputs. 2. Animal-to-Animal Variation: Physiological differences between animals can lead to variability in deposition. 3. Environmental Factors: Temperature and humidity can affect aerosol particle size and stability. | 1. Characterize your nebulizer's output (particle size distribution and output rate) with the this compound solution before starting in vivo experiments. 2. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. 3. Maintain a controlled experimental environment with stable temperature and humidity. The presence of heat and humidification can increase the particle size of the aerosol.[3] |
| Signs of Respiratory Irritation in Animals | 1. Inappropriate Formulation: The pH or osmolality of the nebulized solution may cause irritation. 2. High Drug Concentration: A high concentration of this compound may lead to adverse effects. | 1. Prepare this compound in a sterile, isotonic saline solution (0.9% NaCl). Ensure the pH of the final solution is within a physiologically acceptable range. 2. Start with lower concentrations and gradually increase to the desired dose, while closely monitoring the animals for any signs of distress. |
Frequently Asked Questions (FAQs)
1. What is the optimal particle size for delivering this compound to rodent lungs?
For rodents, the optimal mass median aerodynamic diameter (MMAD) for deep lung deposition is generally considered to be between 1 and 3 micrometers.[2] Particles within this range are more likely to bypass the upper airways and deposit in the smaller bronchioles and alveoli.
2. Which type of nebulizer is best for rodent studies with this compound?
Both jet nebulizers and vibrating mesh nebulizers (VMNs) can be used. However, VMNs often generate a higher fraction of fine particles, which can lead to more efficient lung delivery.[3] The choice of nebulizer should be based on the desired particle size and the specific experimental setup.
3. How can I quantify the amount of this compound delivered to the lungs?
Quantification of this compound in lung tissue can be achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for detecting and quantifying the drug in biological samples.
4. Can I mix this compound with other drugs in the nebulizer?
This compound solution can be mixed with other nebulized medications such as albuterol or metaproterenol (B1677457) for simultaneous administration, provided they are used within one hour of mixing. However, it should not be mixed with cromolyn (B99618) sodium solutions as this can lead to precipitation. Always check for compatibility before co-administering drugs.
5. What is the mechanism of action of this compound?
This compound is a non-selective muscarinic receptor antagonist.[5] It works by blocking the action of acetylcholine (B1216132) at M1, M2, and M3 muscarinic receptors in the airways.[5] The primary therapeutic effect comes from the blockade of M3 receptors on the smooth muscle of the bronchi, which leads to bronchodilation (widening of the airways).[5][6] It also reduces mucus secretion by blocking M3 receptors on submucosal glands.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the aerosolization of this compound and factors influencing its delivery.
Table 1: this compound Aerosol Characteristics from a Nose-Only Inhalation System for Mice
| Parameter | Value | Reference |
| Drug Concentration | 1 mg/mL in 0.9% saline | [2] |
| Nebulizer Feed Rate | 1 mL/min | [2] |
| Nebulizer Air Flow | 10 L/min | [2] |
| Dilution Air Flow | 5 L/min | [2] |
| MMAD (GSD) | 1.7 µm (1.5) | [2] |
| Aerosol Concentration | 0.5 µg/L | [2] |
| Calculated Deposition Fraction (Mice) | 0.037 | [2] |
MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation
Table 2: Comparison of Aerosol Particle Size (MMAD) from Different Nebulizers
| Nebulizer Type | Drug Combination | MMAD (µm) | Conditions | Reference |
| Jet Nebulizer (Pari LC+) | Formoterol (B127741) + this compound | 2.7 ± 0.1 | - | [7] |
| Jet Nebulizer (Control) | This compound | 3.85 | Mechanically Ventilated Patients | [8] |
| Vibrating Mesh Nebulizer (Test) | This compound | 4.52 | Mechanically Ventilated Patients | [8] |
Note: Data from human studies or with drug combinations are provided for comparative purposes and may not directly translate to rodent models with this compound alone.
Experimental Protocols
Protocol 1: Aerosol Delivery of this compound to Mice using a Nose-Only Exposure System
This protocol is adapted from a study by J.A. Sobolewski et al. (2017).[2]
1. Materials:
- This compound powder
- Sterile 0.9% saline solution
- Nose-only inhalation exposure system
- Jet nebulizer
- Syringe pump
- High-performance liquid chromatography (HPLC) system for quantification
- Cascade impactor for particle size analysis
2. Procedure:
- Formulation Preparation: Dissolve this compound in 0.9% normal saline to a final concentration of 1 mg/mL.
- System Setup:
- Fill a syringe with the this compound solution and place it in the syringe pump, which is set to feed the jet nebulizer at a rate of 1 mL/min.
- Connect the jet nebulizer to the inhalation unit.
- Set the airflow to the jet nebulizer at 10 L/min and the dilution air flow to 5 L/min.
- Animal Exposure:
- Acclimatize the mice to the restraint tubes before the experiment.
- Place the mice in the restraint tubes and connect them to the exposure ports of the nose-only system.
- Initiate the aerosol generation and expose the animals for the desired duration (e.g., 45 minutes).
- Aerosol Characterization:
- During the exposure, sample the aerosol using a cascade impactor to determine the MMAD and GSD.
- Place an absolute filter downstream of the exposure ports to collect the aerosol and determine the average aerosol concentration.
- Quantification of Lung Deposition:
- At the end of the exposure, euthanize the animals and harvest the lungs.
- Homogenize the lung tissue and extract the this compound.
- Quantify the amount of this compound in the lung homogenate using a validated HPLC method.
Protocol 2: Quantification of this compound in Rat Lung Tissue by LC-MS/MS
This protocol is based on the methodology described in a study by L. Goodwin et al.
1. Materials:
- Rat lung tissue samples
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Homogenizer
- Reagents for drug extraction (e.g., acetonitrile)
- Internal standard for ipratropium
2. Procedure:
- Sample Preparation:
- Harvest the lungs from the rats after aerosol exposure.
- Take biopsies or homogenize the entire lung tissue.
- Extraction:
- Perform a protein precipitation extraction of the homogenized lung tissue using a suitable organic solvent like acetonitrile.
- Add an internal standard to the samples before extraction to correct for matrix effects and variations in extraction efficiency.
- Centrifuge the samples and collect the supernatant.
- LC-MS/MS Analysis:
- Inject the supernatant into the LC-MS/MS system.
- Use a suitable chromatography column and mobile phase to separate ipratropium from other components.
- Detect and quantify ipratropium using multiple reaction monitoring (MRM) with specific mass transitions (e.g., m/z 332.2–166.0 and 332.2–123.9).
- Data Analysis:
- Generate a standard curve using known concentrations of ipratropium.
- Calculate the concentration of ipratropium in the lung tissue samples based on the standard curve and the internal standard response.
Visualizations
Caption: Experimental workflow for aerosolized this compound delivery.
Caption: this compound's mechanism of action on the M3 muscarinic receptor.
References
- 1. New ipratropium formulation to decrease nebulization time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size distribution of salbutamol/ipratropium aerosols produced by different nebulizers in the absence and presence of heat and humidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized aerosol delivery to a mechanically ventilated rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. In vitro deposition properties of nebulized formoterol fumarate: effect of nebulization time, airflow, volume of fill and nebulizer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiency of a New Mesh-Type Nebulizer (NE-SM1 NEPLUS) for Intrapulmonary Delivery of this compound in Surgical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ipratropium bromide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipratropium (B1672105) bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ipratropium bromide?
This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It blocks the action of acetylcholine, a neurotransmitter, at all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1][3] In the airways, this blockade of M3 receptors on airway smooth muscle and submucosal glands leads to bronchodilation and reduced mucus secretion.[1][2]
Q2: Why am I observing a weaker than expected response or no response to this compound in my cell-based assay?
Several factors could contribute to a diminished response:
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of the target muscarinic receptor subtype.
-
Incorrect Receptor Subtype: Ensure your cell line expresses the muscarinic receptor subtype relevant to your experimental question (e.g., M3 for bronchoconstriction).
-
Poor Compound Stability: this compound is sensitive to alkaline conditions.[4] Ensure your buffer systems are neutral or slightly acidic.
-
Cell Health and Passage Number: Use cells that are healthy, within a low passage number, and in the logarithmic growth phase for optimal results.
-
Assay Conditions: Suboptimal incubation times, temperatures, or buffer compositions can affect the outcome of functional assays.
Q3: My in vivo animal study is showing inconsistent results in bronchoprotection. What are the potential causes?
Inconsistent in vivo results can arise from:
-
Animal Model Variability: Ensure the use of a consistent and appropriate animal model for studying bronchoconstriction.
-
Drug Administration: The method of administration (e.g., nebulization, intratracheal instillation) can significantly impact drug delivery to the lungs. Ensure the technique is standardized and reproducible.
-
Anesthesia: The type and depth of anesthesia can influence respiratory parameters and the response to bronchoconstrictors and bronchodilators.
-
Vagal Tone: this compound's efficacy is dependent on the level of vagal cholinergic tone. Variations in this tone between animals can lead to inconsistent results.
-
Paradoxical Bronchoconstriction: As a non-selective antagonist, this compound also blocks M2 autoreceptors on cholinergic nerve endings. This can lead to an increase in acetylcholine release, potentially counteracting the M3 receptor blockade and, in some cases, causing a paradoxical bronchoconstrictor response.[3]
Q4: How should I store this compound solutions to ensure stability?
This compound solutions are fairly stable in neutral and acidic conditions but are rapidly hydrolyzed in alkaline solutions.[4] It is recommended to store solutions in a cool, dark place. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Membrane Preparation | Ensure a standardized protocol for membrane preparation with consistent protein concentrations. Perform a protein quantification assay (e.g., BCA assay) on each batch. |
| Radioligand Degradation | Use a fresh aliquot of radioligand ([³H]-NMS) for each experiment and store it according to the manufacturer's instructions. |
| Non-Equilibrium Conditions | Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined through time-course experiments. |
| Inadequate Washing | Insufficient washing can lead to high non-specific binding. Optimize the number and volume of washes with ice-cold buffer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Issue 2: Inconsistent Results in Calcium Mobilization Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell monolayer. |
| Inconsistent Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time for consistent loading across all wells. |
| Cell Stress | Handle cells gently during plating and media changes to avoid mechanical stress, which can trigger spontaneous calcium signaling. |
| Phototoxicity | Minimize exposure of dye-loaded cells to light to prevent phototoxicity and photobleaching. |
| Compound Precipitation | Ensure this compound and other compounds are fully dissolved in the assay buffer. Check for any precipitation in the stock solutions. |
Data Presentation
Table 1: this compound Binding Affinities (Ki) and Functional Potency (IC50/pA2)
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Functional Potency (pA2) | Species/Tissue |
| M1 | 2.9[5] | - | - | - |
| M2 | 2.0[5] | - | - | - |
| M3 | 1.7[5] | - | 8.39[6] | Rat Lung[6] |
| M4 | - | - | - | - |
| M5 | - | - | - | - |
| Mixed (M1-M3) | 0.5 - 3.6 | - | - | Human Lung |
Note: Data is compiled from various sources and experimental conditions may differ. pA2 is a measure of antagonist potency derived from Schild analysis.
Experimental Protocols
Radioligand Competition Binding Assay ([³H]-N-Methylscopolamine)
This protocol is for determining the binding affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
[³H]-N-Methylscopolamine ([³H]-NMS)
-
This compound
-
Atropine (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL [³H]-NMS (at a concentration near its Kd), 25 µL Assay Buffer, and 50 µL membrane preparation.
-
Non-specific Binding (NSB): 25 µL [³H]-NMS, 25 µL of 10 µM Atropine, and 50 µL membrane preparation.
-
Competitive Binding: 25 µL [³H]-NMS, 25 µL of varying concentrations of this compound, and 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay in CHO Cells
This protocol is for assessing the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the target muscarinic receptor
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the CHO cells into the 96-well plates and incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Incubation:
-
Wash the cells with Assay Buffer to remove extracellular dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the muscarinic agonist (typically the EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Mandatory Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Ipratropium Bromide Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of ipratropium (B1672105) bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ipratropium bromide?
A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] In the respiratory system, it competitively inhibits acetylcholine from binding to M1 and M3 muscarinic receptors on the smooth muscle cells lining the airways.[2] This blockade prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to a decrease in the contractility of bronchial smooth muscle, resulting in bronchodilation.[2][][4][5] It also reduces mucus secretion from submucosal glands.[5]
Q2: Which animal species are most commonly used to model the effects of this compound?
A2: Rats, mice, guinea pigs, and dogs are frequently used to study the effects of this compound.[6] The choice of species often depends on the specific research question. For instance, guinea pigs are known to be highly sensitive to bronchoconstrictors, making them a suitable model for studying bronchospasm.[7] Rats and mice are commonly used for models of allergic asthma and airway inflammation.[8] Dogs have been used to study pharmacokinetic profiles and in vivo airway responses.[9]
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most clinically relevant route of administration is inhalation, either via nebulization or intratracheal instillation, as this mimics human use.[10] Other routes such as intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) administration are also used, particularly in pharmacokinetic and toxicity studies to understand the systemic effects of the drug.[6]
Q4: Are there known species-specific differences in the response to this compound?
A4: Yes, inter-individual and inter-species variability in drug responses are known to occur in laboratory animals.[11] For example, pharmacokinetic studies have shown differences in the half-life and absorption of this compound between rats and dogs.[4] Furthermore, low doses of ipratropium have been shown to cause bronchoconstriction in dogs, potentially due to preferential blockade of M2 autoreceptors, while higher doses lead to the expected bronchodilation.[9]
Troubleshooting Guide
Issue 1: High variability in bronchoconstriction measurements after this compound administration.
-
Q: My measurements of airway resistance show high variability between animals in the same treatment group. What could be the cause?
-
A: High variability can stem from several factors. Ensure consistent and accurate drug delivery, especially with inhalation routes. For intratracheal administration, proper technique is crucial to avoid deposition in the upper airways or esophagus.[12][13] The depth of anesthesia can also significantly impact respiratory parameters; therefore, maintaining a consistent level of anesthesia is vital. Additionally, underlying differences in airway hyperreactivity between individual animals, even within the same strain, can contribute to variability.[14] Consider acclimatizing the animals to the experimental setup to reduce stress-induced physiological changes.
-
Issue 2: Unexpected or paradoxical bronchoconstriction observed at low doses.
-
Q: I observed a bronchoconstrictor effect at low doses of this compound, which is contrary to its known mechanism. Why might this be happening?
-
A: This phenomenon, known as paradoxical bronchospasm, has been reported, particularly in dogs.[9] It is hypothesized to be due to this compound's non-selective nature. At low concentrations, it may preferentially block presynaptic M2 muscarinic autoreceptors on cholinergic nerves. These receptors normally inhibit acetylcholine release, so their blockade can lead to increased acetylcholine in the synaptic cleft, overwhelming the M3 receptor blockade on the smooth muscle and causing contraction.[4][15] Consider performing a dose-response study to identify the optimal dose for bronchodilation in your specific model.
-
Issue 3: Difficulty in assessing the effect of this compound on mucus secretion.
-
Q: I am struggling to quantify changes in mucus production after this compound treatment. What methods can I use?
-
A: Quantifying mucus production can be challenging. A common method is to perform bronchoalveolar lavage (BAL) and analyze the fluid for mucin content using techniques like ELISA or slot blotting with mucin-specific antibodies. Histological analysis of lung sections stained with Periodic acid-Schiff (PAS) can be used to visualize and quantify goblet cell hyperplasia and mucus production within the airways.[16][17]
-
Issue 4: The anti-inflammatory effects of this compound are not significant in my model.
-
Q: I am not observing a significant reduction in inflammatory markers after this compound treatment in my asthma model. What should I consider?
-
A: The anti-inflammatory effects of this compound may be more subtle compared to corticosteroids. Ensure that the timing of drug administration and sample collection is appropriate for the inflammatory cascade in your model. The choice of inflammatory markers is also crucial. While ipratropium has been shown to reduce neutrophil infiltration, its effects on other inflammatory cells or cytokines might be less pronounced.[18] Consider evaluating a panel of inflammatory markers, including key cytokines like IL-4, IL-5, and IL-13 in allergic models, and chemokines. Also, verify the dose and route of administration are sufficient to achieve a therapeutic concentration in the lungs.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rat | Dog |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) |
| Dose | 7-8 mg/kg | 0.08 mg/kg |
| Clearance (Cl) | 87 - 150 ml/min/kg | 34 - 42 ml/min/kg |
| Volume of Distribution (Vss) | 3 - 15 L/kg | 2 - 10 L/kg |
| Plasma Half-life (t½) | 6 - 8 hours | Not explicitly stated |
| Urine Elimination Half-life (t½) | 21 - 24 hours | Not explicitly stated |
Source:[4]
Table 2: Dose Conversion from Animal to Human Equivalent Dose (HED)
| Animal Species | Body Weight (kg) | Km Factor | To Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by: |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 0.081 |
| Rat | 0.15 | 6 | 0.162 |
| Guinea Pig | 0.40 | 8 | 0.216 |
| Rabbit | 1.8 | 12 | 0.324 |
| Dog | 10 | 20 | 0.541 |
Km is a correction factor used for allometric scaling based on body surface area. HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km). Source:[19][20][21]
Experimental Protocols
Protocol 1: Measurement of Bronchoconstriction in Anesthetized Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, intraperitoneally).
-
Tracheostomy: Perform a tracheostomy and insert a cannula into the trachea. Connect the animal to a small animal ventilator.
-
Measurement of Airway Mechanics: Use a whole-body plethysmograph or a forced oscillation technique to measure baseline airway resistance (Raw) and lung compliance (Cdyn).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intratracheal aerosol or intravenous injection).
-
Bronchial Challenge: After a predetermined time, challenge the animal with a bronchoconstrictor agent such as methacholine (B1211447) or acetylcholine, administered intravenously or as an aerosol.[22][23]
-
Data Recording: Continuously record airway resistance and compliance throughout the challenge.
-
Data Analysis: Calculate the percentage increase in airway resistance from baseline in response to the bronchoconstrictor. Compare the responses between the this compound-treated and control groups.
Protocol 2: Analysis of Mucus Secretion in a Mouse Model of Allergic Asthma
-
Induction of Allergic Asthma: Sensitize and challenge BALB/c mice with an allergen such as ovalbumin (OVA) to induce an asthmatic phenotype characterized by airway inflammation and mucus hypersecretion.[8][16]
-
This compound Treatment: Administer this compound or vehicle to the mice, typically via intratracheal or intranasal instillation, prior to the final allergen challenges.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) through a tracheal cannula.
-
Mucin Quantification: Centrifuge the BAL fluid to separate the cells. Analyze the supernatant for mucin content using an ELISA kit specific for relevant mucins (e.g., Muc5ac).
-
Histological Analysis: Fix the lungs in 10% buffered formalin. Embed the tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize and quantify mucus-producing goblet cells in the airway epithelium.[17]
-
Data Analysis: Compare the mucin concentration in the BAL fluid and the number of PAS-positive goblet cells between the different treatment groups.
Protocol 3: Assessment of Inflammatory Markers in Rat Bronchoalveolar Lavage Fluid (BALF)
-
Induction of Airway Inflammation: Induce airway inflammation in rats using a relevant model, such as exposure to lipopolysaccharide (LPS) or an allergen.
-
Treatment: Administer this compound or vehicle control at the desired dose and route.
-
BAL Collection: At the end of the study period, perform a bronchoalveolar lavage as described in Protocol 2.
-
Cell Count and Differential: Determine the total number of inflammatory cells in the BALF using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the numbers of macrophages, neutrophils, eosinophils, and lymphocytes.
-
Cytokine Analysis: Analyze the BALF supernatant for the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using commercially available ELISA kits.
-
Data Analysis: Compare the total and differential cell counts, and the levels of inflammatory mediators in the BALF between the this compound-treated and control groups.
Mandatory Visualization
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
References
- 1. ipratropium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. [Toxicological studies on ipratropiumbromide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
- 13. Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
- 14. Variability of airway responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. droracle.ai [droracle.ai]
- 19. Conversion between animals and human [targetmol.com]
- 20. archives.ijper.org [archives.ijper.org]
- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 22. Methacholine-induced bronchoconstriction in rats: effects of intravenous vs. aerosol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aerosolized methacholine-induced bronchoconstriction and pulmonary hyperinflation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Ipratropium Bromide Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the translational relevance of their ipratropium (B1672105) bromide studies. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experiments and facilitate a smoother transition from preclinical to clinical research.
Frequently Asked Questions (FAQs)
1. Preclinical Development
-
Q1: What are the key challenges in the preclinical development of inhaled drugs like ipratropium bromide?
-
A1: A major challenge is improving pulmonary bioavailability while minimizing systemic exposure.[1] A significant portion of an inhaled drug (40-90%) can be deposited in the oropharynx, leading to systemic absorption.[1] Other challenges include selecting appropriate animal models that accurately reflect human respiratory diseases and developing formulations that are stable and deliver a consistent dose.[2][3]
-
-
Q2: Which animal models are most commonly used for preclinical COPD studies with this compound, and what are their limitations?
-
A2: Mice, guinea pigs, and rats are the most frequently used animal models for COPD research.[4][5] Common methods for inducing COPD-like symptoms include exposure to cigarette smoke, intratracheal lipopolysaccharide (LPS), or intranasal elastase.[4] While these models can replicate some features of human COPD, such as inflammation and tissue damage, they often fail to capture the full complexity and progressive nature of the disease in humans.[6][7]
-
-
Q3: How can I improve the translational relevance of my preclinical animal studies?
-
A3: To improve translational relevance, it is crucial to carefully select an animal model that best mimics the specific aspect of the human disease being studied.[3] Utilizing imaging techniques to assess lung deposition and distribution in animals can provide valuable data for comparison with human studies. Furthermore, incorporating biomarkers that are relevant in both animals and humans can help bridge the preclinical-clinical gap.
-
2. Formulation and Delivery
-
Q4: What are the critical factors affecting the stability of this compound in pressurized metered-dose inhaler (pMDI) formulations?
-
A4: The stability of this compound in pMDI formulations is influenced by the type and concentration of the propellant (e.g., HFA), the presence and concentration of co-solvents like ethanol, and the pH of the formulation.[8] this compound is susceptible to hydrolysis in high-pH environments (pH > 4).[9]
-
-
Q5: What are the advantages of developing novel delivery systems for this compound?
-
A5: Novel delivery systems, such as nanoparticle-based inhalers or sustained-release formulations, can improve the therapeutic index of this compound by targeting drug delivery to the lungs, prolonging its duration of action, and reducing systemic side effects.[10]
-
3. Clinical Trials
-
Q6: What are the primary endpoints in clinical trials evaluating the efficacy of this compound?
-
A6: The most common primary endpoint is the improvement in pulmonary function, typically measured as the change in Forced Expiratory Volume in 1 second (FEV1).[11] The area under the FEV1-time curve (AUC) is also frequently used to assess the overall bronchodilator effect over a specific period.[12]
-
-
Q7: Why is combination therapy with a beta-agonist a common strategy in clinical studies?
-
A7: Combining this compound (an anticholinergic) with a beta-agonist (like albuterol or salbutamol) often results in a greater and more prolonged bronchodilator effect than either agent used alone.[13][14] This is because they act on different pathways to promote airway smooth muscle relaxation. The combination can also simplify therapy and improve patient compliance.[15]
-
Troubleshooting Guides
1. In Vitro Characterization
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in Aerodynamic Particle Size Distribution (APSD) results | 1. Inconsistent actuation technique. 2. Leaks in the cascade impactor assembly. 3. Suboptimal HPLC method for drug quantification. 4. Environmental factors (humidity, temperature). | 1. Use a mechanical actuator for consistent actuation force and duration. 2. Ensure all seals in the cascade impactor are properly seated and leak-tested before each run. 3. Refer to the HPLC troubleshooting guide below. 4. Conduct experiments in a controlled environment. |
| Poor in vitro-in vivo correlation (IVIVC) for dissolution studies | 1. The chosen dissolution method does not mimic in vivo conditions. 2. The dissolution medium is not physiologically relevant. 3. Particle agglomeration on the dissolution membrane. | 1. Consider using alternative dissolution apparatuses like the Transwell system or flow-through cell apparatus (USP Apparatus 4).[16] 2. Use simulated lung fluids that mimic the pH and composition of the lung lining fluid. 3. Ensure proper dispersion of the sample on the membrane before starting the dissolution test.[17] |
2. HPLC Analysis of this compound
| Problem | Possible Causes | Troubleshooting Steps |
| Peak tailing or fronting | 1. Column degradation or contamination. 2. Incompatibility between sample solvent and mobile phase. 3. Secondary interactions with residual silanols on the column. | 1. Flush the column with a strong solvent or replace the column.[10] 2. Dissolve the sample in the mobile phase whenever possible.[10] 3. Adjust the mobile phase pH to reduce silanol (B1196071) interactions.[18] |
| Noisy baseline or drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system. | 1. Degas the mobile phase and purge the pump.[19] 2. Use high-purity solvents and flush the detector cell.[19] 3. Inspect all fittings and connections for leaks.[19] |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Hand-mix the mobile phase from a single reservoir if using a proportioning valve.[20] 2. Use a reliable column oven to maintain a stable temperature.[20] 3. Ensure the column is adequately equilibrated with the mobile phase before each run. |
3. Preclinical Animal Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected cardiovascular side effects (e.g., tachycardia) | 1. High systemic absorption of this compound. 2. Off-target effects at higher doses. 3. Stress induced by the experimental procedure. | 1. Optimize the inhalation delivery method to maximize lung deposition and minimize oropharyngeal deposition. 2. Conduct dose-response studies to identify the therapeutic window. 3. Acclimatize animals to the experimental setup and handling procedures. |
| High inter-animal variability in lung function measurements | 1. Inconsistent delivery of the inhaled dose. 2. Differences in the severity of the induced lung disease. 3. Improper measurement technique. | 1. Use a delivery system that ensures a consistent and reproducible dose to each animal. 2. Carefully phenotype animals to ensure they have a similar disease state before starting the study. 3. Ensure proper training of personnel on lung function measurement techniques and equipment. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Administration Route | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) |
| Intravenous | 100 | - | ~2 hours[21][22] |
| Inhalation | 7-28%[23] | 1-2 hours[21] | ~2 hours[21] |
| Oral | ~2%[23] | - | - |
| Intranasal | <20% | ~15 minutes (onset of action)[21] | - |
Table 2: Efficacy of this compound in Combination Therapy (FEV1 Improvement)
| Study | Treatment Arms | Patient Population | Key Findings |
| Bruderman et al., 1983[14] | IB + Metaproterenol (B1677457) vs. IB alone vs. Metaproterenol alone | Allergic asthmatic patients | Inhalation of IB followed by Metaproterenol resulted in a significantly greater and longer-lasting bronchodilator effect.[14] |
| Nelson et al., 2010[15] | IB/Albuterol via Respimat vs. IB/Albuterol via MDI | COPD patients | The Respimat inhaler had comparable efficacy to the MDI for FEV1 AUC0-6h.[15] |
| Hanania et al., 2016[12] | IB/Albuterol MDI vs. Albuterol HFA MDI | Moderate-to-severe asthma patients | CVT-MDI showed a statistically significant improvement in FEV1 AUC0-6h and peak FEV1 response compared to ALB-HFA alone.[12] |
Experimental Protocols
1. Aerodynamic Particle Size Distribution (APSD) Measurement
This protocol is based on USP General Chapter <601>.
-
Apparatus: A multi-stage cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).
-
Preparation:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Coat the collection surfaces with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Connect the impactor to a vacuum pump and a flow meter.
-
-
Procedure:
-
Set the flow rate to a constant value (e.g., 28.3 L/min).[11]
-
Prime the inhaler as per the product instructions.
-
Actuate the inhaler into the impactor's induction port. The number of actuations should be sufficient for quantification but not so high as to cause overloading of any stage.[24]
-
After actuation, turn off the vacuum pump and carefully disassemble the impactor.
-
-
Drug Recovery and Analysis:
-
Rinse each stage and the filter with a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particles.
-
2. In Vitro Dissolution Testing (Paddle Apparatus - USP Apparatus 2)
This protocol is a general guideline and should be optimized for the specific formulation.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a physiologically relevant dissolution medium (e.g., simulated lung fluid at pH 7.4).
-
Procedure:
-
De-aerate the dissolution medium.
-
Fill the dissolution vessels with a specified volume of the medium and equilibrate to 37 ± 0.5 °C.
-
Deposit a known dose of the this compound formulation onto a membrane filter.
-
Place the membrane in the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
-
Sampling and Analysis:
-
Withdraw samples at predetermined time points.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the dissolution profile (percentage dissolved vs. time).
-
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships of strategies for translational relevance.
References
- 1. Unleashing the Potential of Inhaled Drugs: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance | Semantic Scholar [semanticscholar.org]
- 4. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 5. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compatible Stability and Aerosol Characteristics of Atrovent® (this compound) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Efficacy and safety of this compound/albuterol compared with albuterol in patients with moderate-to-severe asthma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy--a review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of various combinations of this compound and metaproterenol in allergic asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound/albuterol delivered via Respimat inhaler versus MDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 17. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 18. agilent.com [agilent.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of this compound after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 23. pharmascience.com [pharmascience.com]
- 24. smatrix.com [smatrix.com]
Validation & Comparative
Comparing ipratropium bromide vs. tiotropium in preclinical models
A Comparative Analysis of Two Key Muscarinic Antagonists in Preclinical Models
In the landscape of respiratory pharmacology, particularly for diseases like Chronic Obstructive Pulmonary Disease (COPD), muscarinic receptor antagonists are a cornerstone of therapy. Among these, ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA), and tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA), are archetypal examples. While both function by blocking acetylcholine-induced bronchoconstriction, their distinct pharmacological profiles, rooted in their molecular interactions with muscarinic receptors, lead to significant differences in potency, duration of action, and clinical utility. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Antagonists at the Muscarinic Receptor
Both ipratropium and tiotropium are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). In the airways, the M3 subtype on smooth muscle cells is the primary mediator of bronchoconstriction. Acetylcholine released from parasympathetic nerves binds to these M3 receptors, initiating a signaling cascade that results in smooth muscle contraction. Both drugs block this interaction. However, the key differences lie in their receptor binding kinetics and selectivity.
Tiotropium is often described as having "kinetic selectivity" for M3 and M1 receptors over M2 receptors.[1][2][3] While it binds with similar high affinity to all three subtypes, it dissociates very slowly from M1 and M3 receptors, but more rapidly from M2 receptors.[1][4] The M2 receptor functions as a presynaptic autoreceptor, inhibiting further acetylcholine release.[3] Ipratropium, being a non-selective antagonist, blocks M2 receptors as effectively as M3 receptors, which can lead to a transient increase in local acetylcholine concentration, potentially counteracting some of its bronchodilatory effect.[3] Tiotropium's faster dissociation from M2 receptors spares this negative feedback loop, while its slow dissociation from M3 receptors provides sustained bronchodilation.[2][3] This prolonged receptor occupancy is the molecular basis for tiotropium's long duration of action.[2][4]
Quantitative Comparison of Preclinical Performance
The following tables summarize the key quantitative differences observed between ipratropium bromide and tiotropium in various preclinical assays.
Table 1: Receptor Binding Affinity and Dissociation Kinetics
| Parameter | This compound | Tiotropium | Key Finding | Reference(s) |
| Binding Affinity (Human Lung) | ~10-fold less potent than tiotropium | High Potency | Tiotropium binds with significantly higher affinity to muscarinic receptors. | [2][4][5][6] |
| pA₂ (hM₃ Receptor) | Not reported in direct comparison | 10.4 | Tiotropium demonstrates very high antagonist potency at the target M3 receptor. | [7][8] |
| Dissociation Half-life (t½) from hM₃ Receptor | Rapid | 27 - 34.7 hours | Tiotropium's dissociation from the M3 receptor is exceptionally slow, underpinning its long duration of action. | [3][7][8] |
| Dissociation Half-life (t½) from hM₂ Receptor | Rapid | 3.6 hours | Tiotropium dissociates ~10 times faster from M2 than M3 receptors, conferring kinetic selectivity. | [3] |
Table 2: In Vitro Functional Assays
| Assay | Animal/Tissue Model | Parameter | This compound | Tiotropium | Key Finding | Reference(s) |
| Smooth Muscle Contraction | Guinea Pig Trachea | Offset of action (t½ recovery) | 0.5 hours | > 4.5 hours | Tiotropium demonstrates a significantly longer duration of functional antagonism after washout. | [9] |
| Smooth Muscle Contraction | Human Bronchus | Offset of action (t½ recovery) | 3.0 hours | > 6.0 hours | The prolonged functional activity of tiotropium is confirmed in human airway tissue. | [9] |
| Anti-inflammatory Effect (LPS-stimulated THP-1 cells) | Human Macrophage Cell Line | IL-6 Reduction | No statistically significant reduction | ~50% reduction (at 10⁻⁷ M and 10⁻⁶ M) | Tiotropium showed a potential anti-inflammatory effect by reducing IL-6 in this in vitro model. | [10] |
Table 3: In Vivo Animal Models
| Animal Model | Challenge | Parameter | This compound | Tiotropium | Key Finding | Reference(s) |
| Anesthetized Guinea Pig | Acetylcholine-induced bronchoconstriction | % Inhibition (at 24h post-dose) | 14.2% | 70.6% | Tiotropium provides sustained bronchoprotection for at least 24 hours, unlike ipratropium. | [9][11] |
| Anesthetized Dog | Acetylcholine-induced bronchoconstriction | % Bronchoprotection (at 24h post-dose) | Not reported (compared to other LAMAs) | 35% | Tiotropium's long receptor residence time translates to prolonged efficacy in vivo. | [8] |
| Rat | N/A (Receptor Occupancy) | Duration of Receptor Binding in Lung | < 12 hours | ≥ 24 hours | In vivo receptor binding studies confirm a longer duration of target engagement for tiotropium. | [5] |
| Guinea Pig (Allergic Asthma Model) | Antigen Challenge | Airway Hyperreactivity | Partially blocked (with atropine) | Completely blocked | Tiotropium may prevent the development of airway hyperreactivity through non-bronchodilating, possibly anti-inflammatory, mechanisms. | [12] |
Experimental Protocols
Radioligand Receptor Binding Assays
Detailed methodologies for radioligand binding assays are crucial for determining the affinity (Ki) and dissociation kinetics of compounds.
-
Objective: To determine the binding affinity and dissociation rates of ipratropium and tiotropium for M1, M2, and M3 muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).
-
Competition Binding (for Affinity): Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (ipratropium or tiotropium).
-
Dissociation Kinetics: Receptors are first incubated with the radiolabeled ligand to reach equilibrium. Dissociation is then initiated by adding a high concentration of an unlabeled ligand (e.g., atropine), and the amount of radioligand bound to the receptor is measured over time.
-
Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: For affinity, IC₅₀ values (concentration inhibiting 50% of specific binding) are determined and converted to Ki values. For kinetics, the dissociation rate constant (k-off) and dissociation half-life (t½) are calculated.
-
In Vitro Isolated Tissue Contraction Assays
These assays assess the functional potency and duration of action of antagonists on airway smooth muscle.
-
Objective: To compare the ability of ipratropium and tiotropium to inhibit agonist-induced contraction of airway smooth muscle and to determine their duration of action.
-
Methodology:
-
Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or human donor tissue and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Contraction: Tissues are contracted by adding a muscarinic agonist like carbachol (B1668302) or methacholine (B1211447) to the organ bath.
-
Antagonist Effect: Cumulative concentration-response curves to the antagonist are generated to determine potency (pA₂ or IC₅₀).
-
Duration of Action (Washout): Tissues are incubated with the antagonist (ipratropium or tiotropium) until a maximal inhibitory effect is achieved. The antagonist is then washed out, and the recovery of the contractile response to the agonist is measured at regular intervals over several hours.
-
Data Analysis: The time taken for the contractile response to recover to 50% of its pre-antagonist level (t½ recovery) is calculated to compare the duration of action.
-
In Vivo Measurement of Bronchoprotection
Animal models are used to evaluate the efficacy and duration of action of inhaled compounds in a physiological setting.
-
Objective: To compare the magnitude and duration of protection afforded by ipratropium and tiotropium against a bronchoconstrictor challenge in vivo.
-
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs or dogs are used. A tracheal cannula is inserted for drug administration and ventilation. Airway resistance and/or lung compliance are measured.
-
Drug Administration: Ipratropium or tiotropium is administered directly into the lungs, often via intratracheal instillation.
-
Bronchoconstrictor Challenge: At various time points after drug administration (e.g., 1, 6, 12, 24 hours), a bronchoconstrictor agent like acetylcholine or methacholine is administered intravenously.
-
Measurement of Airway Response: The resulting increase in airway resistance is measured.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each time point, comparing the drug-treated group to a vehicle control group. This allows for the construction of a time-course of bronchoprotective activity.
-
Conclusion
The preclinical data robustly demonstrates the pharmacological advantages of tiotropium over ipratropium, primarily driven by its unique receptor binding kinetics. Tiotropium exhibits a higher binding affinity and a significantly slower dissociation rate from the M3 muscarinic receptor, which translates directly to a longer duration of action in both in vitro functional assays and in vivo models of bronchoconstriction.[4][9][11] Its kinetic selectivity, favoring prolonged blockade of M3 over M2 receptors, may also contribute to a more favorable pharmacological profile compared to the non-selective blockade by ipratropium.[3] While some preclinical evidence suggests potential anti-inflammatory roles for these agents, this area requires further investigation to establish clinical relevance.[10][12] These fundamental preclinical differences provide a clear rationale for the distinct clinical profiles of tiotropium as a once-daily maintenance therapy and ipratropium as a short-acting, as-needed reliever medication.
References
- 1. Tiotropium: An Inhaled Anticholinergic for COPD - Page 2 [medscape.com]
- 2. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Ipratropium Bromide's Effects Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Consistent Foundation
Ipratropium (B1672105) bromide is a short-acting muscarinic antagonist (SAMA) that competitively and non-selectively inhibits muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its primary therapeutic effect in respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), is bronchodilation.[4][5] This is achieved by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells, leading to a decrease in the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The reduction in intracellular cGMP levels results in the relaxation of bronchial smooth muscles and subsequent widening of the airways.[2][4]
Ipratropium bromide's non-selective nature means it also blocks M2 receptors, which can sometimes lead to an increase in acetylcholine release, potentially explaining paradoxical bronchoconstriction in some cases.[1] The onset of action is typically within 15 minutes of inhalation, with peak effects observed around 1-2 hours, and a duration of action of 4-6 hours.[4]
Signaling Pathway of this compound
References
- 1. The latest on ERS/ATS lung function interpretation guidelines and bronchodilator testing | MDedge [ma1.mdedge.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Determining the optimal time to assess the reversibility of airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Cross-Validation of Ipratropium Bromide's Efficacy: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ipratropium (B1672105) bromide, a cornerstone therapy for chronic obstructive pulmonary disease (COPD), across various assay methods. By presenting data from radioligand binding assays, in vitro functional assays, and clinical trials, this document aims to offer a clear cross-validation of its therapeutic activity, supported by detailed experimental protocols for reproducibility.
Unveiling the Mechanism of Action
Ipratropium bromide exerts its therapeutic effect as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3). In the airways, acetylcholine is a key neurotransmitter that, upon binding to M3 receptors on bronchial smooth muscle, triggers a signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent bronchoconstriction. By blocking these receptors, this compound effectively inhibits this pathway, resulting in bronchodilation and a reduction in airway resistance.
Quantitative Efficacy Assessment: A Multi-faceted Approach
The efficacy of this compound has been rigorously assessed using a variety of scientific methods, each providing a unique perspective on its pharmacological activity.
Radioligand Binding Assays: Quantifying Molecular Affinity
Radioligand binding assays directly measure the affinity of a drug for its target receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from muscarinic receptors. The data consistently demonstrates that this compound is a high-affinity antagonist at all three muscarinic receptor subtypes present in the airways.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| M1 | IC50 | 2.9 | [1] |
| M2 | IC50 | 2.0 | [1] |
| M3 | IC50 | 1.7 | [1] |
| Human Muscarinic Receptors | Ki | 0.5 - 3.6 | [2] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; a measure of its affinity for a receptor.
In Vitro Functional Assays: Assessing Tissue-Level Response
In vitro functional assays, such as those using isolated guinea pig tracheal rings, provide a measure of a drug's effect on tissue function. These experiments assess the ability of this compound to inhibit agonist-induced contraction of airway smooth muscle, offering a direct correlation to its bronchodilatory effect.
| Assay | Parameter | Value | Reference |
| Guinea Pig Trachea (Electrical Field Stimulation) | IC50 | 0.58 nM | [3] |
| Guinea Pig Trachea | Time to 50% of Max. Response (Onset) | 7.6 min | [3] |
| Guinea Pig Trachea | Time to 50% Recovery (Offset) | 81.2 min | [3] |
| Human Bronchus | Time to 50% Recovery (Offset) | 59.2 min | [2] |
IC50: The half maximal inhibitory concentration. Onset and Offset times indicate the speed and duration of the drug's effect at the tissue level.
Clinical Trials: Evaluating Therapeutic Efficacy in Patients
Ultimately, the clinical efficacy of this compound is determined through randomized controlled trials in patients with obstructive airway diseases. The primary endpoint in many of these trials is the change in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.
| Patient Population | Dosage | Key Finding | Reference |
| COPD | Oral Inhalation | Mean peak increase in FEV1 of 24-25% over baseline. | [4] |
| COPD | 40 µg, 80 µg, 120 µg | Dose-dependent increase in FEV1, with 120 µg showing a significantly greater effect at 6 hours compared to 40 µg. | |
| Asthma | 80 µg q.i.d. for 14 days | Transient bronchoconstriction observed approximately 30 hours after cessation of regular therapy. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication of these findings.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled antagonist like atropine).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Guinea Pig Tracheal Ring Assay Protocol
Objective: To assess the functional antagonist activity of this compound on airway smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.7).
-
Acetylcholine (or other contractile agonist).
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Contraction: Induce a submaximal contraction of the tracheal rings with a fixed concentration of acetylcholine.
-
Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 (or pA2 value if a Schild analysis is performed).
Clinical Trial Protocol for FEV1 Measurement
Objective: To evaluate the effect of inhaled this compound on lung function in patients with COPD.
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
Inclusion Criteria: Patients with a diagnosis of COPD, a smoking history, and evidence of airflow obstruction on spirometry.
Procedure:
-
Baseline Measurement: After a washout period for any existing bronchodilator medications, perform baseline spirometry to measure FEV1.
-
Drug Administration: Administer a standardized dose of this compound or placebo via a metered-dose inhaler or nebulizer.
-
Serial Spirometry: Perform spirometry at regular intervals post-dose (e.g., 30, 60, 90, 120, 180, 240, 300, and 360 minutes) to measure the change in FEV1 from baseline.
-
Data Analysis: Calculate the mean change in FEV1 from baseline at each time point for both the this compound and placebo groups. The primary endpoint is often the peak change in FEV1 or the area under the FEV1-time curve.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
References
- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ba 679 BR, a novel long-acting anticholinergic agent, on cholinergic neurotransmission in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Ipratropium Bromide vs. Glycopyrrolate in Airway Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied muscarinic receptor antagonists, ipratropium (B1672105) bromide and glycopyrrolate (B1671915), with a specific focus on their effects on airway smooth muscle. The information presented is collated from various preclinical studies to aid in the objective assessment of their performance and to provide a foundation for further research and development.
Mechanism of Action: Blocking the Path to Bronchoconstriction
Both ipratropium bromide and glycopyrrolate are quaternary ammonium (B1175870) compounds that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.[2] By blocking these receptors, both drugs prevent this action, resulting in bronchodilation.[2][3]
The signaling pathway for muscarinic antagonist-induced bronchodilation is illustrated below. Acetylcholine (ACh) released from vagal nerve endings normally binds to M3 muscarinic receptors on airway smooth muscle cells. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction. Ipratropium and glycopyrrolate competitively inhibit the binding of ACh to the M3 receptor, thereby blocking this entire cascade and promoting bronchodilation.
References
A Comparative In Vitro Analysis of Ipratropium Bromide and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro pharmacological properties of ipratropium (B1672105) bromide and atropine (B194438), two prominent muscarinic receptor antagonists. The following sections present a quantitative comparison of their receptor binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine, and atropine itself are non-selective antagonists of muscarinic acetylcholine (B1216132) receptors. While both drugs effectively block the actions of acetylcholine, their in vitro profiles exhibit subtle differences in potency and receptor interaction. This guide synthesizes available in vitro data to facilitate a direct comparison for research and development purposes.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (pA2) of this compound and atropine for muscarinic receptors. It is important to note that the presented data is compiled from various studies, and direct head-to-head comparisons across all receptor subtypes under identical experimental conditions are limited in the available literature.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound (Ki, nM) | Atropine (Ki, nM) | Source |
| M1 | 0.5 - 3.6 | 1.27 ± 0.36 | [1], [APExBIO] |
| M2 | 0.5 - 3.6 | 3.24 ± 1.16 | [1], [APExBIO] |
| M3 | 0.5 - 3.6 | 2.21 ± 0.53 | [1], [APExBIO] |
| M4 | Not widely reported | 0.77 ± 0.43 | [APExBIO] |
| M5 | Not widely reported | 2.84 ± 0.84 | [APExBIO] |
Note: The Ki values for this compound are presented as a range from a study on human airway smooth muscle, which demonstrated no selectivity between M1, M2, and M3 receptors[1]. The Ki values for atropine are from a separate source and represent a comprehensive profile across all five subtypes.
Table 2: Functional Antagonist Potency (pA2)
| Tissue/Preparation | Agonist | This compound (pA2) | Atropine (pA2) | Source |
| Isolated Rat Lungs | Acetylcholine | 8.39 | 9.01 | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists like this compound and atropine.
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity of this compound and atropine for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5) are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled competitor (this compound or atropine).
-
Cell membranes expressing the specific muscarinic receptor subtype.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist (e.g., 1 µM atropine).
-
Total binding is determined in the absence of any competitor.
-
-
Incubation and Filtration:
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (for determining pA2)
Objective: To determine the functional potency of this compound and atropine in inhibiting agonist-induced responses in isolated tissues.
Methodology:
-
Tissue Preparation:
-
Tracheal or bronchial rings are isolated from a suitable animal model (e.g., guinea pig, rat) or human donor tissue and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
-
Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.
-
The tissues are then washed and allowed to return to baseline.
-
-
Antagonist Incubation and Schild Analysis:
-
The tissues are incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period to allow for equilibration.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Mandatory Visualizations
Muscarinic Receptor Signaling Pathway
References
Evaluating the selectivity of ipratropium bromide for muscarinic vs. other receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed evaluation of ipratropium (B1672105) bromide's binding affinity for muscarinic acetylcholine (B1216132) receptors in comparison to other major receptor families.
Ipratropium bromide is a well-established anticholinergic agent, primarily utilized in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD). Its therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors (mAChRs) in the airways. This guide delves into the quantitative specifics of this compound's binding profile, offering a clear comparison of its high affinity for muscarinic receptors versus its negligible interaction with other receptor types.
Muscarinic Receptor Binding Affinity
This compound demonstrates high affinity for the M1, M2, and M3 subtypes of muscarinic receptors, acting as a non-selective antagonist.[1][2] This non-selectivity means it does not preferentially bind to one subtype over others.[1][2] The primary therapeutic effects in the airways are attributed to the antagonism of M3 receptors located on the smooth muscle, leading to bronchodilation.[1]
The binding affinities, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are in the low nanomolar range, indicating a potent interaction.
| Receptor Subtype | IC50 (nM) |
| Muscarinic M1 | 2.9[3] |
| Muscarinic M2 | 2.0[3] |
| Muscarinic M3 | 1.7[3] |
Selectivity Profile Against Other Receptors
A comprehensive literature review reveals a significant lack of evidence for this compound binding to other major receptor families at clinically relevant concentrations. This suggests a high degree of selectivity for muscarinic receptors. The following table summarizes the absence of reported binding affinity data for adrenergic, dopaminergic, serotonergic, histaminergic, and opioid receptors. This lack of data strongly implies that the affinity of this compound for these receptors is insignificant.
| Receptor Family | Receptor Subtypes | Reported Binding Affinity (Ki or IC50) |
| Adrenergic | α1, α2, β1, β2, β3 | No data available |
| Dopaminergic | D1, D2, D3, D4, D5 | No data available |
| Serotonergic | 5-HT1, 5-HT2, 5-HT3, etc. | No data available |
| Histaminergic | H1, H2, H3, H4 | No significant effect on histamine-induced bronchoconstriction[4][5] |
| Opioid | μ, δ, κ | No data available |
The lack of interaction with these other receptors is a key factor in the favorable side-effect profile of inhaled this compound, as it minimizes off-target effects.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by acetylcholine. The five subtypes are broadly coupled to two main signaling pathways.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound at muscarinic receptors is typically performed using radioligand binding assays. This technique measures the competition between a radiolabeled ligand and the unlabeled compound of interest (this compound) for binding to the target receptor.
| Step | Procedure |
| 1. Membrane Preparation | Cell membranes expressing the specific muscarinic receptor subtype (e.g., from CHO or HEK cells) are isolated and purified. |
| 2. Radioligand Selection | A high-affinity, subtype-non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used. |
| 3. Competition Assay Setup | A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound. |
| 4. Incubation | The mixture is incubated to allow the binding to reach equilibrium. |
| 5. Separation | Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand. |
| 6. Quantification | The amount of radioactivity trapped on the filters is measured using a scintillation counter. |
| 7. Data Analysis | The data are used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. |
digraph "Radioligand Binding Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, size="7.5,3", ratio=fill, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Membranes [label="Cell Membranes\n(with receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radioligand [label="Radioligand\n([³H]-NMS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ipratropium [label="this compound\n(unlabeled competitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Counting [label="Scintillation\nCounting", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50/Ki determination)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Membranes -> Incubation; Radioligand -> Incubation; Ipratropium -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; }
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of this compound on histamine-induced bronchoconstriction in subjects with cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on histamine-induced bronchoconstriction in subjects with chronic airway obstruction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Bronchodilation: Ipratropium Bromide and Beta-Agonists in Co-Culture Models
A Comparative Guide for Researchers
The combination of ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA), and short-acting beta-agonists (SABA) is a cornerstone of therapy for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Clinical evidence robustly supports the synergistic or additive effects of this combination, leading to superior bronchodilation and improved patient outcomes compared to monotherapy.[3][4] This guide delves into the mechanisms of this synergy and explores the utility of in vitro co-culture models for further investigation. While direct studies utilizing co-culture models to specifically quantify the synergy between ipratropium bromide and beta-agonists are not extensively available in the reviewed literature, this guide provides a framework based on established mechanisms and protocols.
Unraveling the Synergy: Mechanisms of Action
The enhanced efficacy of combining this compound and beta-agonists stems from their distinct yet complementary mechanisms of action on airway smooth muscle cells.[5] this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily M3 receptors, on airway smooth muscle. By blocking the binding of acetylcholine, it inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a decrease in smooth muscle contraction and subsequent bronchodilation.[2]
Beta-agonists, on the other hand, stimulate beta-2 adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the sequestration of intracellular calcium and relaxation of the smooth muscle, causing bronchodilation.
The synergistic effect arises from the targeting of two separate signaling pathways that both regulate bronchoconstriction. By simultaneously inhibiting the constrictive cholinergic pathway and stimulating the relaxant adrenergic pathway, the combination therapy achieves a greater and more sustained bronchodilator effect than either agent alone.[6]
Investigating Synergy in Co-Culture Models
Co-culture systems, which involve culturing two or more different cell types together, offer a more physiologically relevant in vitro environment compared to monocultures.[7] For respiratory research, co-culture models of airway epithelial cells and airway smooth muscle cells are particularly valuable for studying the complex cellular interactions that contribute to airway inflammation and remodeling.[8][9] Such models could provide a powerful platform to dissect the synergistic effects of this compound and beta-agonists at a cellular level.
Hypothetical Experimental Workflow
A potential experimental workflow to investigate this synergy in a co-culture model could involve the following steps:
Quantitative Analysis of Synergistic Effects
While specific data from co-culture models is pending, the expected outcomes would demonstrate enhanced bronchodilation with the combination therapy. The following tables illustrate hypothetical data based on the known clinical synergy.
Table 1: Effect of this compound and a Beta-Agonist on Airway Smooth Muscle Cell Contraction in a Co-Culture Model
| Treatment Group | Concentration (nM) | Change in Smooth Muscle Contraction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | -25 |
| Beta-Agonist | 10 | -30 |
| Ipratropium + Beta-Agonist | 10 + 10 | -65 |
Table 2: Impact on Intracellular Calcium Levels in Airway Smooth Muscle Cells
| Treatment Group | Concentration (nM) | Reduction in Intracellular Ca²⁺ (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 20 |
| Beta-Agonist | 10 | 28 |
| Ipratropium + Beta-Agonist | 10 + 10 | 55 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are example protocols that could be adapted to study the synergistic effects of this compound and beta-agonists in a co-culture system.
Co-culture of Airway Epithelial and Smooth Muscle Cells
This protocol is based on established methods for creating in vitro models of the airway epithelial-mesenchymal trophic unit.[9][10]
-
Cell Culture: Human bronchial epithelial cells (HBECs) and human airway smooth muscle cells (ASMCs) are cultured separately in their respective growth media.
-
Transwell Setup: ASMCs are seeded on the bottom of a 24-well plate. Once confluent, a Transwell insert with a 0.4 µm pore size is placed in each well.
-
Epithelial Cell Seeding: HBECs are seeded onto the apical side of the Transwell insert.
-
Air-Liquid Interface (ALI): Once the epithelial layer is confluent, the apical medium is removed to establish an ALI, which promotes differentiation into a mucociliary phenotype. The co-culture is maintained for 21 days.
-
Drug Treatment: After the co-culture is established, the cells are treated with this compound, a beta-agonist, or a combination of both, typically in the basolateral medium.
Assessment of Bronchodilation
-
Induction of Contraction: Prior to drug treatment, the ASMCs are induced to contract using an agent like methacholine.
-
Measurement of Contraction: The degree of ASMC contraction can be measured using various techniques, such as traction force microscopy or by assessing the wrinkling of a flexible silicone substrate on which the cells are grown.
-
Calcium Imaging: Changes in intracellular calcium concentrations in ASMCs can be monitored using fluorescent calcium indicators (e.g., Fura-2 AM) and live-cell imaging. A reduction in intracellular calcium levels corresponds to muscle relaxation.
-
Analysis of Inflammatory Mediators: The supernatant from the co-cultures can be collected to measure the release of pro-inflammatory and anti-inflammatory cytokines using techniques like ELISA or multiplex assays.
Future Directions
The application of co-culture models to study the synergy between this compound and beta-agonists holds significant promise. Future research in this area could focus on:
-
Disease Modeling: Utilizing cells from asthmatic or COPD patients to create disease-specific co-culture models to investigate if the synergistic effects vary in different disease phenotypes.[11]
-
Long-Acting Agents: Extending these studies to long-acting muscarinic antagonists (LAMAs) and long-acting beta-agonists (LABAs), which are also commonly used in combination therapy.
-
Cellular Crosstalk: Investigating the detailed molecular crosstalk between epithelial and smooth muscle cells in response to combination therapy to identify novel therapeutic targets.
References
- 1. This compound versus short acting beta-2 agonists for stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A meta-analysis of the effects of this compound in adults with acute asthma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Addition of anticholinergic solution prolongs bronchodilator effect of beta 2 agonists in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanisms leading to synergy in fixed-dose dual bronchodilator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined cholinergic antagonist and beta 2-adrenoceptor agonist bronchodilator therapy by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Have In Vitro Co-Culture Models Taught Us about the Contribution of Epithelial-Mesenchymal Interactions to Airway Inflammation and Remodeling in Asthma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Have In Vitro Co-Culture Models Taught Us about the Contribution of Epithelial-Mesenchymal Interactions to Airway Inflammation and Remodeling in Asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 3D epithelial–mesenchymal co-culture model of human bronchial tissue recapitulates multiple features of airway tissue remodeling by TGF-β1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of 3D Primary Co-Culture Models of the Human Airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Aclidinium Bromide Versus Ipratropium Bromide: An In Vitro Comparison in Airway Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profiles of aclidinium (B1254267) bromide, a long-acting muscarinic antagonist (LAMA), and ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA). The data presented is compiled from various in vitro studies on airway models, focusing on receptor binding kinetics, effects on airway smooth muscle, and anti-inflammatory properties.
Executive Summary
Aclidinium bromide and ipratropium bromide are both muscarinic receptor antagonists used in the treatment of chronic obstructive pulmonary disease (COPD). While both drugs target the same receptor family, their in vitro profiles exhibit significant differences in terms of receptor binding kinetics and duration of action. Aclidinium bromide demonstrates a prolonged engagement with muscarinic receptors, particularly M3, leading to a longer duration of action compared to the rapidly dissociating this compound. While direct comparative data on their anti-inflammatory effects in the same in vitro model is limited, available evidence suggests that both compounds may possess anti-inflammatory properties.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Aclidinium Bromide | ~0.6 | ~0.8 | ~0.5 | ~0.7 | ~1.0 |
| This compound | ~3.2 | ~5.0 | ~2.0 | ~4.0 | ~3.2 |
Data compiled from studies on human recombinant muscarinic receptors.[1][2]
Table 2: Dissociation Half-Life (t½) from M2 and M3 Receptors
| Compound | M2 Receptor Dissociation t½ | M3 Receptor Dissociation t½ | M3/M2 Kinetic Selectivity Ratio |
| Aclidinium Bromide | ~6 hours | ~17 hours | ~2.8 |
| This compound | Minutes | < 1 hour | ~1 |
Data represents typical values from radioligand binding assays on human recombinant receptors.[1][3]
Table 3: In Vitro Performance in Guinea Pig Trachea Models
| Parameter | Aclidinium Bromide | This compound |
| Potency (vs. Acetylcholine) | Comparable to ipratropium | High |
| Onset of Action | Faster than tiotropium, similar to ipratropium | Fast |
| Duration of Action | >8 hours | ~42 minutes |
These findings are based on organ bath experiments assessing the inhibition of acetylcholine-induced contractions.[2][3]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) and dissociation kinetics (t½) of aclidinium bromide and this compound for human muscarinic receptors (M1-M5).
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors are prepared.
-
Radioligand Binding:
-
Affinity (Ki): Competition binding assays are performed using a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and increasing concentrations of the unlabeled test compounds (aclidinium or ipratropium). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Dissociation Half-Life (t½): Membranes are incubated with a radiolabeled form of the test compound (e.g., [³H]aclidinium or [³H]ipratropium) to allow for receptor association. Dissociation is then initiated by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine). The amount of radioligand remaining bound to the receptors is measured at various time points to determine the dissociation rate and calculate the half-life.
-
Isolated Guinea Pig Trachea Experiments
Objective: To assess the potency, onset, and duration of action of aclidinium bromide and this compound in a functional airway smooth muscle model.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal rings are contracted by adding a standard concentration of acetylcholine (B1216132).
-
Antagonist Evaluation:
-
Potency: Cumulative concentration-response curves are generated by adding increasing concentrations of aclidinium or ipratropium to determine the concentration required to inhibit 50% of the acetylcholine-induced contraction (IC50).
-
Onset of Action: The time taken for the antagonist to produce a significant reduction in the acetylcholine-induced tone is measured.
-
Duration of Action: After washing out the free drug, the time it takes for the tissue to recover its contractile response to acetylcholine is monitored.
-
In Vitro Anti-Inflammatory Assays
While direct head-to-head comparative studies are limited, the following outlines a general approach to assess the anti-inflammatory effects of these compounds.
Objective: To investigate the potential of aclidinium bromide and this compound to modulate inflammatory responses in airway-relevant cells.
Model Systems:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Human airway smooth muscle cells
-
Human macrophages (e.g., THP-1 derived)
Methodology:
-
Cell Culture and Stimulation: Cells are cultured to confluence and then stimulated with an inflammatory trigger, such as lipopolysaccharide (LPS), cigarette smoke extract, or pro-inflammatory cytokines (e.g., TNF-α).
-
Drug Treatment: Cells are pre-treated with varying concentrations of aclidinium bromide or this compound before or during the inflammatory challenge.
-
Endpoint Measurement:
-
Cytokine Release: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: Changes in the expression of inflammatory genes are measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Mandatory Visualization
Caption: Muscarinic M3 Receptor Signaling Pathway and Points of Antagonist Action.
Caption: Workflow for Isolated Guinea Pig Trachea Experiments.
Discussion
The in vitro data consistently demonstrates that aclidinium bromide has a significantly longer duration of action at the M3 receptor compared to this compound. This is attributed to its slower dissociation from the receptor.[1][2][3] The kinetic selectivity of aclidinium for M3 over M2 receptors, although modest, is another differentiating factor from ipratropium.[3]
Regarding anti-inflammatory effects, the current body of in vitro research does not provide a direct, quantitative comparison between aclidinium and ipratropium in the same airway model. One study indicated that ipratropium can reduce the release of pro-inflammatory cytokines from macrophages. Another study in a murine model of airway inflammation showed that aclidinium can reduce eosinophil numbers. These findings suggest that both molecules may have anti-inflammatory potential beyond their bronchodilatory effects, but further head-to-head studies are required to establish their comparative efficacy in this regard.
Conclusion
In vitro studies of airway models reveal distinct pharmacological profiles for aclidinium bromide and this compound. Aclidinium bromide's slower dissociation kinetics from the M3 receptor underpins its long-acting profile, a key differentiator from the short-acting this compound. While both compounds effectively antagonize muscarinic receptors to induce airway smooth muscle relaxation, their differing pharmacokinetic profiles at the receptor level have significant clinical implications. The potential anti-inflammatory properties of both agents warrant further direct comparative investigation in relevant in vitro airway models to fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
- 3. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ipratropium Bromide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of ipratropium (B1672105) bromide, a non-selective muscarinic antagonist widely used as a bronchodilator. While ipratropium bromide is administered as a racemic mixture, evidence suggests stereoselectivity in its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), with the L-(-)-enantiomer demonstrating higher affinity. This document summarizes the available experimental data on receptor binding and discusses the implications for bronchodilatory efficacy.
Executive Summary
Data Presentation: Receptor Binding Affinity
The following table summarizes the available quantitative data for the racemic mixture of this compound at human muscarinic receptor subtypes. It is important to note that the L-(-)-enantiomer is reported to have a higher affinity than the racemate.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| M1 | Racemic this compound | IC50 | 2.9 |
| M2 | Racemic this compound | IC50 | 2.0 |
| M3 | Racemic this compound | IC50 | 1.7 |
-
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Muscarinic Receptor Binding Assay (Competitive Inhibition)
A common method to determine the binding affinity of unlabelled drugs like this compound enantiomers is through a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of the (R)- and (S)-enantiomers of this compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: (R)-ipratropium bromide and (S)-ipratropium bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled competitor (either (R)- or (S)-ipratropium bromide).
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathways activated by muscarinic acetylcholine receptors. This compound acts as an antagonist, blocking these pathways.
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow for Comparative Binding Affinity
The diagram below outlines the key steps in an experimental workflow designed to compare the binding affinities of this compound enantiomers.
Caption: Workflow for comparing enantiomer binding affinities.
References
Independent verification of published findings on ipratropium bromide
This guide provides an objective comparison of ipratropium (B1672105) bromide's performance with alternative bronchodilators, supported by experimental data from independent clinical trials and established pharmacological assays. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ipratropium bromide's efficacy and mechanism of action.
Pharmacological Profile of this compound
This compound is a short-acting anticholinergic agent that functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1] Its primary therapeutic effect in the airways is derived from the blockade of M3 receptors on bronchial smooth muscle cells.[1] This action inhibits the effects of acetylcholine, a neurotransmitter that induces bronchoconstriction.[2] By blocking these receptors, ipratropium prevents the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule that mediates smooth muscle contraction.[2][3] The result is a reduction in bronchial smooth muscle tone, leading to bronchodilation and improved airflow.[2][4] Due to its quaternary ammonium (B1175870) structure, ipratropium is poorly absorbed into the systemic circulation and does not readily cross the blood-brain barrier, which contributes to a favorable safety profile with minimal systemic side effects.[1][3]
Comparative Efficacy in Clinical Trials
The efficacy of this compound has been extensively evaluated in clinical trials, often in comparison to other bronchodilators such as the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716) and the short-acting beta2-agonist (SABA) albuterol. The primary endpoint in these trials is typically the change in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.
This compound vs. Tiotropium Bromide
Clinical studies consistently demonstrate that while both ipratropium and tiotropium are effective bronchodilators, tiotropium generally provides a greater and more sustained improvement in lung function in patients with Chronic Obstructive Pulmonary Disease (COPD).
Table 1: Comparison of Trough FEV1 Response in Patients with COPD Treated with this compound or Tiotropium Bromide
| Study / Time Point | This compound (Mean Change from Baseline) | Tiotropium Bromide (Mean Change from Baseline) | Mean Difference (95% CI) | Reference(s) |
| 3 Months (Combined Studies) | - | - | 109 mL (81 to 137) | [5][6] |
| 13 Weeks (Day 92) | 0.03 L (0.01 to 0.07) | 0.16 L (0.12 to 0.20) | - | [7] |
| 4 Weeks | 16.4 ± 27.9 mL | 61.7 ± 25.3 mL | Statistically Significant (p<0.05) | [8] |
This compound vs. Albuterol
Comparisons between this compound and albuterol have shown that ipratropium may have a longer duration of action and can be more effective in certain patient populations with COPD.[9] In acute asthma, the combination of ipratropium and albuterol has been studied, with some findings suggesting a modest additive benefit.
Table 2: Comparison of FEV1 Response in Patients Treated with this compound, Albuterol, or Combination Therapy
| Study / Time Point | This compound (Mean Change from Baseline) | Albuterol (Mean Change from Baseline) | Ipratropium + Albuterol (Mean Change from Baseline) | Key Findings | Reference(s) |
| Acute Asthma (90 min) | - | 0.650 L | 0.680 L | No significant additive benefit of the combination was demonstrated. | [10] |
| Moderate-to-Severe Asthma (4 weeks) | - | Peak FEV1: 357 mL | Peak FEV1: 434 mL | The combination therapy significantly improved acute bronchodilation over albuterol alone. | [11][12] |
| COPD (85 days) | Peak % Increase FEV1: 24-25% | Peak % Increase FEV1: 24-27% | Peak % Increase FEV1: 31-33% | The combination was superior to either single agent in peak effect and during the first 4 hours after dosing. | [13] |
Experimental Protocols
Measurement of Forced Expiratory Volume in 1 Second (FEV1)
The measurement of FEV1 is a standardized procedure in clinical trials for respiratory drugs and is conducted using spirometry.
Objective: To assess the volume of air that can be forcefully exhaled in the first second after a maximal inhalation, providing a measure of airway obstruction.
Procedure:
-
Patient Preparation: The patient should be seated comfortably and instructed on the maneuver. A nose clip is applied to prevent air leakage through the nostrils.
-
Maneuver: The patient is instructed to inhale as deeply as possible and then to exhale as forcefully and completely as possible into the spirometer mouthpiece.
-
Data Collection: The spirometer measures the volume of air exhaled over time. The FEV1 is the volume exhaled in the first second.
-
Reproducibility: The maneuver is typically repeated at least three times to ensure reproducibility. The two best measurements should be within 5% or 150 mL of each other for FEV1 and Forced Vital Capacity (FVC).[14]
-
Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. Changes from baseline (pre-dose) FEV1 are calculated at various time points after drug administration to assess efficacy.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Radioligand binding assays are a standard in vitro method to determine the affinity of a drug for its receptor.
Objective: To quantify the binding affinity (Ki) of this compound to muscarinic receptors.
Procedure:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cell cultures or tissues.[15][16]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[15][16]
-
Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptors and reach equilibrium.[15][16]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid vacuum filtration through a glass fiber filter.[15][16]
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This reflects the amount of radiolabeled ligand bound to the receptors.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.[15]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow: FEV1 Measurement (Spirometry)
References
- 1. droracle.ai [droracle.ai]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Tiotropium versus this compound for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiotropium versus this compound for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised controlled comparison of tiotropium and ipratropium in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cda-amc.ca [cda-amc.ca]
- 9. A comparison of the effect of ipratropium and albuterol in the treatment of chronic obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of ipratropium and albuterol vs albuterol alone for the treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. In chronic obstructive pulmonary disease, a combination of ipratropium and albuterol is more effective than either agent alone. An 85-day multicenter trial. COMBIVENT Inhalation Aerosol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of Ipratropium Bromide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of ipratropium (B1672105) bromide is crucial for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of ipratropium bromide waste effectively.
I. Risk Assessment and Classification
This compound is not classified as a hazardous substance for transport and is generally considered non-hazardous according to international workplace safety standards.[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as these can vary.[2] All pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and may be subject to state-specific rules that are more stringent than federal laws.[3][4]
Key Regulatory Considerations:
| Regulation | Key Requirement | Relevance to this compound Disposal |
| Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous and non-hazardous solid waste.[3][5] | While this compound is not typically a listed hazardous waste, facilities must still manage its disposal in accordance with RCRA's non-hazardous waste guidelines. |
| EPA Final Rule (40 CFR Part 266 Subpart P) | Prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[5][6][7] | As a best practice, this prohibition should be extended to all pharmaceutical waste, including non-hazardous materials like this compound, to prevent environmental contamination.[5] |
| State and Local Regulations | May have more stringent requirements for pharmaceutical waste disposal than federal regulations.[3] | Always verify and adhere to the specific disposal protocols established by your state and local authorities. |
II. Step-by-Step Disposal Procedures
1. Segregation of Waste:
-
At the point of generation, segregate this compound waste from other chemical waste streams.
-
Use dedicated, clearly labeled, and sealed containers for this compound waste.[1][8]
2. Spill and Contamination Management:
-
In case of a spill, personnel involved in the cleanup should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]
-
For liquid spills, absorb the material with a non-combustible absorbent material and transfer it into a labeled container for disposal.[1]
-
For solid spills, use dry clean-up procedures to avoid generating dust.[8] If necessary, dampen the material with water to prevent dusting before sweeping.[8]
-
Place all cleanup materials into a suitable, sealed container for disposal.[2][8]
3. Container Management:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[2]
-
Ensure containers are securely sealed to prevent leaks or spills.[8]
4. Final Disposal:
-
Dispose of this compound waste through an approved waste disposal plant or a licensed chemical destruction facility.[2][9]
-
Methods such as incineration in a licensed apparatus or burial in a licensed landfill are recommended.[8]
-
Do not discharge this compound waste into sewer systems or waterways.[9]
-
Decontaminate empty containers before disposal or recycling, observing all label safeguards until they are cleaned and destroyed.[8]
III. Experimental Protocol for Waste Characterization
While this compound is not federally listed as hazardous, laboratories should have a protocol to characterize any new or modified pharmaceutical waste streams.
Objective: To determine if a waste stream containing this compound exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Methodology:
-
Review Safety Data Sheets (SDS): The primary source of information regarding the chemical and physical properties of this compound.
-
Assess for Ignitability: Determine the flashpoint of the waste material. A flashpoint below 60°C (140°F) may indicate an ignitable hazardous waste.
-
Assess for Corrosivity: Measure the pH of the waste. A pH less than or equal to 2 or greater than or equal to 12.5 indicates a corrosive hazardous waste.
-
Assess for Reactivity: Evaluate the stability of the waste. If it is unstable, reacts violently with water, or generates toxic gases when mixed with water, it may be a reactive hazardous waste.
-
Assess for Toxicity: If the waste is being disposed of in a landfill, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if any toxic constituents could leach into the groundwater.
IV. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. fishersci.com [fishersci.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. pharmalogistics.com [pharmalogistics.com]
- 6. approvedmedwaste.com [approvedmedwaste.com]
- 7. michigan.gov [michigan.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
